[(4-Tert-butylphenyl)sulfonyl]acetonitrile
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRHKLHRSIUATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394727 | |
| Record name | SBB062386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64445-04-1 | |
| Record name | SBB062386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to [(4-Tert-butylphenyl)sulfonyl]acetonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of [(4-Tert-butylphenyl)sulfonyl]acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectral data, and provides field-proven insights into its handling, reactivity, and characterization.
Introduction: The Significance of the α-Sulfonylacetonitrile Moiety
This compound belongs to the class of α-sulfonyl carbonitriles, a group of organic compounds characterized by a methylene group activated by two electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation confers a high degree of reactivity and unique chemical properties to the α-carbon, making it a valuable building block in organic synthesis. The presence of the 4-tert-butylphenyl group provides steric bulk and influences the lipophilicity of the molecule, which can be strategically utilized in the design of novel chemical entities with potential therapeutic applications. Understanding the fundamental properties of this compound is paramount for its effective use in synthetic chemistry and drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 2-((4-(tert-Butyl)phenyl)sulfonyl)acetonitrile | N/A |
| Synonyms | This compound, 2-(4-tert-butylbenzenesulfonyl)acetonitrile | [1] |
| CAS Number | 64445-04-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| Molecular Weight | 237.32 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
This table summarizes the key identification and structural properties of the compound.
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature based on its structure and molecular weight. |
| Boiling Point | Not available | High boiling point expected due to its polarity and molecular weight. |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Limited solubility in water. | Based on the polarity of the sulfonyl and nitrile groups, and the non-polar tert-butylphenyl group. |
| pKa | The α-proton is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and nitrile groups. The exact pKa is not reported but is expected to be in the range of 10-12 in DMSO. | N/A |
This table presents predicted physical properties based on the chemical structure.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the α-methylene group and the nitrile functionality.
Acidity of the α-Protons and Enolate Formation
The protons on the carbon atom situated between the sulfonyl and nitrile groups are significantly acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion (enolate). This reactivity is central to its utility in carbon-carbon bond-forming reactions.
Causality: The electron-withdrawing nature of both the sulfonyl (inductive and resonance effects) and nitrile (inductive effect) groups stabilizes the negative charge of the conjugate base through delocalization, thus increasing the acidity of the α-protons.
Alkylation and Acylation Reactions
The nucleophilic carbanion generated upon deprotonation can readily participate in reactions with various electrophiles. This includes SN2 reactions with alkyl halides to introduce alkyl substituents at the α-position and acylation reactions with acyl chlorides or anhydrides.
Hydrolysis of the Nitrile Group
Under acidic or basic conditions, the nitrile group can be hydrolyzed.
-
Acidic Hydrolysis : Typically yields a carboxylic acid, which in this case would be (4-tert-butylphenyl)sulfonylacetic acid.
-
Basic Hydrolysis : Initially forms the carboxylate salt, which upon acidification, provides the corresponding carboxylic acid.
Stability
This compound is expected to be a stable compound under standard laboratory conditions.
-
Thermal Stability : Should be stable at room temperature. Decomposition may occur at elevated temperatures.
-
Chemical Stability : Stable in neutral and mildly acidic or basic conditions at room temperature. Strong acids or bases, especially at elevated temperatures, will promote hydrolysis of the nitrile group. It is also sensitive to strong reducing agents.
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from 4-tert-butylthiophenol.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-tert-Butylbenzenesulfonyl chloride
-
Reaction Setup : In a well-ventilated fume hood, dissolve 4-tert-butylthiophenol in a suitable solvent such as acetic acid.
-
Oxidative Chlorination : Cool the solution in an ice bath and bubble chlorine gas through the solution while stirring. Alternatively, use an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid.
-
Work-up : Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzenesulfonyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution : Add sodium cyanide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up : Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Isolation : Collect the crude product by vacuum filtration and wash thoroughly with water.
Experimental Protocol: Purification
-
Recrystallization : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography : For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is recommended.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following are expected spectral data based on its structure.
Caption: Workflow for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals (predicted for CDCl₃ as solvent):
-
δ 1.35 ppm (s, 9H) : A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ 4.10 ppm (s, 2H) : A singlet for the two protons of the methylene group (CH₂) adjacent to the sulfonyl and nitrile groups.
-
δ 7.60 ppm (d, J = 8.5 Hz, 2H) : A doublet for the two aromatic protons ortho to the tert-butyl group.
-
δ 7.90 ppm (d, J = 8.5 Hz, 2H) : A doublet for the two aromatic protons ortho to the sulfonyl group.
Causality: The chemical shifts are influenced by the electronic environment of the protons. The downfield shift of the aromatic protons ortho to the sulfonyl group is due to the electron-withdrawing nature of the SO₂ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display the following signals (predicted for CDCl₃ as solvent):
-
δ 31.0 ppm : Carbon atoms of the methyl groups in the tert-butyl substituent.
-
δ 35.0 ppm : Quaternary carbon of the tert-butyl group.
-
δ 55.0 ppm : Methylene carbon (CH₂).
-
δ 115.0 ppm : Nitrile carbon (CN).
-
δ 127.0 ppm : Aromatic carbons ortho to the tert-butyl group.
-
δ 129.0 ppm : Aromatic carbons ortho to the sulfonyl group.
-
δ 133.0 ppm : Aromatic carbon ipso to the sulfonyl group.
-
δ 158.0 ppm : Aromatic carbon ipso to the tert-butyl group.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
~2250 cm⁻¹ (sharp, medium) : Characteristic stretching vibration of the nitrile (C≡N) group.
-
~1320 cm⁻¹ and ~1150 cm⁻¹ (strong) : Asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.
-
~2960 cm⁻¹ (medium) : C-H stretching vibrations of the tert-butyl group.
-
~1600 cm⁻¹ and ~1480 cm⁻¹ (medium) : C=C stretching vibrations within the aromatic ring.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺) : Expected at m/z = 237.
-
Major Fragments : Fragmentation is likely to occur via the loss of the tert-butyl group (m/z = 180), loss of the sulfonylacetonitrile moiety, and cleavage of the aromatic ring.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis.
-
Lead Optimization : The tert-butyl group can be used to probe steric pockets in enzyme active sites or receptors, while the sulfonyl and nitrile groups can participate in hydrogen bonding interactions.
-
Bioisosteric Replacement : The sulfonyl group can act as a bioisostere for other functional groups like amides or esters to improve metabolic stability or modulate physicochemical properties.
-
Synthesis of Heterocycles : The reactive methylene group can be utilized in condensation reactions to construct various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
Conclusion
This compound is a valuable chemical entity with a rich and versatile chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical insights into its synthesis, purification, and characterization. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
References
Sources
Spectroscopic Blueprint of [(4-tert-butylphenyl)sulfonyl]acetonitrile: A Technical Guide
Foreword
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing a detailed fingerprint of the compound . This guide offers an in-depth technical exploration of the spectral characteristics of [(4-tert-butylphenyl)sulfonyl]acetonitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages advanced predictive algorithms and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded spectroscopic profile. This approach not only offers valuable insights into the expected spectral features of the title compound but also serves as a practical guide to the principles of spectral interpretation for related molecular scaffolds.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular architecture that dictates its spectroscopic behavior. The structure features a para-substituted benzene ring with a bulky tert-butyl group and a sulfonylacetonitrile moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64445-04-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| Molecular Weight | 237.32 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its atomic connectivity and chemical environment. These predictions are generated using advanced algorithms that consider the electronic effects of the various functional groups.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the protons of the tert-butyl group.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | Doublet | 2H | Ar-H (ortho to SO₂) | The strong electron-withdrawing effect of the sulfonyl group deshields these protons, shifting them downfield. |
| ~ 7.60 | Doublet | 2H | Ar-H (meta to SO₂) | These protons are less affected by the sulfonyl group and resonate at a slightly higher field compared to the ortho protons. |
| ~ 4.15 | Singlet | 2H | -CH₂-CN | The methylene protons are adjacent to two electron-withdrawing groups (sulfonyl and cyano), resulting in a significant downfield shift. |
| ~ 1.35 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at a characteristic upfield chemical shift. |
Experimental Workflow: Acquiring a ¹H NMR Spectrum
Caption: Workflow for acquiring a standard ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | Ar-C (para to SO₂, attached to t-Bu) | The quaternary carbon attached to the tert-butyl group is deshielded by the aromatic ring. |
| ~ 132 | Ar-C (ipso to SO₂) | The carbon directly attached to the electron-withdrawing sulfonyl group is significantly deshielded. |
| ~ 129 | Ar-CH (ortho to SO₂) | Aromatic methine carbons deshielded by the sulfonyl group. |
| ~ 127 | Ar-CH (meta to SO₂) | Aromatic methine carbons at a higher field compared to the ortho carbons. |
| ~ 114 | -C≡N | The nitrile carbon exhibits a characteristic chemical shift in this region. |
| ~ 55 | -CH₂-CN | The methylene carbon is deshielded by the adjacent sulfonyl and cyano groups. |
| ~ 35 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 31 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR spectrum of this compound will be dominated by absorptions from the sulfonyl, nitrile, and aromatic moieties.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3050-3100 | Medium | C-H (Aromatic) | Stretching |
| ~ 2960-2870 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~ 2250 | Medium | C≡N (Nitrile) | Stretching |
| ~ 1600, 1480 | Medium | C=C (Aromatic) | Stretching |
| ~ 1320-1350 | Strong | S=O (Sulfonyl) | Asymmetric Stretching |
| ~ 1150-1180 | Strong | S=O (Sulfonyl) | Symmetric Stretching |
| ~ 830 | Strong | C-H (Aromatic) | Out-of-plane Bending (para-disubstitution) |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization conditions, this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 5: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 237 | [C₁₂H₁₅NO₂S]⁺ (M⁺) | Molecular ion |
| 222 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 181 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
| 155 | [C₇H₇SO₂]⁺ | Cleavage of the C-C bond between the methylene and sulfonyl groups. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl moiety. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable carbocation. |
Logical Relationship: From Structure to Spectral Data
Caption: The relationship between molecular structure and the resulting spectral data.
Synthesis and Characterization Context
General Synthetic Workflow:
Caption: A plausible synthetic route to the title compound.
The characterization of the final product would heavily rely on the spectroscopic techniques detailed in this guide to confirm its structure and purity. The predicted spectral data serves as a crucial reference for verifying the successful synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint of this compound. By leveraging advanced computational tools and established principles of spectral interpretation, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule. This information is intended to be a valuable resource for researchers in the planning and execution of synthetic routes and in the structural elucidation of this and related compounds. As experimental data becomes available, it will be fascinating to compare it with these predictions, further refining our understanding of the structure-property relationships in this class of molecules.
References
Sources
A Technical Guide to the Solubility of [(4-tert-butylphenyl)sulfonyl]acetonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of [(4-tert-butylphenyl)sulfonyl]acetonitrile, a compound of interest in contemporary organic synthesis and drug development. Recognizing that extensive quantitative solubility data for this specific molecule is not widely available in published literature, this document focuses on equipping researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to perform accurate solubility assessments. We will delve into the physicochemical profile of the compound, discuss theoretical solubility considerations based on its molecular structure, and provide a detailed, field-proven experimental protocol for generating reliable solubility data. This guide is designed to serve as a practical resource for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in various solvent systems. This compound is a sulfone derivative with the following key identifiers and properties:
-
IUPAC Name: 2-((4-(tert-butyl)phenyl)sulfonyl)acetonitrile
-
Molecular Formula: C₁₂H₁₅NO₂S[1]
Molecular Structure:
Caption: Molecular structure of this compound.
The structure reveals a molecule with distinct regions of polarity. The tert-butylphenyl group is large, bulky, and nonpolar (lipophilic). In contrast, the sulfonylacetonitrile moiety (-SO₂CH₂CN) is highly polar due to the electronegative oxygen and nitrogen atoms. This amphiphilic nature suggests a nuanced solubility profile, which is highly dependent on the chosen solvent.
Theoretical Solubility Principles: "Like Dissolves Like"
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar tert-butylphenyl group of the solute will interact favorably with these solvents. However, the highly polar sulfonylacetonitrile group will be poorly solvated, likely limiting overall solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions but lack hydrogen bond-donating capabilities. They are expected to be effective solvents for this compound. They can effectively solvate the polar -SO₂CH₂CN group while also having sufficient nonpolar character to interact with the aromatic ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While they can interact with the sulfone and nitrile groups, the large lipophilic tail of the molecule may disrupt the strong hydrogen-bonding network of the solvent, potentially leading to lower solubility compared to polar aprotic solvents.
Based on this analysis, one can hypothesize that solubility will be highest in polar aprotic solvents and moderate-to-low in highly nonpolar or highly protic solvents. However, for applications requiring precise concentrations, experimental verification is non-negotiable.
Experimental Protocol: Isothermal Saturation Method
For researchers requiring precise, quantitative solubility data, the Isothermal Saturation Method (also known as the equilibrium solubility method) followed by gravimetric analysis is a robust and reliable technique.[6] This method directly measures the mass of a solute dissolved in a known quantity of solvent at a constant temperature.[6]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Sealable glass vials (e.g., 4-20 mL scintillation vials with PTFE-lined caps)
-
Constant temperature orbital shaker or water bath
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE or nylon)
-
Pre-weighed glass vials or evaporating dishes for solvent evaporation
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution has reached saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.[7]
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 298.15 K).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. For crystalline compounds, a longer time may be necessary.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.
-
Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the clear, saturated filtrate into a pre-weighed collection vial. This filtration step is critical to remove any undissolved microparticles.[6]
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Gently evaporate the solvent in a drying oven set to a temperature well below the solute's melting point or in a vacuum desiccator until a constant weight of the dry residue is achieved.[6]
-
Allow the vial to cool to room temperature in a desiccator before the final weighing to prevent moisture absorption.[6]
-
Weigh the vial with the dry solute residue.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (g): (Weight of vial + dry residue) - (Weight of empty vial)
-
Mass of solvent (g): (Weight of vial + solution) - (Weight of vial + dry residue)
-
Solubility (g / 100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100
For many applications, solubility in g/L is more practical. This requires knowing the volume of the filtered aliquot.
-
Solubility (g / L): (Mass of dissolved solute in aliquot / Volume of aliquot in L)
The entire procedure should be repeated at least three times for each solvent to ensure reproducibility and to calculate the standard deviation.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the Isothermal Saturation Method for determining solubility.
Caption: Workflow for the Isothermal Saturation Method.
Data Reporting and Interpretation
The experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing results for this compound at a specified temperature (e.g., 25 °C).
Table 1: Experimental Solubility Data Template for this compound at 25 °C
| Solvent Class | Solvent Name | Mean Solubility ( g/100 g Solvent) | Standard Deviation | Qualitative Observation |
| Nonpolar | n-Hexane | Record experimental value | Calculate value | e.g., Sparingly Soluble |
| Toluene | Record experimental value | Calculate value | e.g., Slightly Soluble | |
| Polar Aprotic | Acetone | Record experimental value | Calculate value | e.g., Freely Soluble |
| Acetonitrile (ACN) | Record experimental value | Calculate value | e.g., Soluble | |
| Tetrahydrofuran (THF) | Record experimental value | Calculate value | e.g., Very Soluble | |
| Ethyl Acetate | Record experimental value | Calculate value | e.g., Soluble | |
| Dichloromethane (DCM) | Record experimental value | Calculate value | e.g., Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | Record experimental value | Calculate value | e.g., Very Soluble | |
| Polar Protic | Methanol | Record experimental value | Calculate value | e.g., Slightly Soluble |
| Ethanol | Record experimental value | Calculate value | e.g., Sparingly Soluble | |
| Isopropanol (IPA) | Record experimental value | Calculate value | e.g., Sparingly Soluble | |
| Water | Record experimental value | Calculate value | e.g., Insoluble |
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate discussion. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from CU Boulder Chemistry. [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This appears to be a university lab manual, specific origin is not cited in the search result).
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University of Toronto, Department of Chemistry. (2023). SOLUBILITY OF ORGANIC COMPOUNDS. Retrieved from University of Toronto. [Link]
- Jiangsu Qianyu Molecular Technology Co., LTD. (n.d.). Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price. Retrieved from qian-yu.net. (Note: This link refers to a related but different compound, (4-tert-Butylphenyl)acetonitrile, CAS 3288-99-1).
-
PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from PubChem. (Note: This link refers to a related but different compound, CAS 3288-99-1). [Link]
- Supporting Information, Organic Letters. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
The Good Scents Company. (n.d.). para-tert-butyl phenyl acetonitrile, 3288-99-1. Retrieved from The Good Scents Company. (Note: This link refers to a related but different compound, CAS 3288-99-1). [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from BIOFOUNT. [Link]
- MedChemExpress. (n.d.). Ethylene glycol diacrylate. Retrieved from MedChemExpress. (Note: This link is for an unrelated compound and is not directly applicable).
-
PrepChem.com. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from PrepChem.com. (Note: This link refers to a related but different compound). [Link]
- Cheméo. (n.d.). Chemical Properties of Ethylene diacrylate (CAS 2274-11-5). Retrieved from Cheméo. (Note: This link is for an unrelated compound and is not directly applicable).
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- Chemsrc. (n.d.). Ethylene diacrylate | CAS#:2274-11-5. Retrieved from Chemsrc. (Note: This link is for an unrelated compound and is not directly applicable).
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An In-Depth Technical Guide on the Thermal Stability and Decomposition of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of [(4-Tert-butylphenyl)sulfonyl]acetonitrile. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its behavior under thermal stress is critical for safe handling, formulation development, and predicting shelf-life. This document synthesizes information on the thermal analysis of related organosulfur compounds to propose a likely decomposition pathway for this compound. It details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), necessary for a complete thermal characterization. Furthermore, it offers insights into the influence of its distinct chemical moieties—the 4-tert-butylphenyl group, the sulfonyl bridge, and the acetonitrile functional group—on its overall thermal properties.
Introduction: The Significance of Thermal Analysis in Drug Development
In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its development.[1] Thermal analysis techniques are instrumental in characterizing the physicochemical properties of drug candidates.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for determining melting points, detecting polymorphism, and understanding decomposition kinetics.[1][2] This data is crucial for establishing appropriate storage conditions, ensuring the stability of formulations, and predicting the shelf-life of the final drug product.[3][4] For a molecule like this compound, which possesses a complex arrangement of functional groups, a detailed thermal analysis is indispensable for its progression through the drug development pipeline.
Physicochemical Properties and Structural Influences
This compound is an aromatic sulfone containing a bulky tert-butyl group and a reactive acetonitrile moiety. Each of these components uniquely influences the molecule's thermal behavior.
-
The (4-Tert-butylphenyl) Group: The tert-butyl group is known for its steric bulk, which can influence crystal packing and, consequently, the melting point of a compound.[4] It is an electron-donating group through an inductive effect, which can enhance the electron density on the aromatic ring.[4][5] In the context of thermal decomposition, the tert-butyl group can also be a point of initial fragmentation, often through the elimination of isobutylene.
-
The Sulfonyl Group (-SO₂-): Aromatic sulfones are generally characterized by high thermal stability.[6] For instance, diphenyl sulfone has been shown to be resistant to thermal decomposition even at temperatures as high as 550 °C.[6] The primary decomposition pathway for many sulfones involves the extrusion of sulfur dioxide (SO₂).[6][7]
-
The Acetonitrile Group (-CH₂CN): The acetonitrile functional group introduces polarity and reactivity to the molecule. At elevated temperatures, the pyrolysis of acetonitrile is known to produce hydrogen cyanide (HCN) and methane as major products.[8][9]
Experimental Methodologies for Thermal Analysis
A thorough investigation into the thermal stability of this compound would employ a suite of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is essential for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss at each stage. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), the evolved gases can be identified, providing direct evidence of the decomposition products.[2][10]
Experimental Protocol for TGA:
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a calibrated Thermogravimetric Analyzer.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[3]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[2][11]
Experimental Protocol for DSC:
-
Sample Preparation: A small, accurately weighed sample (typically 2-4 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: The analysis is carried out using a calibrated Differential Scanning Calorimeter.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained throughout the experiment.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Diagram of the Experimental Workflow for Thermal Analysis
Caption: Proposed Decomposition Pathway.
Kinetic Analysis of Thermal Decomposition
The kinetic parameters of the decomposition process, such as the activation energy (Ea), can be determined from TGA data obtained at multiple heating rates. [3][12][13]Methods like the Kissinger and Ozawa-Doyle models can be applied to calculate these parameters. [12]A higher activation energy generally corresponds to greater thermal stability. [3][4]
Safe Handling and Storage
Given the potential for decomposition into toxic gaseous products such as SO₂ and HCN at elevated temperatures, appropriate safety precautions are paramount.
-
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition. [14][15]It should be segregated from strong oxidizing agents, acids, and bases. [15]* Handling: When handling the compound, especially during heating, it is crucial to use adequate ventilation, such as a fume hood. [15][16]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [14]* Disposal: Waste material should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. [17]Containers should be properly labeled, and the waste should not be released into the environment. [15][16]
Conclusion
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Mondal, B., et al. (2011). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. The Journal of Physical Chemistry A. Available at: [Link]
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Minisci, F., et al. (1995). Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Wang, C., et al. (2018). tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles From the Alkynylamines and Sulfinic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. Available at: [Link]
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Wang, C., et al. (2021). Electrolyte decomposition and solid electrolyte interphase revealed by mass spectrometry. Materials Today. Available at: [Link]
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Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers. Available at: [Link]
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Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. IRIS. Available at: [Link]
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Arcoria, A., et al. (1979). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Sun, W., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Abian, J., & Gelpi, E. (1987). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Chromatography A. Available at: [Link]
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Al-Ghamdi, A. Y., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. Available at: [Link]
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[(4-Tert-butylphenyl)sulfonyl]acetonitrile CAS number 64445-04-1
An In-Depth Technical Guide to [(4-Tert-butylphenyl)sulfonyl]acetonitrile (CAS 64445-04-1): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
This compound is a versatile bifunctional organic compound characterized by the presence of a sulfonyl group and a nitrile group attached to the same methylene bridge. This unique arrangement, coupled with the lipophilic 4-tert-butylphenyl moiety, makes it a valuable building block in modern medicinal chemistry and organic synthesis. The electron-withdrawing nature of both the sulfone and nitrile groups imparts significant acidity to the intervening methylene protons, creating a potent nucleophilic center upon deprotonation. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, anticipated analytical data, key reactivity patterns, and its strategic application in the development of complex molecular architectures for drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its identity is defined by the structural features and properties outlined below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 64445-04-1 | [1] |
| IUPAC Name | 2-((4-(tert-Butyl)phenyl)sulfonyl)acetonitrile | [1] |
| Synonyms | (4-tert-Butylphenyl)sulfonyl]acetonitrile, 2-(4-tert-butylbenzenesulfonyl)acetonitrile | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| Molecular Weight | 237.32 g/mol | [1] |
While extensive experimental data is not publicly compiled, the following properties are reported or can be reasonably estimated. Researchers should always refer to a supplier-specific Certificate of Analysis for precise data.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Based on typical sulfone compounds. |
| Melting Point | Not widely reported | Expected to be a solid with a defined melting point. |
| Solubility | Soluble in many organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetonitrile). | Insoluble in water. |
| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |
Synthesis and Purification
The most direct and common route to this compound involves the nucleophilic substitution of a haloacetonitrile with the corresponding sulfinate, or the reaction of the sulfonyl chloride with an appropriate acetonitrile synthon. The latter is often preferred for its reliable and scalable nature, starting from the commercially available 4-tert-butylbenzenesulfonyl chloride.
Retrosynthetic Analysis
The logical disconnection for the target molecule traces back to two key starting materials: 4-tert-butylbenzenesulfonyl chloride and a two-carbon nitrile source. This approach leverages the electrophilic nature of the sulfur atom in the sulfonyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol describes the synthesis via the reaction of 4-tert-butylbenzenesulfonyl chloride with chloroacetonitrile using a non-nucleophilic base. The causality for this choice is that a strong, non-nucleophilic base like sodium hydride is required to deprotonate acetonitrile to form the nucleophile, which then attacks the sulfonyl chloride. Acetonitrile serves as both a reactant and the solvent.
Materials and Reagents:
-
4-tert-Butylbenzenesulfonyl chloride (1.0 eq)[2]
-
Acetonitrile (used as solvent and reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Dry Tetrahydrofuran (THF) as a co-solvent (optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add dry acetonitrile to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the acetonitrile to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) portion-wise to the stirred solvent. Causality: This step generates the nucleophilic cyanomethyl anion. Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The formation of a slurry indicates the generation of the sodium salt.
-
Sulfonylation: Dissolve 4-tert-butylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of dry THF or acetonitrile and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C. Causality: The cyanomethyl anion attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride ion to form the desired C-S bond.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine. Causality: This removes inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Caption: High-level workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following table outlines the anticipated spectral data that researchers can use to verify the successful synthesis of this compound.
Table 3: Anticipated Spectroscopic Data
| Technique | Feature | Anticipated Signal / Frequency |
| ¹H NMR | tert-Butyl Protons | ~1.35 ppm (singlet, 9H) |
| Methylene Protons | ~4.2 - 4.5 ppm (singlet, 2H) | |
| Aromatic Protons | ~7.65 ppm (doublet, 2H, J ≈ 8.5 Hz) and 7.95 ppm (doublet, 2H, J ≈ 8.5 Hz) | |
| ¹³C NMR | tert-Butyl Carbons | ~31 ppm (CH₃) and ~35 ppm (quaternary C) |
| Methylene Carbon | ~45-50 ppm (highly dependent on solvent) | |
| Nitrile Carbon | ~112-115 ppm | |
| Aromatic Carbons | ~127 ppm, ~129 ppm, ~135 ppm (ipso-S), ~158 ppm (ipso-C(CH₃)₃) | |
| FT-IR | Nitrile (C≡N) Stretch | 2250 - 2270 cm⁻¹ (weak to medium) |
| Sulfone (S=O) Stretch | ~1330-1350 cm⁻¹ (asymmetric) and ~1150-1170 cm⁻¹ (symmetric) | |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 236.08 |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive sites, which can be manipulated selectively. It serves as a potent building block for introducing complexity into molecular scaffolds.[3]
Reactivity at the α-Methylene Carbon
The primary site of reactivity is the methylene bridge. The powerful electron-withdrawing effects of the adjacent sulfonyl (SO₂) and nitrile (C≡N) groups significantly increase the C-H acidity of the methylene protons (pKa ≈ 10-12 in DMSO). This allows for easy deprotonation with moderate bases (e.g., K₂CO₃, NaH, DBU) to form a stabilized carbanion.
This carbanion is an excellent nucleophile, readily participating in a variety of C-C bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides or tosylates.
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
Caption: Reactivity pathway at the acidic α-methylene position.
Transformations of the Nitrile Group
The nitrile functional group provides a secondary handle for diversification. It can undergo several fundamental transformations, significantly expanding the synthetic utility of the core scaffold.[4]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding a β-sulfonyl carboxylic acid derivative.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation, providing access to β-sulfonyl amine structures.
These transformations allow the initial building block to be converted into amino acids, amides, and other structures of high value in drug development.
Strategic Role in Medicinal Chemistry
The structural motifs within this compound each serve a strategic purpose in drug design:
-
Sulfone Group: Acts as a metabolically stable hydrogen bond acceptor. Its geometry and polarity can facilitate strong interactions with biological targets.[5]
-
4-tert-Butylphenyl Group: This bulky, lipophilic group can enhance binding in hydrophobic pockets of proteins. The tert-butyl group also serves to block para-position metabolism (e.g., hydroxylation), which can improve the pharmacokinetic profile of a drug candidate.
-
Versatile Core: As a building block, it allows for the rapid generation of libraries of complex molecules by leveraging the dual reactivity discussed above, making it an ideal starting point in hit-to-lead optimization campaigns.[6][7]
Safety and Handling
As a research chemical, this compound should be handled with care by trained personnel. While a specific, comprehensive toxicity profile is not available, general precautions for sulfonyl and nitrile compounds should be followed.
-
Hazard Statement: The precursor, 4-tert-butylbenzenesulfonyl chloride, is classified as corrosive and causes severe skin burns and eye damage.[8] Similar caution should be exercised with the final product until its properties are fully characterized.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of dust and contact with skin, eyes, and clothing.[10]
Table 4: Recommended Personal Protective Equipment (PPE) and Controls
| Control | Specification |
| Engineering | Chemical Fume Hood |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11] |
| Skin/Body Protection | Lab coat. |
| Respiratory | Not required with adequate engineering controls. |
Always consult the material safety data sheet (MSDS/SDS) provided by the supplier before use for complete and specific safety information. [12]
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic tool for researchers in drug discovery and organic chemistry. Its well-defined reactive centers—the acidic methylene protons and the transformable nitrile group—provide a reliable and predictable platform for molecular elaboration. The strategic inclusion of the sulfone and tert-butylphenyl groups imparts desirable physicochemical properties for interactions with biological systems. By understanding its synthesis, reactivity, and safe handling, scientists can effectively leverage this building block to accelerate the development of novel and complex molecules.
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Synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile: A Comprehensive Guide to Mechanism, Protocol, and Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of the synthesis of [(4-tert-butylphenyl)sulfonyl]acetonitrile, a key building block in medicinal chemistry. The synthesis proceeds via the nucleophilic substitution of 4-tert-butylbenzenesulfonyl chloride with the carbanion of acetonitrile. This document outlines the underlying chemical principles, provides a robust experimental protocol, details critical safety considerations, and describes modern analytical techniques for product characterization. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.
Introduction and Strategic Importance
Sulfonylacetonitriles, also known as α-cyanosulfones, are valuable intermediates in organic synthesis. The presence of both a sulfonyl and a nitrile group activates the α-carbon, making it a versatile nucleophile for constructing complex molecular architectures. The title compound, this compound, incorporates a bulky tert-butyl group, which can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, in drug candidates. Its precursor, 4-tert-butylbenzenesulfonyl chloride, is a readily available reagent utilized in the synthesis of various pharmaceuticals and has potential applications in cancer treatment.[1][2][3] This guide provides a detailed scientific protocol for the reliable synthesis of this key intermediate.
Reagent Overview and Characteristics
A thorough understanding of the starting materials is fundamental to a successful synthesis.
Table 1: Physicochemical Properties of Key Reagents
| Property | 4-tert-butylbenzenesulfonyl chloride | Acetonitrile | This compound |
| CAS Number | 15084-51-2[4] | 75-05-8 | 64445-04-1[5] |
| Molecular Formula | C₁₀H₁₃ClO₂S[1] | C₂H₃N | C₁₂H₁₅NO₂S[5] |
| Molecular Weight | 232.73 g/mol [4] | 41.05 g/mol | 237.32 g/mol [5] |
| Appearance | White to off-white crystalline powder[1] | Colorless liquid | Not specified (likely a solid) |
| Melting Point | 78-81 °C[1] | -45 °C[6] | Not specified |
| Boiling Point | 165 °C @ 18 mmHg[1] | 81.6 °C[6] | Not specified |
| Key Hazards | Corrosive, moisture-sensitive[1][7] | Flammable, toxic[6] | Not specified (handle with care) |
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved via a nucleophilic substitution reaction. The core of this transformation involves the generation of a potent nucleophile from a weak acid, which then attacks the electrophilic sulfur center of the sulfonyl chloride.
Step 1: Deprotonation of Acetonitrile Acetonitrile is a very weak acid, with a pKa of approximately 25 in DMSO.[6] To generate the corresponding carbanion, a strong base is required. Sodium hydride (NaH) is an excellent choice for this purpose. As a non-nucleophilic, insoluble base, it effectively deprotonates the acetonitrile in an irreversible fashion, producing the acetonitrile carbanion (cyanomethyl anion) and hydrogen gas. The reaction is typically performed in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF), to prevent quenching of the base and the generated carbanion.
Step 2: Nucleophilic Attack The highly reactive cyanomethyl anion acts as the nucleophile. The sulfur atom in 4-tert-butylbenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The carbanion attacks this sulfur atom, displacing the chloride ion, which is an excellent leaving group. This step forms the new carbon-sulfur bond, yielding the desired product.
The overall reaction pathway is visualized below.
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An In-depth Technical Guide on the Reaction Between 4-tert-butylbenzenesulfonyl Chloride and Acetonitrile: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the plausible reaction mechanism between 4-tert-butylbenzenesulfonyl chloride and acetonitrile. While this specific reaction is not extensively documented in peer-reviewed literature, we can infer a logical mechanistic pathway based on the fundamental principles of organic chemistry, drawing parallels to established reactions such as the Ritter reaction. This document will delve into the core reactivity of the reactants, propose a step-by-step mechanism involving a key N-sulfonyl nitrilium ion intermediate, and provide detailed, field-proven insights into the experimental design and analytical techniques required to validate this hypothesis. The content herein is structured to offer both a theoretical framework and a practical guide for researchers investigating the synthesis of novel sulfonated compounds.
Introduction: Unveiling a Potential Synthetic Pathway
The reaction between sulfonyl chlorides and nitriles represents a potentially valuable yet underexplored transformation in organic synthesis. 4-tert-Butylbenzenesulfonyl chloride is a readily available and widely used reagent in medicinal chemistry and organic synthesis, primarily for the introduction of the bulky and lipophilic 4-tert-butylbenzenesulfonyl (busyl) group.[1][2] Acetonitrile, a common solvent and a versatile C2 building block, possesses a nucleophilic nitrogen atom and an electrophilic carbon atom within its nitrile functionality.[3][4]
The convergence of the electrophilic sulfur center of the sulfonyl chloride and the nucleophilic nitrogen of the nitrile suggests the formation of a novel adduct. Understanding the mechanism of this interaction is paramount for controlling the reaction and exploiting its potential for the synthesis of unique N-sulfonylated compounds, which are of significant interest in drug discovery. This guide proposes a detailed mechanistic pathway, offering a roadmap for the scientific community to explore and validate this intriguing reaction.
Core Reactivity and Mechanistic Postulation
The cornerstone of the proposed mechanism is the electrophilic nature of the sulfur atom in 4-tert-butylbenzenesulfonyl chloride and the nucleophilic character of the nitrogen atom in acetonitrile. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfonyl sulfur highly susceptible to nucleophilic attack.[5]
We postulate a mechanism analogous to the well-established Ritter reaction, where a nitrile reacts with a carbocation or another strong electrophile.[6][7][8] In our proposed pathway, the sulfonyl chloride itself acts as the electrophile, leading to the formation of a key intermediate: an N-sulfonyl nitrilium ion .
Proposed Mechanistic Steps
The reaction is envisioned to proceed through the following key steps:
Step 1: Nucleophilic Attack of Acetonitrile and Formation of the N-sulfonyl Nitrilium Ion. The reaction initiates with the lone pair of electrons on the nitrogen atom of acetonitrile attacking the electrophilic sulfur atom of 4-tert-butylbenzenesulfonyl chloride. This is followed by the departure of the chloride ion, a good leaving group, to form the highly reactive N-(4-tert-butylbenzenesulfonyl)acetonitrilium ion . This intermediate is characterized by a positive charge on the nitrogen atom and a linear geometry. The formation of such nitrilium ions is a critical step in various organic transformations.[9][10]
Step 2: Trapping of the Nitrilium Ion. The highly electrophilic carbon atom of the nitrilium ion is susceptible to attack by a nucleophile. In the absence of other strong nucleophiles, the chloride ion generated in the first step can act as a nucleophile, attacking the nitrilium carbon to form N-(4-tert-butylbenzenesulfonyl)acetimidoyl chloride . This adduct is a key, potentially isolable, product of the reaction under anhydrous conditions.
Step 3: Hydrolysis to N-Sulfonyl Amide (in the presence of water). If the reaction is performed in the presence of water, or if the imidoyl chloride is subsequently exposed to moisture, it will likely undergo hydrolysis. Water will act as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. Subsequent proton transfers and loss of HCl would lead to the formation of the corresponding N-acylsulfonamide, specifically N-(4-tert-butylbenzenesulfonyl)acetamide . The hydrolysis of nitriles to amides is a well-known process.[11]
Visualization of the Proposed Mechanism
Caption: Proposed mechanism for the reaction of 4-tert-butylbenzenesulfonyl chloride with acetonitrile.
Experimental Design and Validation
To validate the proposed mechanism, a series of well-designed experiments are necessary. The following protocols are based on established methodologies for handling sulfonyl chlorides and nitriles, with specific considerations for the potential intermediates.
Synthesis of N-(4-tert-butylbenzenesulfonyl)acetimidoyl Chloride
This experiment aims to isolate the proposed imidoyl chloride intermediate.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetonitrile (used as both reactant and solvent).
-
Reagent Addition: Dissolve 4-tert-butylbenzenesulfonyl chloride in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.
-
Reaction Conditions: Cool the reaction flask to 0 °C using an ice bath. Add the solution of 4-tert-butylbenzenesulfonyl chloride dropwise to the stirring acetonitrile over a period of 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure at low temperature to avoid decomposition. The resulting crude product can be purified by crystallization from a non-polar solvent (e.g., hexanes) or by chromatography on silica gel under anhydrous conditions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the hydrolysis of the starting sulfonyl chloride and the potential imidoyl chloride product.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Acetonitrile as Solvent: Using acetonitrile as the solvent ensures a high concentration of the nitrile reactant, driving the reaction towards product formation.
Trapping the N-sulfonyl Nitrilium Ion
To provide further evidence for the nitrilium ion intermediate, a trapping experiment with a more potent nucleophile can be conducted.
Protocol:
-
Reaction Setup: Follow the same setup as in section 3.1.
-
Nucleophile Addition: In a separate flask, prepare a solution of a suitable nucleophile (e.g., a secondary amine like morpholine or an alcohol like methanol) in anhydrous acetonitrile.
-
Reaction Execution: After the dropwise addition of 4-tert-butylbenzenesulfonyl chloride to acetonitrile at 0 °C, allow the mixture to stir for a short period (e.g., 15-30 minutes) to allow for the formation of the nitrilium ion. Then, add the nucleophile solution dropwise.
-
Work-up and Analysis: After the reaction is complete, perform an appropriate aqueous work-up and purify the product. Characterize the product to confirm the incorporation of the trapping nucleophile.
Expected Outcome: The formation of an N-sulfonyl amidine (from an amine nucleophile) or an N-sulfonyl imidate (from an alcohol nucleophile) would provide strong evidence for the existence of the N-sulfonyl nitrilium ion intermediate.
Spectroscopic Characterization
The following spectroscopic techniques are essential for identifying the proposed intermediates and products.
| Technique | Expected Observations for N-(4-tert-butylbenzenesulfonyl)acetimidoyl Chloride |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.3 ppm) and the aromatic protons (two doublets, ~7.5-8.0 ppm). A singlet for the methyl group of the acetimidoyl moiety would be expected, likely shifted downfield compared to acetonitrile. |
| ¹³C NMR | Resonances for the tert-butyl and aromatic carbons. The carbon of the C=N bond in the imidoyl chloride would be expected to appear in the range of 150-170 ppm. |
| FT-IR | A characteristic strong absorption band for the C=N stretch, typically in the region of 1650-1680 cm⁻¹. Strong bands for the S=O stretching of the sulfonyl group will also be present around 1350 and 1170 cm⁻¹.[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the N-(4-tert-butylbenzenesulfonyl)acetimidoyl chloride. |
Authoritative Grounding and Broader Implications
The proposed mechanism is grounded in the well-established principles of nucleophilic attack on electrophilic centers and the chemistry of nitrilium ions. The Ritter reaction, a cornerstone of organic synthesis, provides a strong precedent for the formation of nitrilium ions from nitriles and their subsequent reaction with nucleophiles.[6][7][8][12] While the electrophile in the classic Ritter reaction is typically a carbocation, the highly electrophilic nature of the sulfonyl sulfur in 4-tert-butylbenzenesulfonyl chloride makes it a plausible candidate for initiating a similar transformation.
The successful development of this reaction would open new avenues for the synthesis of N-sulfonylated compounds. N-sulfonylimidoyl chlorides, the proposed primary products, are versatile synthetic intermediates that can be converted into a variety of other functional groups, including amidines, imidates, and thioimidates. These motifs are present in numerous biologically active molecules and are valuable building blocks in drug discovery.
Conclusion
This technical guide has presented a detailed and scientifically grounded hypothesis for the reaction mechanism between 4-tert-butylbenzenesulfonyl chloride and acetonitrile. By drawing parallels with established chemical principles and providing a clear experimental roadmap for validation, we aim to stimulate further research in this promising area. The elucidation of this mechanism and the development of this reaction would provide a valuable new tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries, enabling the creation of novel molecular architectures with potential biological activity.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Ritter reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 17, 2026, from [Link]
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Ritter Reaction. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved January 17, 2026, from [Link]
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Nitrilium ions – synthesis and applications. (2017, December 13). PubMed. Retrieved January 17, 2026, from [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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On the nature of the intermediate in the Lewis acid-promoted synthesis of dihydroisoquinolines from nitriles and -phenylethyl chloride. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
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Catalytic Lewis Acid Activationof Thionyl Chloride: Application to the Synthesis of ArylSulfinyl Chlorides Catalyzed by Bismuth(III) Salts. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Synthetic Potential of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Abstract: [(4-Tert-butylphenyl)sulfonyl]acetonitrile is a specialized organic reagent belonging to the class of α-arylsulfonylacetonitriles. While specific, direct applications of this particular derivative are not extensively documented in peer-reviewed literature, its chemical architecture—featuring a methylene group activated by adjacent sulfonyl and nitrile moieties—prescribes a rich and versatile reactivity profile. This technical guide serves to elucidate the synthetic potential of this compound by leveraging the well-established and diverse chemistry of its parent scaffold, arylsulfonylacetonitriles. We will explore its probable utility in carbon-carbon bond formation, condensation reactions, and the construction of complex heterocyclic systems. The protocols and mechanisms described herein are based on proven methodologies for analogous compounds and are presented to provide researchers, chemists, and drug development professionals with a robust framework for incorporating this reagent into synthetic programs.
Introduction: The Arylsulfonylacetonitrile Scaffold
1.1 Chemical Structure and Key Features
This compound, CAS No. 64445-04-1, is characterized by a central methylene (-CH₂-) bridge flanked by two powerful electron-withdrawing groups: a sulfonyl group and a nitrile group. The aryl ring is substituted with a tert-butyl group at the para position, which enhances solubility in organic solvents and provides steric bulk without introducing significant electronic effects.
Key Structural Features:
-
Active Methylene Group: The protons on the α-carbon are highly acidic (pKa in DMSO ≈ 11-12 for phenylsulfonylacetonitrile), readily forming a stabilized carbanion upon treatment with a mild base.
-
Dual Activating Groups: The inductive and resonance effects of both the -SO₂- and -C≡N groups are responsible for the pronounced acidity and nucleophilicity of the resulting carbanion.
-
Sulfonyl Moiety as a Leaving Group: The arylsulfonyl group can function as an effective leaving group in subsequent elimination or reductive cleavage steps, adding significant synthetic flexibility.[1]
1.2 The Role of the Sulfonyl and Nitrile Groups
The synergy between the sulfonyl and nitrile groups is the cornerstone of the reagent's utility. The sulfonyl group is a powerful σ- and π-electron withdrawing group, while the nitrile group is a potent π-acceptor. Together, they delocalize the negative charge of the conjugate base across the α-carbon, the oxygen atoms of the sulfone, and the nitrogen atom of the nitrile, as depicted in the resonance structures below. This stabilization makes the corresponding carbanion "soft" and highly effective in a range of nucleophilic reactions.
Caption: Resonance forms of the arylsulfonylacetonitrile carbanion.
Synthesis of this compound
2.1 General Synthetic Routes to Arylsulfonylacetonitriles
The synthesis of the target compound can be reliably achieved through established methods for this chemical class. The most common approaches involve the formation of the sulfur-carbon bond followed by oxidation or direct sulfonylation.
-
Oxidation of an Arylthioacetonitrile: This two-step route involves the S-alkylation of the corresponding thiol with a haloacetonitrile, followed by oxidation of the resulting sulfide to the sulfone.[2] This is often the most direct route when the thiol is commercially available.
-
Reaction of a Sulfinate Salt: The reaction of a sodium arylsulfinate salt with chloroacetonitrile or related reagents provides a direct route to the α-sulfonylacetonitrile.[3][4]
2.2 Detailed Protocol for a Representative Synthesis (Oxidation Route)
This protocol is adapted from a procedure for analogous compounds and is expected to be effective for the target molecule.[2]
Step 1: Synthesis of 2-((4-(tert-butyl)phenyl)thio)acetonitrile
-
To a stirred solution of 4-tert-butylthiophenol (1.0 equiv.) in ethanol (approx. 0.5 M), add sodium hydroxide (1.1 equiv.) as a solution in water.
-
Stir the mixture at room temperature for 15 minutes to form the sodium thiophenoxide salt.
-
Add bromoacetonitrile (1.05 equiv.) dropwise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the thiol.
-
Upon completion, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfide, which can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the crude sulfide from Step 1 (1.0 equiv.) in dichloromethane (DCM) or acetic acid (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equiv.) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Potential Applications in C-C Bond Formation
The stabilized carbanion derived from this compound is an excellent nucleophile for forming new carbon-carbon bonds, particularly through arylation reactions.
3.1 Arylation of the α-Carbon
The copper-catalyzed coupling of the in situ-generated anion of an arylsulfonylacetonitrile with aryl iodides is a powerful method for synthesizing α,α-disubstituted acetonitriles.[5] These products are valuable precursors for α-arylalkanoic acids and their derivatives, a common motif in pharmaceuticals.
3.2 Mechanistic Rationale
The reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. The anion of the sulfonylacetonitrile acts as a nucleophile, displacing a ligand on a Cu(I) species. Oxidative addition of the aryl iodide to this copper complex generates a Cu(III) intermediate. Reductive elimination from this intermediate forges the new C-C bond and regenerates the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for Cu-catalyzed α-arylation.
3.3 Representative Experimental Protocol
This protocol is adapted from Suzuki et al. for the arylation of phenylsulfonylacetonitrile.[5]
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (60% dispersion in oil, 1.2 equiv.).
-
Wash the NaH with dry hexanes (3x) and suspend it in dry hexamethylphosphoramide (HMPA).
-
Add a solution of this compound (1.0 equiv.) in HMPA dropwise at room temperature. Stir for 30 minutes until hydrogen evolution ceases.
-
To the resulting anion solution, add copper(I) iodide (1.2 equiv.) and the desired aryl iodide (1.1 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Iodide (Ar'-I) | Temperature (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 100 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | 100 | 78 |
| 3 | 1-Iodo-4-chlorobenzene | 120 | 65 |
| 4 | 2-Iodonaphthalene | 120 | 72 |
| Data is representative for the parent phenylsulfonylacetonitrile system and serves as an estimation for optimization. |
Potential Applications in Condensation Reactions
4.1 The Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a classic application for active methylene compounds. This compound is expected to react smoothly with aromatic and aliphatic aldehydes in the presence of a base to yield α,β-unsaturated products, which are themselves versatile synthetic intermediates.[6]
4.2 Mechanistic Rationale
The reaction mechanism involves three key steps:
-
Carbanion Formation: A base abstracts a proton from the active methylene group.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde to form an alkoxide intermediate.
-
Elimination: The alkoxide is protonated and subsequently undergoes elimination of water to form the thermodynamically stable conjugated C=C double bond.
Caption: Workflow for the Knoevenagel condensation reaction.
4.3 Representative Experimental Protocol
This protocol is based on the base-catalyzed condensation of phenylsulfonylacetonitrile with benzaldehyde.[6]
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv.) in ethanol or acetonitrile.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equiv.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry in vacuo.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Entry | Aldehyde | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 88 |
| 4 | 2-Naphthaldehyde | Triethylamine | Acetonitrile | 85 |
| Data is representative for the phenylsulfonylacetonitrile system and serves as an estimation for optimization.[6] |
Potential Applications in Heterocyclic Synthesis
Arylsulfonylacetonitriles are exceptionally valuable building blocks for constructing a wide variety of nitrogen- and oxygen-containing heterocycles.[3][7]
5.1 Synthesis of Substituted Pyrazoles
A robust and widely used application is the synthesis of 5-amino-4-arylsulfonylpyrazoles. This transformation proceeds via reaction with an isothiocyanate to form an intermediate, which is then cyclized with hydrazine.[8][9]
5.2 Mechanistic Rationale
-
The carbanion of the arylsulfonylacetonitrile attacks the electrophilic carbon of the isothiocyanate.
-
The resulting adduct is S-alkylated (e.g., with methyl iodide) to form a ketene S,N-acetal.
-
This intermediate undergoes cyclocondensation with hydrazine. Hydrazine attacks one of the electrophilic centers (e.g., the nitrile carbon), followed by intramolecular cyclization and elimination to form the stable pyrazole ring.
Caption: Reaction pathway for the synthesis of 5-aminopyrazoles.
5.3 Representative Experimental Protocol
This protocol is adapted from the synthesis of 5-amino-4-arylsulfonyl-3-phenylaminopyrazoles.[8]
-
In a suitable solvent like DMF or ethanol, combine this compound (1.0 equiv.), phenyl isothiocyanate (1.0 equiv.), and a base such as powdered sodium hydroxide (2.0 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (1.1 equiv.) and continue stirring for an additional 2-3 hours.
-
Add hydrazine hydrate (1.5 equiv.) to the reaction mixture.
-
Heat the mixture to 80-90 °C for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent.
| Entry | Isothiocyanate (R-NCS) | Base | Solvent | Yield (%) |
| 1 | Phenyl isothiocyanate | NaOH | DMF | 75-85 |
| 2 | 4-Tolyl isothiocyanate | NaOH | DMF | 70-80 |
| 3 | Ethyl isothiocyanate | KOH | Ethanol | 65-75 |
| Yields are estimations based on analogous reported procedures. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases in uncontrolled conditions.
-
Toxicity: Nitrile-containing compounds can be toxic if ingested or absorbed through the skin. The sulfonyl group generally reduces volatility and acute toxicity compared to simpler nitriles. Handle as a potentially hazardous substance.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound emerges as a reagent of high synthetic potential. Although its direct applications remain to be broadly explored and published, the robust and versatile chemistry of the arylsulfonylacetonitrile scaffold provides a clear roadmap for its use. Its ability to act as a stabilized carbanion makes it a prime candidate for constructing complex molecular architectures through C-C bond formation, condensation reactions, and, most notably, the synthesis of diverse heterocyclic systems. This guide provides the foundational knowledge and practical starting points for chemists to unlock the utility of this promising building block in research and development.
References
-
Fadda, A. A., Bayoumy, N. M., & Elattar, K. M. (2015). Recent Progress in the Chemistry of 2-Tosylacetonitrile. Synthetic Communications, 45(23), 2637–2675. [Link]
-
Fadda, A. A., Bayoumy, N. M., & Elattar, K. M. (2016). ChemInform Abstract: Recent Progress in the Chemistry of 2‐Tosylacetonitrile. ChemInform, 47(7). [Link]
- Tkachenko, P., et al. (2017). The synthesis and the antimicrobial activity of N1-substituted 5-amino-4-arylsulfonyl-3-N-phenylaminopyrazoles. News of Pharmacy, (2), 159.
-
Tkachenko, P. V., et al. (2017). The synthesis and the antimicrobial activity of N1-substituted 5-amino-4-arylsulfonyl-3-N-phenylaminopyrazoles. SciSpace. [Link]
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Al-Mousawi, S. M., et al. (2002). Michael Reactions of Arylidenesulfonylacetonitriles. A New Route to Polyfunctional Benzo[a]quinolizines. Molecules, 7(7), 540-547. [Link]
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Fadda, A. A., Bayoumy, N. M., & Elattar, K. M. (2015). Recent Progress in the Chemistry of 2-Tosylacetonitrile. ResearchGate. [Link]
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Anderson, D. R., et al. (2012). Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Journal of Medicinal Chemistry, 55(12), 5942–5950. [Link]
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Tkachenko, P. V., et al. (2017). The synthesis and the antimicrobial activity of N1-substituted 5-amino-4-arylsulfonyl-3-N-phenylaminopyrazoles. SciSpace. [Link]
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Gilman, J. W., et al. (2009). Efficient methodology for alkylation of vinylnitroso compounds with carbon nucleophiles. Tetrahedron Letters, 50(48), 6686-6688. [Link]
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Suzuki, H., et al. (1987). Synthesis of α‐Arylated Phenylsulfonylacetonitriles. A Useful Precursor for Substituted α‐Arylalkanoic Acid and Their Derivatives. Chemistry Letters, 16(4), 693-696. [Link]
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Tkachenko, P. V., et al. (2017). The synthesis and the antimicrobial activity of N1-substituted 5-amino-4-arylsulfonyl-3-N-phenylaminopyrazoles. ResearchGate. [Link]
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Suzuki, H., et al. (1987). Synthesis of α-Arylated Phenylsulfonylacetonitriles. A Useful Precursor for Substituted α-Arylalkanoic Acid and Their Derivatives. Chemistry Letters, 16(4), 693-696. [Link]
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Elattar, K. M. (n.d.). ORCID Profile. Retrieved January 17, 2026, from [Link]
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Kamali-Gharamaleki, M., et al. (2020). Plausible mechanism for preparation of 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine. ResearchGate. [Link]
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Pearson, A. J., & Han, G. R. (1985). The synthesis of alkylated or acylated nitroarene cyclopentadienyliron complexes: an alternative approach to the synthesis of arylated alkanoates. Journal of the Chemical Society, Perkin Transactions 1, 263-268. [Link]
- Tkachenko, P. V. (2021). Synthesis, modification and biological activity of 4-alkyl/arylsulfonyl-5-aminopyrazoles.
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da Silva, M. J., et al. (2013). Influence of basic properties of Mg,Al-mixed oxides on their catalytic activity in knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. Journal of the Brazilian Chemical Society, 24(1), 119-128. [Link]
- Volovenko, Y. M., et al. (2003). (Het)arylacetonitriles and Arylsulfonylacetonitriles in Synthesis of Condensed Heterocycles and Heterocyclic b-Enaminoketones. University of St Andrews.
-
Rouhani, M., et al. (2018). Green approach to synthesis of novel and broad-range diversity of 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine derivatives. ResearchGate. [Link]
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The Strategic Utility of [(4-tert-butylphenyl)sulfonyl]acetonitrile in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(4-tert-butylphenyl)sulfonyl]acetonitrile emerges as a highly versatile and strategic building block in the landscape of medicinal chemistry. Its unique molecular architecture, characterized by a lipophilic tert-butylphenyl group, a strongly electron-withdrawing sulfonyl moiety, and a reactive nitrile group, offers a powerful toolkit for the synthesis of complex and biologically active molecules. The central feature of this compound is the active methylene group, rendered acidic by the adjacent sulfonyl and nitrile functions, which serves as a key nucleophilic handle for a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, with a focus on its practical applications as a scaffold in drug discovery and development. We will explore its role in the construction of diverse molecular frameworks and discuss the strategic advantages conferred by its constituent functional groups in modulating pharmacokinetic and pharmacodynamic properties.
Introduction: Unveiling a Privileged Scaffold
In the relentless pursuit of novel therapeutics, the design and synthesis of small molecules with desirable biological activities and drug-like properties are paramount. The strategic selection of chemical building blocks is a critical determinant of success in this endeavor. This compound (CAS No. 64445-04-1) has garnered attention as a particularly useful intermediate due to the convergence of several key structural motifs within a single, relatively simple molecule.[1][2]
The sulfone group is a prevalent feature in numerous approved drugs, valued for its ability to act as a strong hydrogen bond acceptor and to impart metabolic stability.[3][4] The nitrile group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups, including amines and carboxylic acids, or participating in the formation of heterocycles.[5][6] Furthermore, the tert-butylphenyl moiety is a classic lipophilic group used to enhance membrane permeability and modulate binding to hydrophobic pockets in target proteins.[7] The strategic combination of these features in this compound creates a scaffold with significant potential for the rapid generation of compound libraries with diverse pharmacological profiles.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 64445-04-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [8] |
| Molecular Weight | 237.32 g/mol | [2][8] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | - |
| pKa of Methylene Protons | Estimated to be in the range of 10-13 in DMSO | - |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively reported, its preparation can be envisaged through established methodologies for the synthesis of α-sulfonylacetonitriles.
Proposed Synthetic Route: Oxidation of the Thioether Precursor
A plausible and efficient route involves the synthesis of the corresponding thioether, 2-(4-tert-butylphenylthio)acetonitrile, followed by oxidation to the desired sulfone.
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An In-depth Technical Guide on the Acidity of Methylene Protons in [(4-Tert-butylphenyl)sulfonyl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the acidity of the methylene protons in [(4-tert-butylphenyl)sulfonyl]acetonitrile. We delve into the structural features governing the exceptional acidity of the C-H bond, outline detailed experimental protocols for its pKa determination, and discuss the implications of this chemical property in synthetic chemistry and drug development. This document serves as a technical resource, integrating theoretical principles with practical, field-proven methodologies.
Introduction: The Significance of Activated Methylene Compounds
Methylene groups flanked by two electron-withdrawing groups exhibit significant C-H acidity, forming stabilized carbanions upon deprotonation. These "activated" methylene compounds are fundamental building blocks in organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions. This compound is a prime example of such a molecule, where the synergistic electron-withdrawing effects of the sulfonyl and cyano groups dramatically increase the acidity of the intervening methylene protons. Understanding and quantifying this acidity is paramount for its effective utilization in designing novel molecular architectures, particularly in the realm of medicinal chemistry where precise control over reactivity and molecular properties is critical.
Structural Basis for the Acidity
The remarkable acidity of the methylene protons in this compound stems from the powerful stabilizing effects exerted by the adjacent sulfonyl and nitrile functionalities on the conjugate base.
Key Contributing Factors:
-
Inductive Effects: Both the sulfonyl (-SO2-) and cyano (-CN) groups are strongly electron-withdrawing through the sigma bond framework (inductive effect). This polarization of electron density away from the central carbon atom weakens the C-H bonds, facilitating proton abstraction.
-
Resonance Stabilization: Upon deprotonation, the resulting carbanion is extensively stabilized by resonance. The negative charge is delocalized over the sulfonyl oxygen atoms and the nitrile nitrogen atom.[1] This distribution of charge over multiple electronegative atoms significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.
The para-substituted tert-butyl group on the phenyl ring has a minor electronic influence on the acidic center. Unlike a methyl group, the tert-butyl group cannot participate in hyperconjugation, and its electron-donating effect is primarily through induction.[2][3]
Diagram: Resonance Stabilization of the Conjugate Base
Caption: Resonance structures illustrating the delocalization of negative charge in the carbanion.
Experimental Determination of pKa
The acidity of the methylene protons in this compound can be experimentally determined using several reliable methods. Spectrophotometric titration is a particularly suitable technique for this purpose, especially for compounds with low solubility or when only small sample quantities are available.[4][5]
3.1. Principle of Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra between the protonated (neutral) form of the compound and its deprotonated (anionic) conjugate base.[4] By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[6] The Henderson-Hasselbalch equation provides the theoretical foundation for this analysis:
pH = pKa + log([A⁻]/[HA])
where [A⁻] is the concentration of the conjugate base and [HA] is the concentration of the acidic form. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal.
3.2. Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
A series of buffer solutions with known pH values (e.g., phosphate, borate buffers) spanning the expected pKa range.
-
Spectrophotometrically pure solvent (e.g., methanol, DMSO, water, depending on solubility)
-
Calibrated pH meter
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Workflow Diagram:
Caption: Step-by-step workflow for pKa determination via spectrophotometric titration.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). The choice of solvent is critical to ensure solubility across the entire pH range.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically covering a range of 4-5 pH units around the anticipated pKa.
-
Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a larger volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). This ensures that the organic solvent from the stock solution constitutes a small, constant percentage of the final volume, minimizing its effect on the buffer pH.
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (HA).
-
Record the UV-Vis spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated species (A⁻).
-
Identify the wavelength (λ_max) where the difference in absorbance between the two species is maximal.[6]
-
Measure the absorbance of each buffered sample at this λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance at λ_max against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.[6]
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance values.[4][6]
-
Alternatively, fit the data to the appropriate form of the Henderson-Hasselbalch equation to calculate the pKa.
-
Data Interpretation and Expected Values
The pKa of the methylene protons in this compound is expected to be significantly lower than that of a typical alkane C-H bond (pKa ≈ 50), reflecting its high acidity.[7] For comparison, the pKa of the alpha-hydrogens in aldehydes and ketones are in the range of 16-21.[7][8]
Table 1: Comparative pKa Values of Related Compounds
| Compound | Structure | Approximate pKa |
| Methane | CH₄ | ~50[8] |
| Acetonitrile | CH₃CN | ~25 |
| Dimethyl Sulfone | (CH₃)₂SO₂ | ~31 |
| Malononitrile | CH₂(CN)₂ | 11.2 (in water) |
| This compound | t-Bu-Ph-SO₂CH₂CN | To be determined |
The expected pKa for the title compound will be significantly lower than for acetonitrile or dimethyl sulfone alone, likely in the range of 10-15 in an aqueous medium, due to the combined electron-withdrawing effects.
Applications in Drug Development and Synthesis
The acidic nature of the methylene protons in this compound makes it a valuable reagent in synthetic organic chemistry and drug discovery.
-
Nucleophilic Addition Reactions: The carbanion generated upon deprotonation is a potent nucleophile. It can participate in a variety of reactions, including Michael additions and aldol-type condensations, to form new carbon-carbon bonds. This is a cornerstone of molecular complexity generation.
-
Scaffold Elaboration: In drug development, this functionality can be used to append the sulfonylacetonitrile moiety to a core scaffold, or to further functionalize a lead compound. The resulting products can be evaluated for their biological activity.
-
Bioisosteric Replacement: The sulfonyl group is often used as a bioisostere for other functional groups in drug design to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.
Conclusion
The methylene protons of this compound exhibit significant acidity due to the synergistic inductive and resonance effects of the adjacent sulfonyl and cyano groups. This property can be accurately quantified using spectrophotometric titration, a reliable and accessible method. A thorough understanding of the pKa of this and related compounds is essential for medicinal chemists and synthetic chemists to effectively harness their reactivity in the design and synthesis of novel, biologically active molecules. The protocols and principles outlined in this guide provide a robust framework for the characterization and strategic application of this important class of activated methylene compounds.
References
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Methodological & Application
Application Notes and Protocols for the Phase-Transfer Catalyzed Alkylation of [(4-tert-butylphenyl)sulfonyl]acetonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed protocol for the C-alkylation of [(4-tert-butylphenyl)sulfonyl]acetonitrile, a key synthetic intermediate. The protocol leverages the efficiency and green chemistry principles of Phase-Transfer Catalysis (PTC), a powerful technique for reactions involving immiscible phases. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into optimizing reaction conditions for the synthesis of α-alkylated sulfonylacetonitriles.
Introduction: The Significance of α-Alkylated Sulfonylacetonitriles
The α-alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The methylene group in this compound is rendered particularly acidic by the presence of two potent electron-withdrawing groups: the sulfonyl (SO₂) and the nitrile (CN) moieties. This heightened acidity allows for facile deprotonation to form a stabilized carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides.
The resulting α-alkylated sulfonylacetonitriles are valuable building blocks in medicinal chemistry and materials science. The sulfonyl group can act as a key pharmacophore or be further transformed, while the nitrile group offers a handle for conversion into other functional groups like carboxylic acids or amines. The tert-butylphenyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a target molecule.
This application note focuses on a robust and scalable method for the alkylation of this compound utilizing Phase-Transfer Catalysis (PTC). PTC is an advantageous methodology for this transformation as it allows for the use of inexpensive inorganic bases in an aqueous phase while the organic substrate resides in a non-polar organic solvent, thus avoiding the need for anhydrous conditions and expensive, hazardous strong bases like sodium hydride or organolithium reagents.[1]
Mechanistic Insights: The Role of Phase-Transfer Catalysis
The alkylation of this compound under phase-transfer conditions is a classic example of an Sₙ2 reaction facilitated by a catalyst that shuttles a reactant between two immiscible phases.
The catalytic cycle can be understood through the following key steps:
-
Deprotonation: In the aqueous phase, a strong base, such as concentrated sodium hydroxide, is present. However, the organic substrate, this compound, is insoluble in water and resides in the organic phase (e.g., toluene).
-
Ion Exchange: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This is achieved through an ion exchange process where the catalyst's counter-ion (X⁻) is exchanged for a hydroxide ion, forming an organophilic Q⁺OH⁻ ion pair.
-
Carbanion Formation: The Q⁺OH⁻ ion pair, now in the organic phase, is a potent base capable of deprotonating the acidic α-carbon of this compound, generating a stabilized carbanion.
-
Nucleophilic Attack: This newly formed carbanion then acts as a nucleophile, attacking the electrophilic alkyl halide (R-X) in a classic Sₙ2 reaction. This step results in the formation of the desired α-alkylated product and regenerates the catalyst's original counter-ion (X⁻).
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) then shuttles the newly formed halide anion (X⁻) back to the aqueous phase, where it can exchange for another hydroxide ion, thus completing the catalytic cycle.
This process allows for a continuous reaction at the interface of the two phases or within the organic phase, leading to high yields under relatively mild conditions.
Caption: Experimental workflow for PTC alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), tetrabutylammonium bromide (0.05 eq.), and toluene (5-10 mL per gram of substrate).
-
Addition of Base: To the stirred mixture, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq.).
-
Heating and Stirring: Heat the biphasic mixture to 60-70°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed, and the reaction temperature should be maintained below 80°C.
-
Reaction Monitoring: Continue to stir the mixture vigorously at 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane or toluene (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-alkylated this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient stirring- Deactivated catalyst- Insufficient base | - Increase the stirring rate to improve interfacial mixing.- Use a fresh batch of phase-transfer catalyst.- Ensure the use of a concentrated (50%) NaOH solution. |
| Formation of Dialkylated Product | - High concentration of carbanion- High reactivity of alkylating agent | - Use a smaller excess of the alkylating agent (closer to 1.05 eq.).- Add the alkylating agent more slowly and at a lower temperature to control the reaction rate. |
| Side Reactions (e.g., Elimination) | - High reaction temperature- Use of a sterically hindered alkyl halide | - Lower the reaction temperature.- For secondary or sterically hindered alkyl halides, consider using a milder base like potassium carbonate, although this may require a longer reaction time. [2] |
| Emulsion during Work-up | - Vigorous shaking during extraction | - Allow the mixture to stand for a longer period.- Add a small amount of brine to help break the emulsion.- Filter the mixture through a pad of celite. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.
-
Alkyl Halides: Many alkyl halides, such as benzyl bromide, are lachrymatory and toxic. Handle only in a fume hood.
-
Organic Solvents: Toluene and dichloromethane are flammable and harmful. Avoid inhalation and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
The phase-transfer catalyzed alkylation of this compound is a highly efficient, scalable, and operationally simple method for the synthesis of α-alkylated derivatives. This protocol offers a greener alternative to traditional methods that require anhydrous conditions and hazardous reagents. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this methodology to generate a wide range of valuable compounds for various applications in drug discovery and materials science.
References
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? (n.d.). PTC Organics. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]
-
Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Shin, J. H., et al. (n.d.). The syntheses, structures and reactivity of bis(tert-butylcyclopentadienyl)molybdenum derivatives: nitrogen alkylation of an η2-acetonitrile ligand and influence of the chalcogen on the barrier to inversion of chalcogenoether adducts. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576. [Link]
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Application Notes and Protocols for the Use of [(4-tert-butylphenyl)sulfonyl]acetonitrile in Knoevenagel Condensation Reactions
Introduction: The Strategic Advantage of the Sulfonylacetonitrile Moiety in Carbon-Carbon Bond Formation
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] The versatility of this reaction is largely dictated by the nature of the active methylene component, where the electron-withdrawing groups flanking the methylene (-CH₂) group enhance its acidity, facilitating carbanion formation.
This guide focuses on the application of [(4-tert-butylphenyl)sulfonyl]acetonitrile, a highly effective active methylene compound for Knoevenagel condensations. The presence of both a sulfonyl (SO₂) and a nitrile (CN) group significantly increases the acidity of the methylene protons, allowing the reaction to proceed under mild basic conditions. This heightened reactivity enables efficient condensation with a wide array of aldehydes and ketones, leading to the synthesis of electronically diverse and sterically hindered α,β-unsaturated sulfonylnitriles. These products are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the resulting electron-poor alkene. The bulky tert-butyl group provides solubility in organic solvents and can impart unique solid-state properties to the final products.
Mechanistic Insights: The Role of this compound
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the sulfonyl group, and the nitrile group, which accounts for the high stability of this intermediate.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[3]
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy adduct. Subsequent elimination of a water molecule, often facilitated by the base, yields the final α,β-unsaturated product.
The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[2]
Caption: Knoevenagel condensation mechanism with this compound.
Experimental Protocols
General Considerations and Safety
This compound is a stable solid at room temperature.[4] Standard laboratory personal protective equipment (safety glasses, lab coat, and gloves) should be worn. While comprehensive toxicity data is not available, it is prudent to handle the compound in a well-ventilated fume hood. The aldehydes and ketones used can be volatile and may have specific hazards; consult the safety data sheet (SDS) for each carbonyl compound before use. Basic catalysts such as piperidine are corrosive and should be handled with care.
Protocol 1: General Procedure for the Knoevenagel Condensation with Aromatic Aldehydes
This protocol is optimized for the reaction of this compound with various aromatic aldehydes using a catalytic amount of piperidine in ethanol.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove residual catalyst and unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: Solvent-Free Knoevenagel Condensation
For a more environmentally friendly approach, a solvent-free reaction can be employed, particularly with solid aldehydes.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid basic catalyst (e.g., anhydrous potassium carbonate, 0.2 eq)
-
Mortar and pestle
-
Standard glassware for work-up
Procedure:
-
Mixing Reactants: In a mortar, combine this compound, the aromatic aldehyde, and the solid basic catalyst.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: Once the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization.
Caption: General experimental workflows for Knoevenagel condensation.
Data Presentation: Scope and Expected Yields
The reaction of this compound is expected to be high-yielding with a variety of aromatic aldehydes. The electronic nature of the substituent on the aromatic ring of the aldehyde can influence the reaction rate, with electron-withdrawing groups generally accelerating the reaction.
| Entry | Aldehyde | Catalyst | Solvent | Expected Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | >90 |
| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | >90 |
| 3 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | >95 |
| 4 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | >95 |
| 5 | Cinnamaldehyde | Piperidine | Ethanol | >85 |
| 6 | Benzaldehyde | K₂CO₃ | Solvent-free | >80 |
Note: Expected yields are based on analogous reactions with similar active methylene compounds and may vary depending on the specific reaction conditions and purification methods.[5]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and dry. The reaction time can be extended, or a stronger base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although this may increase the risk of side reactions.[6]
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction temperature or using a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can be beneficial.
-
Side Product Formation: The formation of side products can sometimes be suppressed by lowering the reaction temperature or using a milder catalyst.
Conclusion
This compound is a highly effective and versatile reagent for the Knoevenagel condensation. Its enhanced acidity allows for mild reaction conditions and high yields with a broad range of aldehydes and ketones. The resulting α,β-unsaturated sulfonylnitriles are valuable building blocks for the synthesis of complex organic molecules. The protocols provided herein offer a solid starting point for researchers to explore the utility of this reagent in their own synthetic endeavors.
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
Manohar Basude, et al. (2013). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 5(10), 97-101. Retrieved from [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]
-
Semantic Scholar. (2022, November 12). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2009, January). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
- Google Patents. (n.d.). US3960923A - Process for the preparation of α,β-unsaturated nitriles.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
- Google Patents. (n.d.). EP0435445A1 - Method for preparing alpha beta-unsaturated nitriles.
-
ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). Retrieved from [Link]
-
ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. Retrieved from [Link]
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The Versatile Synthon: Application of [(4-Tert-butylphenyl)sulfonyl]acetonitrile in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive molecules, owing to their diverse pharmacological properties.[1] A key challenge and opportunity lie in the development of versatile synthons—building blocks that can be efficiently elaborated into a variety of complex molecular architectures. [(4-Tert-butylphenyl)sulfonyl]acetonitrile emerges as one such powerful and adaptable reagent.
The unique structural features of this compound, namely the presence of a strongly electron-withdrawing sulfonyl group and a nitrile functionality, render the adjacent methylene group highly acidic. This acidity makes the methylene protons readily removable by a base, generating a stabilized carbanion. This carbanion serves as a potent nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky tert-butyl group on the phenyl ring can also impart favorable solubility and crystallinity characteristics to intermediates and final products, aiding in purification and handling.
This comprehensive guide delves into the practical applications of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will explore detailed protocols, discuss the underlying reaction mechanisms, and provide insights into the experimental choices that ensure successful and reproducible outcomes.
Core Reactivity: The Activated Methylene Group
The synthetic utility of this compound is fundamentally derived from the reactivity of its activated methylene group. The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly increases the acidity of the α-protons, making this compound a valuable C2-synthon.
Figure 1: General reactivity of this compound.
Synthesis of Substituted Pyridines: A Multicomponent Approach
Substituted pyridines are a prominent class of heterocycles found in numerous pharmaceuticals.[2] A highly efficient method for their synthesis involves a multicomponent reaction utilizing the nucleophilic character of this compound. This approach allows for the rapid assembly of complex pyridine scaffolds from simple precursors. A well-established strategy is the reaction with α,β-unsaturated nitriles.[3]
Reaction Principle
The reaction proceeds via an initial Michael addition of the carbanion derived from this compound to an α,β-unsaturated nitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the highly substituted aminopyridine. The sulfonyl group plays a crucial role not only in activating the methylene group but also in stabilizing the intermediates.
Figure 2: Workflow for the synthesis of substituted pyridines.
Experimental Protocol: Synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenyl-5-[(4-tert-butylphenyl)sulfonyl]pyridine-3-carbonitrile
This protocol is adapted from established procedures for the synthesis of substituted pyridines from sulfonylacetonitriles.[3]
Materials:
-
This compound
-
(E)-2-(4-methoxybenzylidene)-3-phenylacrylonitrile
-
Triethylamine (TEA)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 237 mg) and (E)-2-(4-methoxybenzylidene)-3-phenylacrylonitrile (1.0 mmol, 247 mg).
-
Add 20 mL of absolute ethanol to the flask.
-
Add a catalytic amount of triethylamine (0.1 mmol, 14 µL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2-amino-pyridine derivative.
Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |
| This compound | (E)-2-(4-methoxybenzylidene)-3-phenylacrylonitrile | Triethylamine | Ethanol | 6-8 hours | 75-85 |
Yields are based on analogous reactions and may vary.
Plausible Application in Pyrazole Synthesis: A Cycloaddition Strategy
While direct literature for the use of this compound in pyrazole synthesis is scarce, its chemical properties suggest a plausible and valuable application in constructing this important heterocyclic core. Pyrazoles are often synthesized via [3+2] cycloaddition reactions.[4] A viable strategy involves the in situ generation of a nitrile imine from a precursor derived from this compound.
Proposed Synthetic Pathway
-
Functionalization of the Methylene Group: The activated methylene group can be functionalized, for instance, through a reaction with a diazonium salt to introduce a hydrazono group.
-
Formation of a Nitrile Imine Precursor: The resulting α-hydrazono-β-sulfonylacetonitrile can be converted into a hydrazonoyl halide.
-
In Situ Generation of Nitrile Imine and Cycloaddition: Treatment of the hydrazonoyl halide with a base generates a nitrile imine in situ. This highly reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene, to furnish the pyrazole ring. The sulfonyl group can be retained in the final product or removed under reductive conditions, offering further synthetic flexibility.
Figure 3: Proposed pathway for the synthesis of pyrazoles.
Hypothetical Protocol for Isoxazole Synthesis: Leveraging the Nitrile Functionality
The synthesis of isoxazoles often involves the reaction of a nitrile oxide with a dipolarophile.[5] The nitrile group of this compound can be envisioned as a precursor to a nitrile oxide, opening a pathway to isoxazole synthesis.
Conceptual Approach
-
Conversion to a Hydroximoyl Halide: The nitrile group can be converted to an aldoxime, for example, through reduction followed by reaction with hydroxylamine. Subsequent halogenation would yield a hydroximoyl halide.
-
Generation of Nitrile Oxide and Cycloaddition: Treatment of the hydroximoyl halide with a base would generate the corresponding nitrile oxide in situ. This intermediate can then undergo a [3+2] cycloaddition reaction with an alkene or alkyne to form the isoxazole or isoxazoline ring, respectively.
This approach would lead to the formation of isoxazoles bearing the (4-tert-butylphenyl)sulfonylmethyl substituent, a functional handle that can be further manipulated in subsequent synthetic steps.
Conclusion and Future Perspectives
This compound is a highly versatile and reactive building block with significant potential in the synthesis of diverse heterocyclic compounds. Its activated methylene group provides a nucleophilic handle for the construction of highly substituted pyridine rings through multicomponent reactions. Furthermore, both the methylene and nitrile functionalities offer plausible synthetic routes to other important heterocycles such as pyrazoles and isoxazoles.
The protocols and conceptual pathways outlined in this guide are intended to serve as a practical resource for researchers in drug discovery and organic synthesis. Further exploration of the reactivity of this compound is likely to uncover novel transformations and open doors to the synthesis of new classes of bioactive molecules. The adaptability of this synthon, coupled with the efficiency of the reactions it participates in, makes it a valuable tool in the modern synthetic chemist's arsenal.
References
-
Fadda, A. A., & El-Mekabaty, A. (2008). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 13(8), 1879–1889. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Kumar, V., & Aggarwal, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Fadda, A. A., Bayoumy, N. M., & Elattar, K. M. (2015). Recent Progress in the Chemistry of 2-Tosylacetonitrile. Synthetic Communications, 45(23), 2637–2675. [Link]
-
Wikipedia. (2023). Thorpe–Ziegler reaction. In Wikipedia. [Link]
-
Wikipedia. (2023). Gewald reaction. In Wikipedia. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics, 12(6), 205-215. [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]
-
Fadda, A. A., Khidre, R. E., & Abdel-Latif, E. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 685-711. [Link]
-
Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1294243. [Link]
-
Editorial: Five-membered heterocycles: synthesis and applications. (2024). Frontiers in Chemistry, 12, 1443658. [Link]
-
Kaur, N. (2023). Synthesis of 5-Membered Heterocycles: Role of DMF as Solvent, Reagent, Catalyst, and Stabilizer. Elsevier. [Link]
-
Brown, T., & Brown, R. C. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 14, 1627–1676. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). Molecules, 28(8), 3469. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Drug Research Reviews, 14(2), 114-129. [Link]
Sources
[(4-Tert-butylphenyl)sulfonyl]acetonitrile as a reagent for introducing the sulfonylmethyl group
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Deprotection of the sulfonyl group from derivatives of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Application Notes & Protocols
Topic: Deprotection of the Sulfonyl Group from Derivatives of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Guide to the Reductive Cleavage of α-Cyano Aryl Sulfones
Introduction: The Dual Role of the Sulfonyl Group
In modern organic synthesis, the sulfonyl functional group serves as a powerful synthetic auxiliary.[1] Specifically, in molecules like this compound and its derivatives, the sulfonyl moiety acts as a potent electron-withdrawing group. This electronic influence significantly acidifies the α-methylene protons (the CH₂ group), facilitating their removal by common bases to form a stabilized carbanion. This nucleophilic carbanion can then be employed in a variety of crucial carbon-carbon bond-forming reactions, including alkylations and Michael additions.
However, once its role in constructing the carbon skeleton is complete, the bulky and polar sulfonyl group must often be removed to yield the final target molecule. This removal, or "deprotection," presents a significant chemical challenge due to the inherent stability of the carbon-sulfur bond in sulfones.[2] This guide provides a detailed examination of the mechanistic principles and field-proven protocols for the efficient reductive desulfonylation of α-cyano aryl sulfones, focusing on practical application and chemical rationale.
Mechanistic Cornerstone: Single-Electron Transfer (SET) Reductive Cleavage
The cleavage of the robust C–S bond in aryl sulfones is predominantly achieved through reductive methods.[1] The process is initiated by a single-electron transfer (SET) from a potent reducing agent, typically an active metal or a low-valent metal salt, to the sulfone. This transfer targets the lowest unoccupied molecular orbital (LUMO) of the sulfone, generating a transient radical anion intermediate. This intermediate is unstable and rapidly fragments, cleaving the C–S bond to produce a more stable organic radical (or a carbanion upon further reduction) and a sulfinate anion. The organic intermediate is then quenched by a proton source to afford the desired desulfonylated product.[1]
Caption: General mechanism of single-electron transfer (SET) for C-S bond cleavage.
Protocol 1: Desulfonylation using Magnesium in Methanol (Mg/MeOH)
Principle and Rationale
The magnesium-in-methanol system is a powerful, economical, and convenient method for reductive desulfonylation.[3][4][5] It serves as a safer and more practical alternative to the traditionally used but highly toxic sodium amalgam.[6] Magnesium metal acts as the single-electron donor, while methanol serves as both the solvent and the essential proton source to quench the intermediate carbanion. This method is particularly robust and well-suited for a wide range of substrates, demonstrating good functional group tolerance. The activation of magnesium turnings is sometimes required to remove the passivating oxide layer and ensure efficient electron transfer.
Experimental Protocol
Materials and Reagents:
-
Substrate: this compound derivative (1.0 eq)
-
Magnesium (Mg) turnings (10-20 eq)
-
Anhydrous Methanol (MeOH)
-
5% Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 eq).
-
Dissolution: Add anhydrous methanol to dissolve the substrate completely. A typical concentration is 0.1–0.2 M.
-
Addition of Magnesium: Add magnesium turnings (10-20 eq) to the stirred solution. The addition may be done portion-wise to control the initial rate of reaction, which can be exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully and slowly add 5% HCl to quench the excess magnesium and dissolve the magnesium salts (Mg(OMe)₂). Caution: Hydrogen gas is evolved during this step.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure desulfonylated nitrile.
Workflow and Troubleshooting
Caption: Step-by-step workflow for Mg/MeOH mediated desulfonylation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Passivated magnesium; Insufficient reagent; Short reaction time. | Activate Mg turnings with a small amount of I₂ or dilute acid before use.[7] Increase equivalents of Mg and/or extend reflux time. |
| Low Yield | Product volatility; Degradation during acidic work-up. | Use a lower temperature for solvent removal. Neutralize the reaction mixture more carefully and promptly after quenching. |
| Side Products | Over-reduction of other functional groups. | This method is generally robust, but for highly sensitive substrates, consider a milder reagent like SmI₂. |
Protocol 2: Desulfonylation using Samarium(II) Iodide (SmI₂)
Principle and Rationale
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful yet mild single-electron transfer agent widely used in the synthesis of complex natural products.[8][9] Its key advantage is its ability to perform reductions under neutral and often room-temperature conditions, offering exceptional chemoselectivity and compatibility with sensitive functional groups like esters, epoxides, and alkyl halides that might not tolerate the Mg/MeOH system.[10] The reaction is typically performed in THF, and the addition of a co-solvent like HMPA or DMPU can dramatically increase its reduction potential, although these should be handled with care due to toxicity.
Experimental Protocol
Materials and Reagents:
-
Substrate: this compound derivative (1.0 eq)
-
Samarium(II) Iodide (SmI₂) solution in THF (0.1 M, commercially available or freshly prepared) (2.5-4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Proton source: Anhydrous Methanol (MeOH) or tert-Butanol (t-BuOH) (10-20 eq)
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or similar oven-dried glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere (Ar or N₂), add a solution of the sulfone substrate (1.0 eq) in anhydrous THF to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Addition of Proton Source: Add the proton source (e.g., methanol, 10-20 eq) to the substrate solution.
-
Cooling: Cool the reaction mixture to 0 °C or room temperature, depending on substrate reactivity.
-
Addition of SmI₂: Add the 0.1 M solution of SmI₂ in THF (2.5-4.0 eq) dropwise via syringe to the stirred solution. The characteristic deep blue-green color of SmI₂ should disappear upon reaction. The addition is continued until a persistent blue-green color indicates the consumption of the substrate.
-
Reaction: Stir the reaction for 1-3 hours at the chosen temperature. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by opening the flask to the air and adding saturated aqueous Na₂S₂O₃ to remove any residual iodine color, followed by the addition of saturated aqueous Rochelle's salt. Stir vigorously until the organic layer becomes clear.
-
Work-up:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the target nitrile.
Workflow and Troubleshooting
Caption: Step-by-step workflow for SmI₂ mediated desulfonylation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Poor quality SmI₂; Insufficient reagent; Substrate is a poor electron acceptor. | Use freshly prepared or recently purchased SmI₂. Ensure all glassware is dry and the system is under an inert atmosphere. Add a co-solvent like HMPA or DMPU to increase reducing power (use with caution). |
| Difficult Work-up | Formation of gelatinous samarium salts. | Add saturated Rochelle's salt and stir vigorously for an extended period (can be overnight) to break up the emulsion and chelate the samarium salts. |
| Low Yield | Presence of oxygen or water, which degrades SmI₂. | Ensure rigorous anhydrous and anaerobic conditions throughout the setup and reaction. |
Comparative Analysis of Protocols
| Feature | Protocol 1: Mg/MeOH | Protocol 2: SmI₂ |
| Reducing Power | Strong | Strong, but tunable (can be enhanced with additives like HMPA)[8] |
| Reaction Conditions | Reflux temperature (ca. 65 °C) | Typically 0 °C to room temperature |
| Chemoselectivity | Good; may reduce some sensitive functional groups. | Excellent; high functional group tolerance (esters, epoxides, etc.)[10] |
| Cost & Convenience | Low cost, readily available reagents, simple setup. | Higher cost, reagent is air/moisture sensitive, requires inert atmosphere. |
| Scalability | Highly scalable for industrial applications. | More suited for lab-scale, complex molecule synthesis. |
| Safety & Handling | Flammable solvent, H₂ evolution during quench. | Requires inert atmosphere techniques; additives (HMPA) can be highly toxic. |
Conclusion
The removal of the [(4-tert-butylphenyl)sulfonyl] group from activated acetonitriles is a critical step in unlocking their synthetic potential. The choice between a robust, economical method like Magnesium in Methanol and a mild, highly selective reagent like Samarium(II) Iodide depends entirely on the context of the synthesis. For large-scale production of durable molecules, the Mg/MeOH protocol offers a clear advantage in cost and simplicity. Conversely, for the delicate later stages in the synthesis of a complex, multifunctional molecule, the unparalleled mildness and chemoselectivity of SmI₂ justify its additional cost and handling requirements. By understanding the mechanistic basis and practical nuances of each protocol, researchers can confidently select and execute the optimal strategy for their specific synthetic challenge.
References
-
Reductive desulfonylation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cohen, T., & Tirpak, J. G. (1985). Magnesium in methanol: substitute for sodium amalgam in desulfonylation reactions. The Journal of Organic Chemistry, 50(15), 2710–2713. Available from: [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. Available from: [Link]
-
Heravi, M. M., et al. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9944–9994. Available from: [Link]
-
Bentham Science Publishers. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Pak, C. S., et al. (2004). Magnesium in Methanol(Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13). Available from: [Link]
-
Liu, Y., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Angewandte Chemie International Edition, 58(2), 558-562. Available from: [Link]
-
Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Angewandte Chemie International Edition, 46(27), 5178-5181. Available from: [Link]
-
Kumar, P., & Singh, H. B. (2018). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS Organic & Inorganic Au, 1(1), 16-29. Available from: [Link]
-
Reductions with samarium(II) iodide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. Available from: [Link]
-
Chen, J.-R., et al. (2018). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 23(10), 2447. Available from: [Link]
-
Heravi, M. M., et al. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9944-9994. Available from: [Link]
-
Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. Available from: [Link]
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Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. Available from: [Link]
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Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Available from: [Link]
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Curran, D. P., et al. (2012). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 8, 1075–1081. Available from: [Link]
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Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Available from: [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nájera, C., & Yus, M. (2008). Desulfonylation Reactions. In S. E. Denmark (Ed.), Organic Reactions. John Wiley & Sons, Inc. Available from: [Link]
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Wang, T., & Gribble, G. W. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews, 121(17), 10808–10852. Available from: [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Liu, C., et al. (2016). Synthesis of Aryl Nitriles via Aerobic Oxidative Cleavage of Aryl C=C Bonds with (NH4)2CO3 as the Nitrogen Source. Synthesis, 48(24), 4389-4394. Available from: [Link]
-
p-Toluenesulfonylacetonitrile. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
-
Zhang, J., et al. (2021). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Aggregate, 2(5), e79. Available from: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Available from: [Link]
-
Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). Retrieved January 16, 2026, from [Link]
-
Álvarez Hernández, A., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. Available from: [Link]
-
Álvarez Hernández, A., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. Available from: [Link]
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Scale-up synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile for laboratory use
Application Note & Protocol
Topic: Scale-up Synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile for Laboratory Use
Abstract
This compound is a valuable reagent in organic synthesis, notably as a key component in the Julia-Kocienski olefination for the stereoselective formation of alkenes.[1][2] Its utility in the construction of complex molecules necessitates a reliable and scalable protocol for its preparation in a standard laboratory setting. This document provides a comprehensive guide for the multi-gram scale synthesis of this compound. The described two-step procedure involves the reduction of commercially available 4-tert-butylbenzenesulfonyl chloride to its corresponding sodium sulfinate salt, followed by a nucleophilic substitution reaction with chloroacetonitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for analytical verification of the final product.
Introduction and Strategic Overview
The synthesis of α-sulfonylacetonitriles is of significant interest due to their role as versatile synthetic intermediates. The electron-withdrawing nature of both the sulfonyl and nitrile groups acidifies the α-proton, allowing for easy deprotonation and subsequent alkylation or olefination reactions. This compound, in particular, is a favored reagent in modified Julia olefination reactions, which are fundamental in drug discovery and natural product synthesis for creating carbon-carbon double bonds.[3][4]
The chosen synthetic strategy is a robust and well-established pathway that avoids specialized equipment or hazardous reagents like gaseous sulfur dioxide.[5][6] It proceeds in two high-yielding steps, making it ideal for laboratory scale-up.
The overall synthetic transformation is outlined below:
Caption: Step-by-step experimental workflow diagram.
Expected Results and Characterization
Table 2: Summary of Expected Scale-up Results
| Parameter | Part A: Sodium Sulfinate | Part B: Final Product |
| Theoretical Yield | 22.02 g | 21.36 g (based on 90 mmol) |
| Typical Actual Yield | 19-21 g (85-95%) | 17-19 g (80-90% from sulfinate) |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | >300 °C (decomposes) | ~135-138 °C |
| Purity (Post-Recrystallization) | N/A (used directly) | >98% (by ¹H NMR) |
Analytical Data for this compound (CAS 64445-04-1):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.90 (d, 2H), 7.60 (d, 2H), 4.15 (s, 2H), 1.35 (s, 9H).
-
Interpretation: The two doublets in the aromatic region correspond to the para-substituted phenyl ring. The singlet at ~4.15 ppm is the key signal for the methylene (CH₂) group between the sulfonyl and nitrile moieties. The singlet at ~1.35 ppm corresponds to the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 158.8, 132.5, 128.9, 126.8, 112.5, 48.1, 35.4, 30.9.
-
FT-IR (ATR): ν (cm⁻¹) ≈ 2250 (C≡N stretch, weak), 1330 & 1150 (asymmetric and symmetric SO₂ stretch).
References
-
Yao, Y., et al. (2020). A Concise Route to 2-Sulfonylacetonitriles from Sodium Metabisulfite. Advanced Synthesis & Catalysis. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chemical Reviews. Available at: [Link]
-
GCP Applied Technologies Inc. (2023). Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2). Available at: [Link]
-
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Chloroacetonitrile. Available at: [Link]
-
Wang, L., et al. (2019). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications. Available at: [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Card: Chloroacetonitrile. Available at: [Link]
-
Wikipedia. (n.d.). Julia olefination. Available at: [Link]
- CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate. (2012). Google Patents.
-
Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Jannapu Reddy, R., & Haritha Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Analytical methods for quantifying [(4-Tert-butylphenyl)sulfonyl]acetonitrile (HPLC, GC)
An Application Guide to the Quantitative Analysis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile by HPLC and GC
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a key intermediate in various synthetic pathways. Recognizing the critical need for precise and reliable quantification in research, development, and quality control, we present two robust chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). This document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific needs. Each protocol is designed as a self-validating system, incorporating system suitability tests and validation parameters grounded in authoritative standards.
Introduction and Analyte Properties
This compound is an organic compound characterized by a sulfonyl group adjacent to a methylene nitrile, and a para-substituted tert-butylphenyl ring. The accuracy of its quantification is paramount for ensuring reaction stoichiometry, determining yield, and assessing purity. The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte.
The molecule's structure imparts moderate polarity due to the sulfonyl (SO₂) and nitrile (C≡N) groups, while the tert-butylphenyl moiety provides significant hydrophobicity. This amphiphilic nature makes it an ideal candidate for both reversed-phase HPLC and, given sufficient volatility, gas chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| Molecular Weight | 237.32 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N | [1] |
| Topological Polar Surface Area | 66.3 Ų | [1] |
| Hydrogen Bond Acceptors | 3 (2 from sulfonyl oxygen, 1 from nitrile nitrogen) | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Predicted LogP | 2.6 - 3.2 (Estimated based on similar structures) | [2][3] |
| Boiling Point (estimated) | >300 °C (elevated due to sulfonyl group vs. non-sulfonylated analog boiling at ~267°C) | [3] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
Reversed-phase HPLC is the premier method for the analysis of moderately polar organic compounds. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The analyte, this compound, possesses both hydrophobic (tert-butylphenyl) and polar (sulfonyl, nitrile) moieties, allowing for effective retention and separation from non-polar impurities and polar starting materials through hydrophobic interactions with the C18 stationary phase.
-
Column Selection: A C18 column is chosen for its robust, hydrophobic character, providing strong retention for the tert-butylphenyl group. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is an excellent organic modifier with a low UV cutoff wavelength, making it compatible with UV detection.[4] A gradient elution ensures that any impurities with significantly different polarities are eluted effectively, while providing a sharp, well-resolved peak for the main analyte.
-
Detector: The phenyl ring within the analyte is a strong chromophore. UV detection is selected for its sensitivity and specificity to aromatic compounds. Based on the UV absorbance of similar aromatic structures, a detection wavelength of 230 nm is chosen to maximize sensitivity.[5]
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference standard of this compound (≥99% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
Reagent and Sample Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 25 minutes |
System Suitability Testing (SST): Before sample analysis, inject the 100 µg/mL working standard solution five times. The system is deemed ready for use if it meets the criteria outlined by standards such as USP General Chapter <621>.[6][7]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Workflow and Validation Summary
The HPLC workflow ensures a systematic and reproducible analysis, from sample preparation to final quantification.
Caption: HPLC analytical workflow diagram.
Table 2: HPLC Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity (Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 1.0%; Inter-day: < 2.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
Method 2: Gas Chromatography (GC)
Principle and Rationale
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While the sulfonyl group increases the boiling point of this compound compared to its non-sulfonylated analog, it is expected to be sufficiently volatile for GC analysis at elevated temperatures. This method is particularly useful for assessing purity and detecting volatile or semi-volatile impurities.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is chosen. This phase provides excellent thermal stability and is well-suited for general-purpose analysis of a wide range of semi-volatile organic compounds.
-
Injector and Detector: A split/splitless inlet is used to introduce the sample. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to carbon-containing compounds. For enhanced specificity, a Sulfur Chemiluminescence Detector (SCD) could be employed, as its response is linear, equimolar, and highly selective for sulfur compounds.[8][9]
-
Oven Program: A temperature ramp is necessary to ensure the analyte elutes as a sharp peak and to separate it from any lower or higher boiling point impurities.
Detailed GC Protocol
Instrumentation and Materials:
-
GC system with a split/splitless injector, Flame Ionization Detector (FID), and autosampler.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium or hydrogen as the carrier gas; hydrogen and air for FID.
-
GC-grade solvent (e.g., Acetone or Dichloromethane).
-
Reference standard of this compound (≥99% purity).
-
Volumetric flasks, pipettes, and GC vials with septa.
Reagent and Sample Preparation:
-
Solvent: GC-grade Acetone.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standard Solutions: Prepare calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with acetone.
-
Sample Solution: Accurately weigh a sample and dissolve it in acetone to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
GC Conditions:
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 150 °C, hold for 1 min |
| Ramp: 15 °C/min to 300 °C | |
| Final Hold: Hold at 300 °C for 5 min | |
| Detector | FID |
| Detector Temperature | 310 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
System Suitability Testing (SST): Before analysis, inject the 100 µg/mL working standard solution five times.
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 20,000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Workflow and Validation Summary
The GC workflow provides a robust method for purity assessment and quantification of thermally stable compounds.
Caption: GC analytical workflow diagram.
Table 3: GC Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity (Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5% - 102.5% |
| Precision (% RSD) | Intra-day: < 1.5%; Inter-day: < 2.5% |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantitation (LOQ) | ~6 µg/mL |
Conclusion
This application note details two distinct, robust, and validated chromatographic methods for the quantitative analysis of this compound. The RP-HPLC method is presented as the primary choice for quantification in various sample matrices, offering excellent resolution and sensitivity. The GC-FID method serves as a reliable alternative, particularly for purity testing and the analysis of volatile and semi-volatile related substances. By providing the scientific rationale behind the chosen parameters and incorporating system suitability and validation protocols, these methods are designed for immediate implementation and adaptation in a regulated or research environment, ensuring data of the highest quality and integrity.
References
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National Center for Biotechnology Information. "(4-tert-Butylphenyl)acetonitrile." PubChem Compound Database, CID=76784. URL: [Link]
-
Petro Industry News. "Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis." SilcoTek. URL: [Link]
-
National Center for Biotechnology Information. "4-tert-Butylbenzonitrile." PubChem Compound Database, CID=77883. URL: [Link]
-
Siggia, S., and Hanna, J. G. "Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives." Analytical Chemistry. URL: [Link]
-
The Good Scents Company. "para-tert-butyl phenyl acetonitrile." URL: [Link]
-
U.S. Pharmacopeia. "〈621〉CHROMATOGRAPHY." USP-NF. URL: [Link]
-
ResearchGate. "UV−vis and FT-NIR absorption spectra of tbSP (4 mM) in acetonitrile..." URL: [Link]
-
Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." URL: [Link]
-
LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." URL: [Link]
-
Phenomenex. "Normal-phase vs. Reversed-phase Chromatography." URL: [Link]
-
National Institutes of Health (NIH). "GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent." URL: [Link]
-
ResearchGate. "(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." URL: [Link]
-
The United States Pharmacopeial Convention. "<621> CHROMATOGRAPHY." URL: [Link]
-
Agilent Technologies. "Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas." URL: [Link]
-
National Institutes of Health (NIH). "Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin." URL: [Link]
-
National Institutes of Health (NIH). "Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection." URL: [Link]
-
Lab Manager. "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool." URL: [Link]
-
Agilent Technologies. "Understanding the Latest Revisions to USP <621>." URL: [Link]
-
Royal Society of Chemistry. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." URL: [Link]
-
LCGC International. "Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications." URL: [Link]
-
National Institutes of Health (NIH). "The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents." URL: [Link]
-
SIELC Technologies. "Polar Compounds." URL: [Link]
-
LCGC International. "Are You Sure You Understand USP <621>?" URL: [Link]
-
National Institutes of Health (NIH). "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry." URL: [Link]
-
Scribd. "USP-NF 621 Chromatography." URL: [Link]
-
ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." URL: [Link]
-
LCGC Europe. "Many chromatographers overlook the UV- absorbance properties of the solvents they..." URL: [Link]
-
Avicenna Journal of Medical Biochemistry. "Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances." URL: [Link]
-
Jiangsu Qianyu Molecular Technology Co., LTD. "Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price." URL: [Link]
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Safe handling and storage procedures for [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Application Notes and Protocols for [(4-Tert-butylphenyl)sulfonyl]acetonitrile
A Guide to Safe Laboratory Handling, Storage, and Disposal
Introduction and Scientific Context
This compound (CAS No. 64445-04-1) is a sulfonylacetonitrile derivative.[1] The presence of both a sulfonyl group and a nitrile functional group suggests its potential utility as a building block in organic synthesis, possibly in the development of novel pharmaceutical compounds. The electron-withdrawing nature of the sulfonyl and nitrile groups activates the adjacent methylene bridge, making it susceptible to a variety of chemical transformations.
Given its potential applications in research and drug development, establishing robust and scientifically sound safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes. These notes provide a detailed guide to the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
Due to the lack of a specific, detailed Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the known hazards of related chemical classes: organic sulfones and nitriles.
-
Oral, Dermal, and Inhalation Toxicity: Many organic nitriles are harmful if swallowed, in contact with skin, or if inhaled.[2][3] While specific toxicity data for this compound is unavailable, it is prudent to treat it as potentially toxic by all routes of exposure.
-
Eye and Skin Irritation: Similar compounds can cause serious eye irritation and skin irritation.[2][4] Direct contact should be avoided.
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[2]
-
Combustibility: While not confirmed for this specific compound, many organic solids can be combustible.
Physicochemical and Hazard Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 64445-04-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| GHS Hazard Statements | Data not available. Assume Harmful if Swallowed, Causes Skin Irritation, Causes Serious Eye Irritation, May Cause Respiratory Irritation. | Precautionary Principle |
| Precautionary Statements | Data not available. Assume P261, P280, P302+P352, P305+P351+P338. | Precautionary Principle |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the use of engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated. Good general ventilation is sufficient to control worker exposure to airborne contaminants for many laboratory-scale operations.[5]
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator may be necessary. Consult with your EHS department for proper respirator selection and fit-testing.
Figure 1: Personal Protective Equipment Protocol.
Storage and Disposal Procedures
Proper storage and disposal are critical to long-term laboratory safety and environmental protection.
Storage
-
Container: Store in a tightly closed, properly labeled container.[7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and any known hazards.
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain or discard in regular trash.[6]
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Control Ignition Sources: If the material is combustible, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocol: Weighing and Dissolving
This protocol outlines the steps for safely weighing this compound and preparing a stock solution.
Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent for experimental use.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Appropriate solvent (e.g., DMSO, DMF, Acetonitrile)
-
Pipettes
Procedure:
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.
-
Balance Setup: Place a tared weighing boat on the analytical balance inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
-
Transfer: Gently transfer the weighed solid into a clean, labeled volumetric flask.
-
Dissolving: Add a portion of the chosen solvent to the volumetric flask. Swirl gently to dissolve the solid.
-
Dilution to Volume: Once the solid is fully dissolved, add more solvent until the solution reaches the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed and clearly labeled container in an appropriate location.
-
Cleanup: Clean the spatula and any other contaminated equipment. Dispose of the weighing boat and any contaminated wipes in the designated solid hazardous waste container.
Figure 2: Workflow for Weighing and Dissolving.
Conclusion
The safe handling of this compound requires a proactive and cautious approach, especially given the current lack of comprehensive safety data. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific protocols outlined in this document, researchers can minimize risks and create a safe working environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - 4-Mercaptophenol. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Material Safety Data Sheet. (2007, August 15). ChemPoint.com.
- SAFETY DATA SHEET. (2009, June 16). Fisher Scientific.
- Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
- Safety Data Sheet. (n.d.). TargetMol.
- safety data sheet. (n.d.). Quanterix Corporation.
- 2-(4-(tert-Butyl)phenyl)acetonitrile | 3288-99-1. (n.d.). Sigma-Aldrich.
- 64445-04-1|this compound. (n.d.). BIOFOUNT.
Sources
Use of [(4-Tert-butylphenyl)sulfonyl]acetonitrile in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of [(4-Tert-butylphenyl)sulfonyl]acetonitrile in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. This versatile reagent serves as a powerful building block for constructing complex molecular architectures, particularly sulfonyl-substituted heterocyclic systems of high pharmaceutical relevance. We will delve into the fundamental chemical principles governing its reactivity, focusing on the generation and utility of the α-sulfonyl carbanion. A comprehensive, field-proven protocol for the synthesis of a 3-amino-4-sulfonylpyrazole core, a privileged scaffold in modern drug discovery, is presented with detailed operational causality, safety considerations, and data interpretation.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the sulfonyl group is a highly valued pharmacophore, known for enhancing metabolic stability, modulating pKa, and providing strong hydrogen-bond accepting capabilities, which can augment binding affinity with biological targets. When incorporated into heterocyclic scaffolds like pyrazoles, it gives rise to potent therapeutic agents, including kinase inhibitors for oncology.[1][2]
This compound emerges as a key starting material in this context. Its molecular architecture is deceptively simple but remarkably powerful, combining three critical features:
-
An aromatic sulfonyl group to be embedded into the target molecule.
-
A nitrile moiety , which can be retained or transformed into other functional groups, such as a crucial amine.
-
An activated methylene bridge (α-carbon) positioned between these two potent electron-withdrawing groups.
This unique arrangement makes the α-carbon exceptionally acidic, facilitating the formation of a stabilized carbanion. This carbanion is the linchpin of the reagent's utility, serving as a potent C-nucleophile for forging new carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of drug-like intermediates.
Mechanistic & Scientific Principles
The α-Sulfonyl Carbanion: A Stabilized Nucleophile
The cornerstone of this compound's reactivity is the high acidity of its methylene protons. The adjacent sulfonyl (-SO₂) and nitrile (-CN) groups exert strong inductive and resonance electron-withdrawing effects, significantly stabilizing the conjugate base. Upon treatment with a suitable base (e.g., sodium ethoxide, potassium tert-butoxide), a proton is abstracted to generate a resonance-stabilized α-sulfonyl carbanion.
The negative charge is delocalized across the α-carbon, the two oxygen atoms of the sulfonyl group, and the nitrogen atom of the nitrile group. This delocalization dissipates the charge, rendering the anion stable enough to be formed with moderate bases yet nucleophilic enough to participate in a wide array of synthetic transformations.[3][4]
Figure 1: Generation and resonance forms of the α-sulfonyl carbanion.
Pathway to Heterocycles: The Thorpetz-Ziegler-Type Cyclization
A primary application of this reagent is in the synthesis of substituted pyrazoles, a reaction class analogous to the well-known Knorr pyrazole synthesis.[5] A highly efficient strategy involves a two-step, one-pot sequence:
-
Condensation: The α-sulfonyl carbanion reacts with an electrophile like triethyl orthoformate. This forms an intermediate, ethoxymethylene sulfonylacetonitrile. This step is a form of acylation that sets the stage for cyclization.
-
Cyclocondensation: Addition of hydrazine hydrate to the reaction mixture initiates a nucleophilic attack on the newly formed electrophilic center, followed by intramolecular cyclization and elimination of ethanol and water to yield the aromatic pyrazole ring. The nitrile group of the starting material becomes the 3-amino group of the resulting pyrazole.
This pathway provides a direct and high-yielding route to 3-amino-4-sulfonylpyrazoles, which are valuable intermediates for further elaboration into complex pharmaceutical agents.[1][6][7]
Application Protocol: Synthesis of 3-Amino-4-[(4-tert-butylphenyl)sulfonyl]-1H-pyrazole
This protocol details the synthesis of a key pyrazole intermediate. The procedure is designed to be robust and scalable, providing a solid foundation for further synthetic exploration.
Reaction Scheme: (Self-correction: An actual image cannot be generated, but a textual representation is clear. Step 1: this compound + Triethyl Orthoformate -> Intermediate. Step 2: Intermediate + Hydrazine Hydrate -> 3-Amino-4-[(4-tert-butylphenyl)sulfonyl]-1H-pyrazole)
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | 64445-04-1 | 237.32 | 10.0 g (42.1 mmol) |
| Triethyl Orthoformate | 122-51-0 | 148.20 | 20 mL (121 mmol) |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 3.0 mL (~62 mmol) |
| Acetic Anhydride | 108-24-7 | 102.09 | 20 mL |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL |
| Diethyl Ether | 60-29-7 | 74.12 | For washing |
| Equipment | |||
| 250 mL Three-neck round-bottom flask | 1 | ||
| Reflux condenser, Magnetic stirrer, Heating mantle | 1 set | ||
| Dropping funnel, Thermometer, Nitrogen inlet | 1 set | ||
| Buchner funnel and filter flask | 1 set |
Step-by-Step Experimental Procedure
PART A: Formation of the Ethoxymethylene Intermediate
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. Causality: An anhydrous environment is crucial as the intermediate is sensitive to moisture.
-
Reagent Charging: To the flask, add this compound (10.0 g, 42.1 mmol), triethyl orthoformate (20 mL), and acetic anhydride (20 mL). Causality: Acetic anhydride acts as a water scavenger and catalyst, driving the condensation with the orthoformate to completion.
-
Heating: Heat the mixture to reflux (approx. 120-130 °C) using a heating mantle and stir for 3-4 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting sulfonylacetonitrile.
-
Cooling & Solvent Removal: After completion, allow the mixture to cool to ~60 °C. Remove the volatile components under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid crude intermediate. Do not purify at this stage.
PART B: Cyclocondensation to Form the Pyrazole
-
Dissolution: To the flask containing the crude intermediate, add absolute ethanol (100 mL) and stir until the residue is fully dissolved. Gentle warming may be required.
-
Addition of Hydrazine: Cool the solution to 0-5 °C using an ice-water bath. Add hydrazine hydrate (3.0 mL) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The reaction with hydrazine is exothermic. Slow, cooled addition prevents runaway reactions and the formation of unwanted side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. A precipitate will typically form during this time.
-
Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove soluble impurities. Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Results & Characterization
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Figure 2: Experimental workflow for pyrazole synthesis.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May be harmful if swallowed or in contact with skin. Avoid breathing dust.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation and skin contact.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during their use.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
This compound is a high-value, versatile reagent for constructing pharmaceutical intermediates. Its utility is rooted in the facile generation of a stabilized α-sulfonyl carbanion, which enables reliable C-C bond formation and cyclization reactions. The protocol provided herein for the synthesis of a 3-amino-4-sulfonylpyrazole scaffold demonstrates a practical and efficient application, highlighting its role in accessing privileged structures for modern drug discovery programs. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, researchers can effectively leverage this building block to accelerate the synthesis of novel therapeutic candidates.
References
-
Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes (Supporting Info). (2024). ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
synthesis of pyrazoles. (2019). YouTube. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
Knoevenagel condensation mechanism and applications. (2023). Purechemistry. Available at: [Link]
- Process for the preparation of pyrazoles. (1980). Google Patents.
- Method for preparing 3-amino-4-formamido pyrazole hemisulphate. (2015). Google Patents.
-
recent developments in knoevenagel condensation reaction: a review. (2020). International Journal of Creative Research Thoughts. Available at: [Link]
- Preparation of pyrazoles. (1984). Google Patents.
-
Novel Methods of Knoevenagel Condensation. (2019). Banaras Hindu University. Available at: [Link]
-
Synthesis of 3-amino-4-fluoropyrazoles. (2011). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. youtube.com [youtube.com]
- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 7. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of [(4-tert-butylphenyl)sulfonyl]acetonitrile: A Guide for Synthetic Chemists
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. [(4-tert-butylphenyl)sulfonyl]acetonitrile emerges as a valuable reagent, distinguished by its unique electronic and steric properties. The presence of a strongly electron-withdrawing sulfonyl group and an adjacent nitrile moiety renders the central methylene protons acidic, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The bulky tert-butyl group provides steric influence and enhances solubility in organic solvents, contributing to its utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of the catalytic conditions for key reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Synthesis of this compound
A common route to this compound involves a two-step process starting from 4-tert-butylaniline. The first step is the formation of the corresponding sulfonyl chloride, followed by reaction with a cyanide source.
Protocol 1: Synthesis of 4-tert-butylbenzene-1-sulfonyl chloride
This procedure is adapted from standard methods for the synthesis of sulfonyl chlorides from anilines.
Materials:
-
4-tert-butylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Toluene
-
Water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 4-tert-butylaniline in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the resulting suspension to below -5 °C in an acetone/ice bath.
-
Slowly add a solution of sodium nitrite in water over 15 minutes, maintaining the temperature below -5 °C to form the diazonium salt.
-
In a separate reaction vessel, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in a mixture of acetic acid and toluene, and cool it to 0 °C.
-
Add the cold diazonium salt solution to the SO₂/CuCl solution.
-
Allow the reaction to proceed for 1 hour at 0 °C.
-
After the reaction is complete, perform an aqueous workup to isolate the crude 4-tert-butylbenzene-1-sulfonyl chloride. The product can be purified by recrystallization or chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the reaction of the sulfonyl chloride with a cyanide source.
Materials:
-
4-tert-butylbenzene-1-sulfonyl chloride
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)
Procedure:
-
Dissolve 4-tert-butylbenzene-1-sulfonyl chloride in the chosen solvent in a round-bottom flask.
-
Add sodium or potassium cyanide to the solution. The use of a phase-transfer catalyst can be beneficial if a two-phase system is employed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Key Catalytic Reactions and Protocols
The activated methylene group in this compound makes it an excellent substrate for a range of base-catalyzed reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C double bond formation, reacting an active methylene compound with an aldehyde or ketone.[1] The electron-withdrawing sulfonyl and nitrile groups in this compound facilitate deprotonation under mild basic conditions, making it an ideal partner for this transformation.
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt.[1] The base abstracts a proton from the α-carbon of the sulfonylacetonitrile, generating a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.
Sources
Troubleshooting & Optimization
Side reactions to consider when using [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using [(4-tert-butylphenyl)sulfonyl]acetonitrile in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address common side reactions and troubleshooting scenarios encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to help you optimize your reactions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Issues in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful tool for alkene synthesis, but its success hinges on controlling the reactivity of the key sulfonylacetonitrile carbanion.
Q1: My Julia-Kocienski reaction is giving a low yield of the desired alkene, and I've isolated a high molecular weight byproduct. What is happening and how can I prevent it?
A1: This is a classic symptom of a self-condensation side reaction. The highly nucleophilic carbanion generated from this compound can react with an unreacted molecule of the starting sulfone in addition to your target aldehyde.[1] Since the reaction with the aldehyde is generally faster, this side reaction becomes prominent when a high concentration of the carbanion is allowed to build up before the aldehyde is introduced.
Underlying Mechanism: Desired Pathway vs. Self-Condensation
The key is to ensure the generated carbanion (Anion A ) reacts with the aldehyde (Pathway 1 ) before it can attack another molecule of the starting sulfone (Pathway 2 ).
Caption: Competing reaction pathways for the sulfonyl carbanion.
Troubleshooting Protocol: Barbier-like Conditions
To minimize self-condensation, the generation of the carbanion should occur in the presence of the aldehyde. This ensures that as soon as the carbanion is formed, its preferred electrophile (the aldehyde) is immediately available.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add your aldehyde (1.0 eq.) and this compound (1.1 - 1.2 eq.).
-
Solvent Addition: Dissolve the reagents in an appropriate anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., -78 °C or 0 °C, depending on the specific substrates and base).
-
Slow Base Addition: Add the base (e.g., KHMDS, NaHMDS) dropwise to the stirred mixture over a period of 15-30 minutes. The slow addition is critical to keep the instantaneous concentration of the free carbanion low.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS until the aldehyde is consumed.
-
Workup: Quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl) and proceed with standard extraction and purification procedures.
Q2: I am struggling to control the E/Z selectivity of my Julia-Kocienski olefination. How can I influence the stereochemical outcome?
A2: The stereoselectivity of the Julia-Kocienski olefination is not absolute and is highly sensitive to reaction parameters.[2] The geometry of the alkene is determined in the initial addition of the sulfonyl anion to the aldehyde, which can proceed through different transition states.[1] You can significantly influence the E/Z ratio by carefully selecting the base (and its counterion), solvent, and temperature.
Key Factors Influencing Stereoselectivity:
| Parameter | Condition for E-Selectivity | Condition for Z-Selectivity | Rationale |
| Base Counterion | Larger Cations (K⁺, Na⁺) | Smaller Cations (Li⁺) | Small cations like Li⁺ can form a tight chelate with the oxygen atoms of the aldehyde and sulfone, favoring a closed transition state that often leads to the syn-adduct and subsequently the Z-alkene.[1] Larger, less coordinating cations favor an open transition state. |
| Solvent | Polar Solvents (DMF, HMPA) | Apolar Solvents (THF, Toluene) | Apolar solvents stabilize the chelated, closed transition state.[1] Polar solvents can solvate the cation, disrupting chelation and favoring an open transition state, which often leads to the anti-adduct and the E-alkene.[3] |
| Temperature | Generally Higher Temp. | Generally Lower Temp. (-78 °C) | Lower temperatures often increase selectivity by favoring the thermodynamically more stable transition state, though the specific outcome depends on the substrate. |
Topic 2: Issues in Alkylation Reactions
Q3: I am attempting to mono-alkylate this compound with an alkyl halide, but I'm observing significant amounts of the di-alkylated product and unreacted starting material. How can I improve the selectivity?
A3: This is a common challenge when alkylating active methylene compounds. The product, the mono-alkylated sulfone, still possesses an acidic proton. In some cases, this proton can be as acidic, or even more acidic, than the protons of the starting material, leading to a second deprotonation and subsequent di-alkylation.
Troubleshooting Workflow for Selective Mono-Alkylation
Caption: Decision workflow for optimizing mono-alkylation reactions.
Detailed Protocol for Enhanced Mono-Alkylation:
-
Anion Formation: In a flame-dried flask under Argon, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as LDA or KHMDS (0.95 eq. to prevent excess base) and stir for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylating Agent: Add the alkyl halide (1.0 - 1.1 eq.) dropwise, keeping the temperature at -78 °C.
-
Slow Warming: After the addition is complete, allow the reaction to warm slowly to room temperature over several hours or overnight.
-
Monitoring and Workup: Monitor the reaction by TLC/LC-MS. Upon completion, quench with saturated aqueous NH₄Cl and proceed with extraction and purification. Using a slight sub-stoichiometric amount of base ensures that some starting material remains, but it effectively prevents the formation of the di-anion that leads to the undesired side product.
Topic 3: Reagent Stability and Handling
Q4: My reaction is failing unexpectedly, and I suspect my this compound has degraded. What are the proper storage and handling procedures?
A4: While this compound is a relatively stable solid, its reactivity is centered on the acidic methylene group. Degradation, while not common under proper storage, can occur through hydrolysis of the nitrile group or other base/acid-catalyzed pathways if stored improperly.
Storage and Handling Guidelines:
-
Storage Conditions: The reagent should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[4]
-
Moisture Sensitivity: The primary concern is moisture. The nitrile group can be susceptible to slow hydrolysis to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic contaminants. Always handle the reagent in a dry environment and minimize its exposure to atmospheric moisture.
-
Signs of Degradation:
-
Physical Appearance: A change in color from white/off-white to yellow or brown, or a change in texture (e.g., clumping) can indicate degradation or contamination.
-
Analytical Verification: If you suspect degradation, verify the purity by taking a melting point or running a ¹H NMR spectrum. The spectrum should show a clean singlet for the active methylene protons (CH₂). The appearance of new peaks or a broad signal in the water region could indicate hydrolysis.
-
References
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Troubleshooting: About - Department of Chemistry. University of Rochester. [Link]
-
This compound Product Information. BIOFOUNT. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
The Julia-Kocienski Olefination. Oregon State University. [Link]
-
Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. Royal Society of Chemistry. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Crude [(4-tert-butylphenyl)sulfonyl]acetonitrile by Recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of crude [(4-tert-butylphenyl)sulfonyl]acetonitrile. Moving beyond a simple procedural list, we delve into the causality behind each step, offering troubleshooting solutions and expert insights to empower researchers in achieving optimal purity for their downstream applications.
Foundational Principles & Compound Characteristics
This compound is a sulfone derivative whose purity is paramount for its effective use as an intermediate in pharmaceutical and materials science research. The molecule's structure, featuring a non-polar tert-butylphenyl group alongside polar sulfonyl (-SO₂) and nitrile (-CN) moieties, dictates its solubility behavior and presents specific challenges for purification. Recrystallization is the preferred method for purifying this compound as it leverages subtle differences in solubility between the target compound and its impurities to yield a highly crystalline, pure final product.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64445-04-1 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₂S | [2] |
| Molecular Weight | 237.32 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from sulfone characteristics[4] |
| Melting Point | Not publicly available; must be determined empirically as a purity benchmark. |
Recommended Recrystallization Protocol
This protocol is designed as a robust starting point. The principles outlined here are adaptable based on the specific impurity profile of your crude material.
Step 1: Solvent Selection The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Given the compound's mixed polarity, alcohols are an excellent starting point.
-
Primary Recommendation: Isopropanol (IPA)
-
Secondary Recommendation: Ethanol (95%) or an Ethanol/Water mixture.
-
Rationale: Alcohols effectively solvate the polar sulfonyl and nitrile groups at elevated temperatures, while the non-polar tert-butylphenyl moiety limits solubility at lower temperatures, ensuring good recovery.
Step 2: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL).
-
Add a magnetic stir bar and a small volume of the chosen solvent (e.g., 20 mL of Isopropanol).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at or near the boiling point.
Step 3: Decolorization (If Necessary) If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to the solution.[7]
-
Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[7]
Step 4: Hot Gravity Filtration (If Necessary) This step is crucial if you added charcoal or if there are insoluble impurities in your crude material.
-
Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean, pre-heated Erlenmeyer flask.
-
Pre-heat the funnel and flask by pouring a small amount of boiling solvent through them to prevent premature crystallization in the funnel.[5][7]
-
Quickly pour the hot solution through the fluted filter paper.
-
Scientist's Note: Speed is essential to prevent the product from crystallizing on the filter paper. If crystals do form, you can add a small amount of hot solvent to redissolve them.[7]
-
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely inserted stopper.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[8]
-
Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.[8]
Step 6: Isolation & Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[6]
-
Scientist's Note: Using room temperature or excessive washing solvent will redissolve a portion of your purified product, leading to yield loss.[6]
-
Step 7: Drying
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the final product by taking a melting point. A sharp melting point range close to the literature value (once established) is a strong indicator of high purity.
Process Flow and Decision Making
The following diagram illustrates the logical workflow for the recrystallization process, incorporating key decision points.
Caption: Workflow for the purification of this compound.
Troubleshooting and FAQs
Q1: My product "oiled out" instead of crystallizing. What should I do? Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common when the melting point of the solid is lower than the temperature of the solution or when there is a high concentration of impurities.[5]
-
Primary Solution: Reheat the solution to redissolve the oil. Add a small amount (10-15%) of additional hot solvent to lower the saturation point, then allow it to cool much more slowly. Insulating the flask with a cloth can help moderate the cooling rate.[5]
-
Secondary Solution: The solvent may be too nonpolar for the compound. Try switching to a more polar solvent or using a mixed solvent system. For this compound, if you are using pure ethanol, try a 9:1 ethanol/water mixture. Add the "bad" solvent (water) to the hot solution until slight turbidity appears, then add a few drops of the "good" solvent (ethanol) to clarify before cooling.[9]
Q2: I'm getting a very low yield. What are the likely causes and how can I improve it? Answer: Low recovery is a frequent challenge and can almost always be traced to a few key procedural points.
-
Excessive Solvent: This is the most common reason for poor yield.[5] A significant portion of your product remains in the mother liquor. Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude material.[6]
-
Premature Crystallization: If product crystallizes during hot filtration, it will be lost. Ensure all glassware is pre-heated and the filtration is performed rapidly.[5]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[6]
Q3: No crystals are forming, even after the solution has cooled completely. What's wrong? Answer: The absence of crystal formation is typically due to one of two issues: the solution is not saturated, or it is supersaturated.
-
Not Saturated: You likely used too much solvent. The solution is too dilute for crystals to form.[8] The remedy is to gently boil off a portion of the solvent to increase the concentration and then attempt to cool again.
-
Supersaturated: The solution's solute concentration is above its normal solubility, but crystallization has not been initiated.[6] You can induce crystallization by:
-
Scratching: Vigorously scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.[5][8]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystallization.[5]
-
Q4: The recrystallized product is still colored. How can I remove the color? Answer: A persistent color indicates that colored impurities were not fully removed.
-
Use Activated Charcoal: If you did not use charcoal in the first attempt, repeat the recrystallization and include the decolorization step (Step 3).[7]
-
Insufficient Charcoal: You may not have used enough charcoal. You can increase the amount slightly, but avoid using an excessive amount as it can also adsorb your desired product.
-
Impurity Type: Some colored impurities may not be effectively adsorbed by charcoal. In this case, an alternative purification method, such as column chromatography, may be necessary as a preliminary step before the final recrystallization.[5]
Q5: How do I choose the best recrystallization solvent? Answer: Solvent selection is an empirical process guided by the principle of "like dissolves like".[10] A good solvent should dissolve the compound well when hot but poorly when cold.[1]
-
Small-Scale Testing: Test several solvents on a small scale. Place ~20 mg of your crude product in a test tube and add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. The ideal solvent will show poor solubility at room temperature but complete solubility upon heating.[6]
-
Solvent Pairs: If a single suitable solvent cannot be found, use a two-solvent system. Choose one solvent in which the compound is highly soluble (e.g., acetone) and another in which it is poorly soluble (e.g., hexane or water), ensuring the two solvents are miscible.[9][10]
Data Summary
Table 2: Suggested Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | 82.6 | Recommended. Good balance of polarity for dissolving the compound when hot but allowing precipitation when cold. |
| Ethanol (95%) | 78.4 | Good alternative. Similar properties to isopropanol. Can be used in a mixture with water to fine-tune solubility.[11] |
| Acetonitrile | 81.6 | Can be effective for compounds with aromatic rings, but may show high solubility even when cold.[12] Best tested on a small scale. |
| Ethyl Acetate / Hexane | 77.1 / 68.7 | A common mixed-solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears.[11] |
| Acetone / Water | 56 / 100 | Another effective mixed-solvent system for moderately polar compounds.[13] |
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to recrystallize complexes from the solvent pair acetone/water?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
University of Toronto, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
MH Chem via YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
- Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Northern Kentucky University. Recrystallization Lab Document. [Link]
- Jiangsu Qianyu Molecular Technology Co., LTD. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PrepChem.com. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-((4-(TERT-BUTYL)PHENYL)SULFONYL)ACETONITRILE | 64445-04-1 [chemicalbook.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Reactions with [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Welcome to the technical support guide for [(4-Tert-butylphenyl)sulfonyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in organic synthesis. The following question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My olefination reaction using this compound is showing low conversion. What are the primary factors I should investigate?
Low conversion in olefination reactions, such as the Julia-Kocienski olefination, involving this compound often stems from issues related to base selection, reaction temperature, or the integrity of your starting materials. The core of this reaction is the generation of a stabilized α-sulfonyl carbanion, which then acts as a nucleophile.
Key areas to investigate include:
-
Base Strength and Steric Hindrance: The acidity of the α-protons in this compound is significantly increased by the electron-withdrawing sulfonyl and nitrile groups. However, the choice of base is critical. A base that is too weak may not deprotonate the acetonitrile derivative efficiently. Conversely, a base that is excessively strong or sterically hindered might lead to side reactions. Common bases for generating α-sulfonyl carbanions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The optimal choice often depends on the specific aldehyde or ketone substrate.
-
Reaction Temperature: The formation of the α-sulfonyl carbanion is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as self-condensation or reaction with the solvent. After the addition of the carbonyl compound, the reaction may need to be slowly warmed to room temperature to drive the olefination to completion.
-
Purity of Reactants and Solvent: The presence of water or other protic impurities can quench the carbanion, leading to low yields. Ensure that your this compound, carbonyl compound, and solvent are anhydrous. Acetonitrile, a common solvent, is hygroscopic and should be rigorously dried before use.[1][2][3]
-
Order of Addition: For sensitive substrates, it is often beneficial to add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions"). This minimizes the concentration of the highly reactive carbanion at any given time, reducing the likelihood of side reactions.[4]
Q2: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I mitigate them?
The α-sulfonyl carbanion generated from this compound is a potent nucleophile, but its reactivity can also lead to undesired pathways.
Common side products and mitigation strategies:
-
Self-Condensation: The α-sulfonyl carbanion can potentially react with another molecule of this compound. This is more likely to occur if the concentration of the carbanion is high and the carbonyl electrophile is added too slowly or is unreactive.
-
Mitigation: As mentioned, employing "Barbier-like conditions" can be effective.[4] Alternatively, generating the carbanion at a low temperature and then adding the carbonyl compound in a single portion can also help.
-
-
Aldol-Type Reactions: If your aldehyde or ketone substrate has enolizable protons, the base can deprotonate it, leading to self-condensation of the carbonyl compound.[5][6]
-
Mitigation: Using a non-nucleophilic, sterically hindered base like LDA can selectively deprotonate the sulfonylacetonitrile. Also, maintaining a low reaction temperature favors the desired nucleophilic addition over enolization.
-
-
Michael Addition: If your product is an α,β-unsaturated system, the α-sulfonyl carbanion can potentially undergo a Michael addition to the newly formed double bond.[7]
-
Mitigation: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid over-reaction.[7]
-
Q3: How does the choice of solvent affect the outcome of my reaction with this compound?
The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction kinetics.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), dimethoxyethane (DME), and acetonitrile are commonly used. They are effective at solvating the metal counterion of the base and the resulting carbanion without interfering with the reaction. Acetonitrile itself can be both a solvent and a reactant in some cases.[8]
-
Solvent Polarity and Stereoselectivity: In Julia-type olefinations, the solvent polarity can influence the stereochemical outcome (E/Z selectivity).[4] Apolar solvents tend to favor a chelated transition state, potentially leading to different stereoisomers compared to polar solvents which may favor an open transition state.[4]
-
Protic Solvents: Protic solvents like alcohols or water are generally incompatible with the strong bases used to generate the α-sulfonyl carbanion and should be avoided unless they are part of a specific reaction design (e.g., Knoevenagel condensation in some cases).[9]
Q4: My product is difficult to purify. What strategies can I employ for effective purification?
Purification challenges often arise from unreacted starting materials, side products, or the sulfonyl byproduct.
-
Initial Workup: A standard aqueous workup is typically the first step. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common practice.
-
Removal of the Sulfonyl Byproduct: The sulfinate salt byproduct is generally water-soluble and can be removed during the aqueous extraction.
-
Chromatography: Column chromatography is a powerful tool for separating the desired olefin from unreacted aldehyde/ketone and other organic impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
HPLC: For analytical and preparative separation of complex mixtures, reverse-phase HPLC can be employed. A mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is a good starting point.[10]
Troubleshooting Guides
Guide 1: Optimizing a Julia-Kocienski Olefination
This guide provides a systematic approach to troubleshoot low yields in a Julia-Kocienski olefination reaction involving this compound.
Troubleshooting Workflow Diagram
Caption: Systematic troubleshooting for low olefination conversion.
Experimental Protocol: Screening Reaction Bases
-
Setup: In three separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool each flask to -78 °C using a dry ice/acetone bath.
-
Base Addition:
-
To flask 1, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
To flask 2, add potassium tert-butoxide (1.1 eq).
-
To flask 3, add freshly prepared lithium diisopropylamide (1.1 eq).
-
-
Stirring: Stir each mixture at -78 °C for 30 minutes to allow for carbanion formation.
-
Aldehyde/Ketone Addition: Add the carbonyl compound (1.0 eq) to each flask.
-
Reaction: Slowly warm the reactions to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Analysis: Quench each reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and identify the most effective base.
Guide 2: Addressing Side Reactions in Knoevenagel Condensation
The Knoevenagel condensation is another common reaction for this compound. Low yields are often due to competing side reactions.[7][9][11]
Troubleshooting Logic for Side Reactions
Caption: Logic for minimizing side products in Knoevenagel reactions.
Quantitative Data Summary: Typical Knoevenagel Conditions
| Parameter | Condition | Rationale |
| Catalyst | Weak bases (e.g., piperidine, pyridine, ammonium acetate) | Stronger bases can cause self-condensation of the carbonyl starting material.[5][9] |
| Solvent | Toluene, Ethanol, Acetonitrile, or solvent-free | Toluene allows for azeotropic removal of water. Polar solvents can accelerate the reaction.[9] |
| Temperature | Room temperature to reflux | Many reactions proceed at room temperature, but heating may be required for less reactive substrates.[7][11] |
| Water Removal | Dean-Stark apparatus (with toluene) | The reaction produces water, which can inhibit the reaction or cause it to be reversible.[9][11] |
Experimental Protocol: Knoevenagel Condensation with Water Removal
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add the aldehyde or ketone (1.0 eq), this compound (1.0-1.2 eq), a catalytic amount of piperidine (0.1 eq), and toluene as the solvent.
-
Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected and TLC analysis shows the consumption of the starting materials.[9]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[9]
References
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- PubMed. (2000). Stereoselective reaction of alpha-sulfinyl carbanion derived from chiral 2-(Trialkylsilyl)ethyl sulfoxides: evidence for a novel silicon-oxygen interaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination.
- Semantic Scholar. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features.
- SIELC Technologies. (n.d.). Separation of (4-tert-Butylphenyl)acetonitrile on Newcrom R1 HPLC column.
- Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities.
- ResearchGate. (n.d.). Purification of Acetonitrile.
- SIUE. (n.d.). CARBANIONS Carbanions are units that contain a negative charge on a carbon atom.
- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
- Journal of the Mexican Chemical Society. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of (4-tert-Butylphenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of [(4-tert-butylphenyl)sulfonyl]acetonitrile. The optimization of reaction temperature is a critical parameter that significantly influences yield, purity, and reaction time. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, with a focus on temperature-related factors.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound. What are the likely temperature-related causes and how can I fix this?
Answer:
Low product yield is a common issue that can often be traced back to suboptimal reaction temperatures. The synthesis of α-cyano sulfones, such as this compound, typically involves the oxidation of a corresponding sulfide, 2-(4-tert-butylphenylthio)acetonitrile.[1] The temperature at which this oxidation is carried out is crucial.
Potential Causes & Corrective Actions:
-
Insufficient Temperature: The oxidation of sulfides to sulfones requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion of the starting material. Many oxidation reactions for sulfone synthesis are performed at room temperature or with slight heating.[2][3]
-
Recommendation: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Inappropriate Heating Method: Uneven heating can create localized hot spots, leading to side reactions or decomposition of the product.
-
Recommendation: Utilize a well-stirred oil bath or a heating mantle with a temperature controller to ensure uniform temperature distribution throughout the reaction mixture.
-
-
Incorrect Reaction Time at a Given Temperature: Even at an optimal temperature, an insufficient reaction time will result in a low yield.
-
Recommendation: Perform a time-course study at the optimized temperature to determine the point at which the reaction reaches completion.
-
Experimental Workflow for Temperature Optimization:
Caption: Workflow for optimizing reaction temperature.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I adjust the temperature to improve the selectivity for this compound?
Answer:
The formation of side products is often a consequence of the reaction temperature being too high. At elevated temperatures, competing reaction pathways can become more favorable, and the desired product may undergo decomposition.[4]
Potential Side Products and Temperature Effects:
| Side Product | Potential Cause | Recommended Temperature Adjustment |
| Over-oxidation Products | Reaction temperature is too high, leading to the oxidation of other functional groups. | Lower the reaction temperature and consider a more selective oxidizing agent. |
| Decomposition Products | The desired product is not stable at the reaction temperature.[4] | Reduce the reaction temperature. If the reaction is too slow at a lower temperature, a more active catalyst may be needed. |
| Sulfoxide Intermediate | Incomplete oxidation due to insufficient temperature or reaction time. | Increase the temperature slightly or prolong the reaction time. |
Troubleshooting Logic for Side Product Formation:
Caption: Decision tree for addressing side product formation.
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts but then appears to stall before all the starting material is consumed. Could this be a temperature-related issue?
Answer:
A stalled reaction can indeed be related to temperature, although other factors should also be considered.
Possible Temperature-Related Causes:
-
Thermodynamic Equilibrium: The reaction may have reached a thermodynamic equilibrium at the given temperature.
-
Recommendation: While less common in sulfone synthesis, which is often an irreversible oxidation, consider if a reversible step is limiting the reaction. A change in temperature could shift the equilibrium.
-
-
Catalyst Deactivation: If a catalyst is being used, it may not be stable at the reaction temperature, leading to deactivation over time.
-
Recommendation: Consult the catalyst's technical data sheet for its optimal operating temperature range. It may be necessary to choose a more thermally stable catalyst or perform the reaction at a lower temperature.
-
-
Reagent Instability: One of the reagents may be degrading at the reaction temperature.
-
Recommendation: Evaluate the thermal stability of all reactants.[5] If a reagent is found to be unstable, the reaction temperature must be lowered.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the oxidation of 2-(4-tert-butylphenylthio)acetonitrile to the corresponding sulfone?
A1: The optimal temperature can vary depending on the oxidizing agent used. For common oxidants like hydrogen peroxide, reactions are often conducted at temperatures ranging from room temperature (20-25°C) to moderate heating (40-80°C).[6] Some modern catalytic systems can even operate efficiently at very low temperatures.[7] It is always recommended to start with conditions reported in the literature for similar substrates and then optimize from there.
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent plays a crucial role in heat transfer and can influence reaction kinetics. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Solvents with higher boiling points allow for a wider range of temperatures to be explored. Additionally, the solubility of the reactants and catalyst in the solvent at different temperatures can impact the reaction rate.
Q3: Are there any safety concerns related to the reaction temperature for this synthesis?
A3: Yes, safety should always be a primary concern. Overheating the reaction can lead to a runaway reaction, especially with strong oxidizing agents, which could result in a rapid increase in pressure and potential for an explosion.[4] It is also important to be aware of the thermal decomposition temperature of the product and reactants to avoid the formation of hazardous byproducts.[4] Always conduct reactions in a well-ventilated fume hood and have appropriate safety measures in place.
Q4: How can I monitor the progress of the reaction to determine the optimal temperature and time?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (the sulfide) and the appearance of the product (the sulfone). The sulfone is typically more polar than the sulfide and will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the concentration of reactants and products over time.
Experimental Protocol: Synthesis of this compound
This protocol provides a general starting point for the synthesis. The reaction temperature should be optimized as described in this guide.
Materials:
-
2-(4-tert-butylphenylthio)acetonitrile
-
Oxidizing agent (e.g., 30% Hydrogen Peroxide)
-
Solvent (e.g., Acetic Acid)
-
Catalyst (if required, e.g., Sodium Tungstate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-tert-butylphenylthio)acetonitrile in the chosen solvent.
-
If using a catalyst, add it to the solution and stir until dissolved.
-
Begin heating the mixture to the desired starting temperature (e.g., 40°C) using a controlled temperature bath.
-
Slowly add the oxidizing agent to the reaction mixture. An exotherm may be observed, so the addition rate should be controlled to maintain the desired temperature.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture to isolate the crude product. This may involve quenching any remaining oxidant, extracting the product into an organic solvent, and washing with water or brine.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
References
- Bioengineer.org. (2025, May 9).
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
- Chemical Reviews.
- Organic Syntheses.
- ResearchGate.
- Jiangsu Qianyu Molecular Technology Co., LTD. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price.
- Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
-
PrepChem.com. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
- Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile.
- Guidechem. 2-((4-(TERT-BUTYL)PHENYL)SULFONYL)ACETONITRILE 64445-04-1 wiki.
-
Wikipedia. Thermal decomposition. Retrieved from [Link]
- BIOFOUNT. This compound.
- PubChem. (4-tert-Butylphenyl)acetonitrile.
- Royal Society of Chemistry. Synthesis of α-cyano sulfone via thermal rearrangement of 1,4-disubstituted triazole mediated by carbene and radical species. Organic Chemistry Frontiers.
- ScienceDirect.
- National Institutes of Health.
- Benchchem. Technical Support Center: Purity Analysis of Synthesized Diethyl Sulfone.
- PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Bionano Genomics. Troubleshooting Guides.
- Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions.
- PubChem. 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile.
- ResearchGate. (PDF) Thermal decomposition of ferric and ammonium sulphates obtained by bio-oxidation of water pickling liquors with Thiobacillus ferrooxidans.
- MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
- Royal Society of Chemistry. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 7. bioengineer.org [bioengineer.org]
Effect of base choice on the reactivity of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Welcome to the technical support guide for [(4-tert-butylphenyl)sulfonyl]acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of base selection in reactions involving this versatile building block. The unique electronic properties of this substrate mean that the choice of base is not merely an activator but a crucial parameter controlling reaction pathway, yield, and selectivity. This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs): Core Principles
Q1: What makes the methylene protons of this compound acidic, and why is this important?
The two protons on the carbon situated between the sulfonyl group (SO₂) and the nitrile group (CN) are significantly acidic. This is due to the powerful inductive electron-withdrawing effects of both adjacent functional groups. Furthermore, the resulting carbanion is highly stabilized through resonance, delocalizing the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group.
Understanding this acidity is paramount. For deprotonation to occur efficiently, the base you select must be strong enough to overcome this acidity. The key principle is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the sulfonylacetonitrile (pKa ≈ 11-13 in DMSO, depending on the exact sulfone structure). A general rule of thumb is that a difference of >4 pKa units will push the equilibrium far to the side of the desired carbanion, while a difference of >10 pKa units renders the deprotonation essentially irreversible for the duration of the experiment.[1]
Caption: Deprotonation equilibrium of the sulfonylacetonitrile.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during specific synthetic applications.
Q2: I am attempting a Knoevenagel condensation with an aldehyde, but my yields are low and I see significant side products. Could my base be the problem?
Yes, this is a classic issue of using a base that is too strong for the reaction type. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] While you need a base to generate the nucleophilic carbanion from the sulfonylacetonitrile, a very strong base (like NaH or t-BuOK) can promote the self-condensation of the aldehyde partner (an aldol reaction), consuming your electrophile and leading to a complex product mixture.
Solution: For Knoevenagel condensations, weaker bases are preferred as they are sufficient to deprotonate the highly acidic sulfonylacetonitrile but not strong enough to promote rampant self-condensation of the aldehyde.
-
Recommended Bases: Weakly basic amines like piperidine or triethylamine (Et₃N) are often used in catalytic amounts.[2][3]
-
Inorganic Alternatives: Mild inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly in polar solvents.[4]
Pro-Tip: The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the base and the solvent, which is particularly effective if one of the activating groups is a carboxylic acid, as it also promotes decarboxylation.[5]
Q3: My Julia-Kocienski olefination is not giving the desired E/Z selectivity. How much influence does the base have here?
The base, and specifically its counterion, has a profound impact on the stereochemical outcome of the Julia-Kocienski olefination. The reaction proceeds through the addition of the sulfonyl carbanion to an aldehyde, forming an intermediate β-alkoxy sulfone. The geometry of this addition step, which is influenced by chelation and steric factors, dictates the final alkene geometry.[6]
-
For E-Selectivity (trans): Potassium bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) are typically used. The larger potassium cation does not chelate as strongly with the oxygen atoms of the aldehyde and sulfone. This favors an "open" transition state, which generally leads to the anti-adduct and subsequently the E-alkene.[7]
-
For Z-Selectivity (cis): Lithium bases like lithium hexamethyldisilazide (LHMDS) are preferred. The small lithium cation can form a tight, "closed" chelated transition state, which favors the formation of the syn-adduct and ultimately the Z-alkene.[7][8]
Troubleshooting Steps:
-
Verify Base Quality: Ensure your base has not degraded from exposure to air or moisture.
-
Control Temperature: Perform the addition at low temperatures (-78 °C) to maximize kinetic control of the addition step.
-
Solvent Choice: Polar aprotic solvents like THF are standard. The addition of coordinating solvents like DMPU can sometimes further enhance selectivity.[8]
Q4: I am running a Michael addition, but the reaction is slow and does not go to completion. Do I need a stronger base?
Not necessarily. The key to a successful Michael addition is understanding the relative acidity of the starting nucleophile (your sulfonylacetonitrile) and the resulting product. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10]
The reaction can often be run with a catalytic amount of base under the right conditions. This is possible if the enolate formed in the product is significantly more basic than the carbanion of the starting material. In this scenario, the product enolate is basic enough to deprotonate a new molecule of the starting sulfonylacetonitrile, regenerating the nucleophile and propagating the catalytic cycle.
Troubleshooting Steps:
-
Assess Relative pKa: If the product is more acidic than the starting material, the equilibrium will be unfavorable. In this case, a stoichiometric amount of a strong base is required to drive the reaction to completion by fully deprotonating the starting material.
-
Switch to a Stronger Base: If catalytic conditions are failing, move to a stoichiometric amount of a stronger base like sodium hydride (NaH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[11]
-
Consider Solvent: Aprotic polar solvents like DMF or DMSO can accelerate these reactions by effectively solvating the cation and providing a more "naked," reactive anion.
General Laboratory Troubleshooting
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. preprints.org [preprints.org]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Preventing dimerization of [(4-Tert-butylphenyl)sulfonyl]acetonitrile under basic conditions
Welcome to the technical support center for [(4-tert-butylphenyl)sulfonyl]acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate, particularly in reactions leveraging its active methylene group, challenges such as self-condensation can arise. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its methylene group so reactive?
This compound is classified as an "active methylene compound".[1] The methylene group (-CH₂-) is positioned between two powerful electron-withdrawing groups: a sulfonyl group (-SO₂-) and a nitrile group (-CN). This dual activation significantly increases the acidity of the methylene protons, making them susceptible to abstraction by a base to form a resonance-stabilized carbanion.[2] This carbanion is a potent nucleophile, forming the basis for its utility in C-C bond-forming reactions such as alkylations and olefinations.
Q2: I am observing a significant amount of an insoluble white solid byproduct in my reaction. What is it?
Under basic conditions, the carbanion of this compound can act as a nucleophile and attack the electrophilic nitrile carbon of another molecule of the starting material. This self-condensation is a classic organic reaction known as the Thorpe reaction (or Thorpe-Ziegler condensation).[3][4] The resulting product is a β-enaminonitrile, which is often a stable, conjugated, and potentially less soluble species—likely the white solid you are observing.
Q3: What is the underlying mechanism of this dimerization?
The dimerization proceeds via the Thorpe reaction mechanism, which involves three key steps:[4]
-
Deprotonation: A base abstracts an acidic α-proton from the methylene group, generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: This carbanion attacks the electrophilic carbon of the nitrile group on a second molecule of the starting material, forming an intermediate imine anion.
-
Tautomerization: A proton transfer and subsequent tautomerization yield the thermodynamically stable β-enaminonitrile dimer.[4]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of base-catalyzed dimerization.
Q4: How does the bulky tert-butylphenyl group affect this reaction?
The large tert-butylphenyl group introduces significant steric hindrance.[5][6] While this does not prevent the dimerization, it can influence the kinetics. This steric bulk may slightly disfavor the intermolecular reaction (dimerization) compared to reactions with smaller, less hindered electrophiles. However, relying on this intrinsic steric effect is insufficient to prevent dimerization; precise control of reaction conditions is paramount.
Troubleshooting Guide: Minimizing Dimerization
This section addresses common issues encountered when using this compound in base-mediated reactions, such as alkylations. The primary goal is to favor the desired reaction with an external electrophile over the competing self-condensation pathway. This is achieved by operating under kinetic control , where the faster-forming product is favored.[7][8]
| Problem | Primary Cause | Recommended Solution & Rationale |
| High Dimer Formation / Low Yield of Desired Product | Thermodynamic Control Favored: The reaction conditions allow the system to equilibrate to the more stable, but undesired, dimer. This is often due to high temperature, prolonged reaction time before adding the electrophile, or an inappropriate choice of base.[9][10] | 1. Lower the Reaction Temperature: Conduct the deprotonation and subsequent reaction at low temperatures (-78 °C is standard). This ensures the reaction is under kinetic control, favoring the pathway with the lowest activation energy (alkylation) over dimerization.[7] 2. Change the Order of Addition: Instead of pre-forming the carbanion and then adding the electrophile, adopt a "Barbier-style" approach. Add the base slowly to a pre-cooled mixture of the sulfonylacetonitrile and your electrophile. This keeps the instantaneous concentration of the free carbanion low, minimizing its opportunity to dimerize.[11] 3. Use a Strong, Sterically Hindered Base: Switch to a non-nucleophilic, bulky base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[12][13] These bases ensure rapid, irreversible deprotonation at low temperatures, driving the reaction towards the kinetic product. |
| Low or No Conversion of Starting Material | Insufficient Base Strength or Poor Solubility: The base may not be strong enough to fully deprotonate the sulfonylacetonitrile (pKa of the base's conjugate acid is too low). Alternatively, reagents may not be fully soluble at low temperatures. | 1. Verify Base Strength: Ensure the pKa of your base's conjugate acid is significantly higher than that of the sulfonylacetonitrile. Bases like LDA (pKa ~36 in THF) or LiHMDS are highly effective.[12][13] 2. Choose an Appropriate Solvent: Use an aprotic polar solvent like Tetrahydrofuran (THF). THF is excellent for low-temperature reactions and effectively solvates the lithium counterion of strong bases.[14] Avoid protic solvents which will quench the carbanion. |
| Reaction is Inconsistent or Not Reproducible | Variable Reagent Quality or Technique: Moisture in the solvent or reagents can quench the carbanion. The concentration and activity of the base (especially if prepared in-house) can vary. Inconsistent temperature control or addition rates can shift the kinetic/thermodynamic balance. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry glassware under an inert atmosphere (Nitrogen or Argon). 2. Standardize Base Titration: If preparing LDA or other strong bases in-house, titrate them before use to ensure accurate concentration. 3. Maintain Strict Temperature Control: Use a reliable cryostat or a well-maintained dry ice/acetone bath to keep the temperature constant, especially during base addition. Use a syringe pump for slow, consistent addition of reagents. |
Data & Reagent Selection
Careful selection of the base and solvent is critical for success. The following tables provide a guide to making informed choices for your reaction system.
Table 1: Recommended Bases for Kinetic Deprotonation
| Base | Common Abbreviation | pKa of Conjugate Acid (in THF) | Key Features & Rationale |
| Lithium Diisopropylamide | LDA | ~36[12] | Gold Standard. Strong, sterically hindered, and non-nucleophilic.[13] Ideal for generating kinetic enolates/carbanions at low temperatures. |
| Lithium Hexamethyldisilazide | LiHMDS | ~30[15] | Strong, bulky, non-nucleophilic base. Often commercially available as a solution in THF, offering convenience. |
| Sodium Hydride | NaH | N/A (Heterogeneous) | Strong base, but its heterogeneous nature can lead to reproducibility issues. Often requires higher temperatures to achieve reasonable reaction rates, which can favor dimerization. Use with caution. |
| Potassium tert-butoxide | KOtBu | ~17 (Conjugate Acid pKa in DMSO) | A strong base, but less sterically hindered and more nucleophilic than LDA or LiHMDS. Higher risk of dimerization and side reactions. Generally not recommended for sensitive substrates. |
Table 2: Recommended Solvents
| Solvent | Type | Dielectric Constant (ε) | Key Features & Rationale |
| Tetrahydrofuran | THF | Polar Aprotic | 7.6 |
| Diethyl Ether | Et₂O | Nonpolar Aprotic | 4.3 |
| Dimethylformamide | DMF | Polar Aprotic | 37 |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47 |
Optimized Experimental Protocols
The following protocols are designed to maximize the yield of the desired product (e.g., an alkylated derivative) while minimizing the formation of the Thorpe dimer.
Protocol 1: General Procedure for Kinetically Controlled Alkylation
This protocol is a standard method that prioritizes the rapid formation of the carbanion at low temperature before introducing the electrophile.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (target concentration 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA or LiHMDS (1.05 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete carbanion formation.
-
Addition of Electrophile: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise to the cold solution.
-
Reaction: Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product via column chromatography.
Protocol 2: Recommended "Barbier-Style" Alkylation (To Further Minimize Dimerization)
This modified procedure is highly recommended as it avoids the buildup of a high concentration of the reactive carbanion, thereby suppressing the dimerization side reaction.[11]
Caption: Workflow for the preferred Barbier-style protocol.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) and the electrophile (1.1 eq) in anhydrous THF (target concentration 0.1-0.2 M).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slow Base Addition: Add a solution of LDA or LiHMDS (1.05 eq) very slowly via syringe pump over a period of 30-60 minutes. It is critical to maintain the temperature at -78 °C and ensure the addition is slow, as this keeps the carbanion concentration minimal.
-
Reaction: After the addition is complete, continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Proceed with a standard aqueous workup and extraction.
-
Purification: Purify the crude product via column chromatography.
By implementing these optimized protocols and understanding the principles of kinetic versus thermodynamic control, you can effectively suppress the dimerization of this compound and achieve reliable, high-yielding results in your synthetic projects.
References
-
Grokipedia. Non-nucleophilic base. [Online] Available at: [Link]
- Binkowska, I., et al. (2014). Spectroscopic characterization of 1:1 complexes of some carbon acids activated by two sulfonyl groups with 1,5,7-triazabicyclo[4.4.0]dec-5-ene in acetonitrile. International Journal of Mass Spectrometry, 373, 56-65.
-
SIUE. CARBANIONS. [Online] Available at: [Link]
-
ResearchGate. Acid−Base Equilibria in Nonpolar Media. Absolute p K a Scale of Bases in Tetrahydrofuran. [Online] Available at: [Link]
- Sander, W. (2015). Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. The Journal of Organic Chemistry, 80(12), pp.6479-6483.
-
Wikipedia. Non-nucleophilic base. [Online] Available at: [Link]
-
ResearchGate. Alkylation of active methylene compounds. [Online] Available at: [Link]
-
Royal Society of Chemistry. The copper-catalyzed selective monoalkylation of active methylene compounds with alkylsilyl peroxides. [Online] Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. [Online] Available at: [Link]
-
YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Online] Available at: [Link]
-
Royal Society of Chemistry. Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. [Online] Available at: [Link]
-
Unacademy. The Concept of Stability of Carbanions. [Online] Available at: [Link]
-
ResearchGate. Optimization of the alkylation reaction. [Online] Available at: [Link]
-
ResearchGate. Optimization of the alkylation step. [Online] Available at: [Link]
-
ResearchGate. Product obtained upon deprotonation of sulfone 20 with LiHMDS. [Online] Available at: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Online] Available at: [Link]
-
National Institutes of Health. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. [Online] Available at: [Link]
-
Wikipedia. Thorpe reaction. [Online] Available at: [Link]
- Google Patents. CN103922934A - Alkylation method of active methylene compound.
-
YouTube. Factors Affecting Stability of Carbanion. [Online] Available at: [Link]
-
Evans, D.A. pKa's of Inorganic and Oxo-Acids. [Online] Available at: [Link]
-
MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. [Online] Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Online] Available at: [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Online] Available at: [Link]
-
ResearchGate. Optimization of the Reaction Conditions for the α- Alkylation of Ketones. [Online] Available at: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Online] Available at: [Link]
-
ResearchGate. Steric Hindrance Effect in High-Temperature Reactions. [Online] Available at: [Link]
-
Wiley Online Library. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. [Online] Available at: [Link]
-
American Chemical Society. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Online] Available at: [Link]
-
PubChem. (4-tert-Butylphenyl)acetonitrile. [Online] Available at: [Link]
-
National Institutes of Health. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. [Online] Available at: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Online] Available at: [Link]
-
National Institutes of Health. A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. [Online] Available at: [Link]
-
National Institutes of Health. Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. [Online] Available at: [Link]
-
Wikipedia. Reductive desulfonylation. [Online] Available at: [Link]
-
ResearchGate. Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. [Online] Available at: [Link]
-
Reddit. Kinetic vs thermodynamic control: for what reactions must these be considered?. [Online] Available at: [Link]
-
YouTube. Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Online] Available at: [Link]
-
Khan Academy. Multiple substituents. [Online] Available at: [Link]
-
MDPI. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. [Online] Available at: [Link]
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- 5. Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
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- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Column Chromatography Purification of [(4-Tert-butylphenyl)sulfonyl]acetonitrile Derivatives
Welcome to the Technical Support Center for the purification of [(4-tert-butylphenyl)sulfonyl]acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during column chromatography purification of this important class of compounds.
The unique chemical structure of this compound, featuring a polar sulfonyl group, a nitrile moiety, and a bulky nonpolar tert-butylphenyl group, presents specific challenges in achieving high purity. This guide will provide a framework for developing and optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For the purification of moderately polar compounds like arylsulfonylacetonitriles, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its slightly acidic nature is generally compatible with the sulfonyl and nitrile functional groups.[1] For compounds that may be sensitive to acid, neutral or basic alumina can be considered, although silica gel provides a good starting point for most applications.[1] The choice of particle size will depend on the type of chromatography being performed; for flash chromatography, a smaller particle size (e.g., 230-400 mesh) is preferred to achieve higher resolution.[2]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The selection of the mobile phase is critical for a successful separation. A good starting point is a binary solvent system consisting of a nonpolar solvent and a more polar solvent.[3] For this compound derivatives, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard and effective choice.[3][4]
To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC) analysis.[2] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your sample mixture.
-
Isocratic elution is suitable when the impurities have significantly different polarities from your target compound.
-
Gradient elution is often more effective when dealing with complex mixtures containing compounds with a wide range of polarities.[6] A shallow gradient of increasing ethyl acetate in hexanes can effectively separate closely related impurities from the desired product.
A typical gradient might start with a low percentage of ethyl acetate in hexanes to elute nonpolar impurities, followed by a gradual increase in the ethyl acetate concentration to elute the product and then more polar impurities.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Problem 1: My compound is not moving from the origin (Rf = 0) on the TLC plate, even with a high concentration of ethyl acetate.
-
Possible Cause: The solvent system is not polar enough to effectively displace the highly polar sulfonylacetonitrile derivative from the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Consider adding a small percentage (1-5%) of a more polar solvent like methanol or acetonitrile to your ethyl acetate/hexane mobile phase.[3] Be cautious, as methanol concentrations above 10% can start to dissolve the silica gel.[3]
-
Alternative Solvents: Explore other solvent systems. A mixture of dichloromethane and methanol can be effective for polar compounds.[3]
-
Problem 2: My product is eluting with impurities (co-elution).
-
Possible Cause: The chosen solvent system does not provide adequate selectivity to resolve the product from the impurities.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent combinations on TLC. Sometimes, switching one of the solvents can significantly alter the selectivity. For example, trying a hexane/diethyl ether or a toluene/ethyl acetate system might provide better separation.
-
Use a Slower Gradient: If using gradient elution, a slower, more shallow gradient around the elution point of your compound can improve resolution.
-
Dry Loading: If the compound is not very soluble in the initial mobile phase, it can lead to band broadening and poor separation. In such cases, "dry loading" the sample is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Problem 3: I am observing significant peak tailing in my collected fractions.
-
Possible Cause: Peak tailing can be caused by several factors, including interactions between the compound and the stationary phase, overloading the column, or issues with the column packing. For sulfonyl compounds, strong interactions with the acidic silanol groups on the silica surface can be a contributing factor.
-
Solution:
-
Add a Modifier: Adding a small amount of a modifier to the mobile phase can help to reduce tailing. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For basic impurities, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven flow and band broadening.
-
Problem 4: My compound appears to be decomposing on the column.
-
Possible Cause: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1]
-
Solution:
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a base like triethylamine. This is done by preparing a slurry of silica gel in the initial mobile phase containing a small percentage (e.g., 1%) of triethylamine.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate (in flash chromatography) and collecting fractions efficiently.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample to be purified. A general guideline is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.
-
Prepare Slurry: In a beaker, add the calculated amount of silica gel. Slowly add the initial, least polar mobile phase solvent while stirring to create a uniform slurry that is free of clumps and air bubbles.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column in a single, continuous motion.
-
Settle and Compact: Gently tap the side of the column to help the silica gel settle evenly. Open the stopcock and allow some solvent to drain, which will help to compact the column bed. Apply gentle air pressure (for flash chromatography) to further pack the column.
-
Add Sand: Once the silica bed is stable, add a thin layer of sand on top to prevent disturbance of the silica surface when adding the sample and eluent.
-
Equilibrate: Run the initial mobile phase through the column until the bed is fully equilibrated and the solvent level is just above the top layer of sand.
Protocol 2: Performing a Gradient Elution
-
Load the Sample: Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase. Carefully apply the sample solution to the top of the column. Allow the sample to absorb into the silica gel.
-
Start Elution: Begin eluting with the initial mobile phase.
-
Gradually Increase Polarity: Systematically increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear fashion.[1] A common approach is to increase the percentage of the polar solvent by 5-10% at a time.
-
Collect Fractions: Collect fractions of a consistent volume throughout the elution process.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity |
| Hexane:Ethyl Acetate | 9:1 | Low |
| Hexane:Ethyl Acetate | 4:1 | Medium |
| Hexane:Ethyl Acetate | 1:1 | High |
| Dichloromethane:Methanol | 98:2 | High |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No Movement (Rf=0) | Insufficient mobile phase polarity | Increase percentage of polar solvent; add methanol or acetonitrile |
| Co-elution | Poor selectivity | Optimize solvent system; use a slower gradient; dry load sample |
| Peak Tailing | Strong stationary phase interaction; overloading | Add a modifier (acid/base); reduce sample load; repack column |
| Decomposition | Acidic stationary phase | Deactivate silica with triethylamine; use alumina; work quickly |
Visualizations
Workflow for Column Chromatography Purification
Caption: Decision tree for resolving co-elution issues.
References
- BenchChem. (2025, December). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
- BenchChem. (2025, December). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025, December). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2019, May 8). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 16). 2.2.1: Macroscale Columns. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
Sources
Technical Support Center: Identifying Impurities in [(4-Tert-butylphenyl)sulfonyl]acetonitrile by NMR
Welcome to the technical support guide for the analysis of [(4-tert-butylphenyl)sulfonyl]acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying potential impurities that may arise during synthesis or storage.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The purity of your sample can be initially assessed by comparing the obtained NMR spectrum with the expected chemical shifts for this compound. The key is to look for the characteristic signals of the tert-butyl group, the aromatic protons, and the methylene group adjacent to the sulfonyl and nitrile functionalities.
Below is a table summarizing the typical chemical shifts observed in a deuterated chloroform (CDCl₃) solvent. Note that minor variations in chemical shifts can occur due to differences in solvent, concentration, and temperature.[1][2]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.35 | Singlet | 9H | ~31.2 |
| tert-Butyl (C) | - | - | - | ~35.4 |
| Methylene (CH₂) | ~4.15 | Singlet | 2H | ~45.8 |
| Aromatic (CH) | ~7.60 | Doublet | 2H | ~126.5 |
| Aromatic (CH) | ~7.85 | Doublet | 2H | ~129.0 |
| Aromatic (C-SO₂) | - | - | - | ~133.5 |
| Aromatic (C-tBu) | - | - | - | ~158.0 |
| Nitrile (CN) | - | - | - | ~114.5 |
Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: The presence of unexpected signals in the aromatic region (typically 6.5-8.0 ppm) often points to impurities related to the starting materials or side-products from the synthesis. The most common synthetic route to this compound involves the reaction of a sulfonyl chloride with a source of acetonitrile anion. Therefore, unreacted starting materials or byproducts from this reaction are likely culprits.
A common starting material is 4-tert-butylbenzenesulfonyl chloride .[3][4] If this remains in your sample, you would expect to see a distinct set of aromatic signals. Another possibility is the presence of 4-tert-butylphenol , which can arise from the hydrolysis of the starting sulfonyl chloride or the final product.[5][6][7]
Here's a comparison of their expected aromatic proton signals:
| Compound | Aromatic ¹H Chemical Shifts (ppm in CDCl₃) | Notes |
| This compound | ~7.60 (d, 2H), ~7.85 (d, 2H) | Two distinct doublets due to the electron-withdrawing sulfonyl group. |
| 4-tert-Butylbenzenesulfonyl Chloride | ~7.65 (d, 2H), ~7.95 (d, 2H) | Similar pattern to the product, but with slightly different chemical shifts. |
| 4-tert-Butylphenol | ~6.80 (d, 2H), ~7.25 (d, 2H) | The aromatic signals are shifted upfield compared to the product due to the electron-donating hydroxyl group. A broad singlet for the phenolic -OH may also be visible. |
Q3: My sample has a singlet around 1.3 ppm, but the integration is higher than expected. What does this suggest?
A3: An unusually high integration for the singlet around 1.3 ppm, which corresponds to the nine protons of the tert-butyl group, strongly indicates the presence of other tert-butyl-containing impurities. While the product itself has this group, several common impurities also share this feature.
To differentiate between them, you must carefully examine other regions of the spectrum. For instance:
-
Unreacted 4-tert-butylbenzenesulfonyl chloride will also show a singlet around 1.3 ppm.
-
4-tert-Butylphenol will have a tert-butyl singlet in a similar region.[5][6][7]
-
4-tert-Butylthiophenol , another potential precursor or byproduct, will also exhibit this singlet.[8][9]
The key to identification lies in correlating the excess integration of the tert-butyl peak with the presence of other unique signals belonging to that specific impurity.
Troubleshooting Guide: A Deeper Dive into Impurity Identification
Issue 1: Presence of a Signal Corresponding to a Sulfonamide
Symptom: You observe a broad singlet in your ¹H NMR spectrum, typically between 5-8 ppm, that exchanges with D₂O. This, in conjunction with aromatic signals slightly different from your product, may indicate the presence of 4-tert-butylbenzenesulfonamide .[10]
Causality: This impurity can form if ammonia or an amine source is present during the synthesis, reacting with the 4-tert-butylbenzenesulfonyl chloride starting material.
Identification Workflow:
Caption: Workflow for identifying sulfonamide impurity.
Confirmation Steps:
-
D₂O Shake: Dissolve your sample in the NMR solvent, acquire a spectrum, add a drop of D₂O, shake, and re-acquire. The disappearance of the broad singlet confirms an exchangeable proton (N-H).
-
Spiking Experiment: If you have a standard of 4-tert-butylbenzenesulfonamide, add a small amount to your NMR sample. An increase in the intensity of the suspected impurity peaks will confirm its identity.
Issue 2: Suspected Hydrolysis of the Nitrile Group
Symptom: You notice the appearance of new signals that could correspond to a carboxylic acid or an amide. The nitrile group in your product is susceptible to hydrolysis, especially in the presence of acid or base and water.[11][12]
Causality: Incomplete drying of solvents or glassware, or exposure of the sample to moisture over time, can lead to the hydrolysis of the nitrile to either an amide, 2-[(4-tert-butylphenyl)sulfonyl]acetamide, or further to a carboxylic acid, [(4-tert-butylphenyl)sulfonyl]acetic acid.
Identification of Hydrolysis Products:
| Hydrolysis Product | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 2-[(4-tert-butylphenyl)sulfonyl]acetamide | Broad NH₂ signals, methylene singlet shifted slightly from the parent compound. | A carbonyl carbon signal around 170 ppm. |
| [(4-tert-butylphenyl)sulfonyl]acetic acid | A very broad singlet for the carboxylic acid proton (>10 ppm), methylene singlet. | A carbonyl carbon signal around 175 ppm. |
Experimental Protocol for Detecting Hydrolysis:
-
Sample Preparation: Ensure your NMR solvent is anhydrous, especially if you are re-analyzing an older sample.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The presence of a signal in the 170-180 ppm range is a strong indicator of a carbonyl group from a hydrolysis product.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the molecular weights of the potential hydrolysis products.
Issue 3: Residual Starting Materials from Synthesis
Symptom: Your NMR spectrum shows signals that correspond to known starting materials for common synthetic routes to this compound.
Causality: Incomplete reaction or inadequate purification will result in the presence of starting materials in your final product. A common synthesis involves the reaction of 4-tert-butylthiophenol with an oxidizing agent to form the sulfonyl chloride, followed by reaction with an acetonitrile equivalent.[13] Another route may involve the reaction of a 4-tert-butylbenzyl halide with a cyanide source.[14][15][16]
Workflow for Identifying Common Starting Materials:
Caption: Identifying residual starting materials.
Summary of Potential Starting Material Impurities and their NMR Signatures:
| Impurity | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) |
| 4-tert-Butylthiophenol [8][9] | ~1.3 (s, 9H), ~3.4 (s, 1H, SH), ~7.1-7.4 (m, 4H) | ~31.4, ~34.5, ~126.0, ~129.0, ~134.0 |
| 4-tert-Butylbenzenesulfonyl chloride [3][4] | ~1.3 (s, 9H), ~7.65 (d, 2H), ~7.95 (d, 2H) | ~31.0, ~35.5, ~126.5, ~129.5, ~145.0, ~158.0 |
| 4-tert-Butylbenzyl chloride [15] | ~1.3 (s, 9H), ~4.5 (s, 2H), ~7.3-7.4 (m, 4H) | ~31.4, ~34.6, ~46.3, ~125.7, ~128.8, ~137.5, ~151.3 |
References
-
SpectraBase. (n.d.). 4-tert-Butylthiophenol. Wiley. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Manitoba. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Tert-butylphenol. Wiley. Retrieved from [Link]
-
PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information. (n.d.). [Supporting Information for a publication]. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of acetonitrile to acetamide.
-
ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. Retrieved from [Link]
-
Jiangsu Qianyu Molecular Technology Co., LTD. (n.d.). Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
-
PubMed. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with [(4-Tert-butylphenyl)sulfonyl]acetonitrile
Welcome to the technical support guide for [(4-tert-butylphenyl)sulfonyl]acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common hurdle encountered is its limited solubility in various reaction media, which can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a structured, in-depth approach to diagnosing and resolving these solubility issues, grounded in established chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
Answer: this compound (MW: 237.32 g/mol ) is a crystalline solid with a moderately polar structure.[1] It possesses a nonpolar tert-butylphenyl group and a polar sulfonylacetonitrile moiety. This amphiphilic nature means its solubility is highly dependent on the solvent system. While comprehensive quantitative data is sparse in the literature, a qualitative assessment suggests the following profile:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[2][3] These solvents effectively solvate the polar sulfonyl portion of the molecule.
-
Moderate Solubility: Expected in some ethereal solvents like Tetrahydrofuran (THF) and chlorinated solvents like Dichloromethane (DCM).
-
Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., Hexane, Toluene) and polar protic solvents (e.g., Water, Ethanol), where one part of the molecule (either the nonpolar tail or the polar head) is not effectively solvated.
A summary of recommended starting solvents is presented below.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Acetonitrile (MeCN) | Polar Aprotic | 0.460 | 82 | Excellent first choice; effectively solubilizes the sulfonyl group and is relatively easy to remove.[4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Strong solvent for polar organics, but its high boiling point can complicate product isolation.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Very strong solubilizing power, but extremely difficult to remove. Best used when other options fail.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 0.207 | 66 | Good for reactions with organometallics; may require a co-solvent for complete dissolution.[6] |
Q2: My reaction has stalled, and I see solid starting material in the flask. Is this a solubility issue?
Answer: Yes, this is a classic symptom of a solubility-limited reaction. If you observe a significant amount of undissolved solid and reaction monitoring (e.g., by TLC or LC-MS) shows a large amount of unreacted starting material with little to no product formation, it is highly probable that the reagent is not sufficiently dissolved in the reaction medium to participate in the reaction effectively. For a reaction to proceed in a homogeneous solution, the reactants must be in the same phase.
Q3: Can I simply heat the reaction mixture to force it to dissolve?
Answer: Gentle heating is a common and effective method to increase the solubility of most solids, as the dissolution process is often endothermic.[7][8][9][10][11] However, this approach requires careful consideration:
-
Benefits: Increased solubility can dramatically accelerate the reaction rate by bringing more material into the solution phase.[7]
-
Risks:
-
Degradation: The sulfonylacetonitrile moiety or other reagents in your mixture could be thermally labile, leading to decomposition and byproduct formation.
-
Side Reactions: Increased temperature can activate alternative reaction pathways, reducing selectivity and yield.
-
Recommended Protocol for Controlled Heating:
-
Initial Test: In a small test tube, attempt to dissolve a small amount of the compound in the chosen solvent at room temperature, then warm it gently (e.g., to 40-50 °C) to observe if it dissolves. Check for any color change that might indicate decomposition.
-
Reaction Setup: Assemble your reaction under an inert atmosphere.
-
Gradual Heating: Use a temperature-controlled oil bath or heating mantle. Increase the temperature in 10 °C increments from room temperature.
-
Monitor: After each temperature increase, allow the reaction to stir for 15-20 minutes. Visually inspect for dissolution and monitor the reaction progress by TLC/LC-MS.
-
Optimal Temperature: Identify the lowest temperature at which the solid dissolves and the reaction proceeds cleanly.
Q4: How does sonication work, and is it a suitable method for this compound?
Answer: Sonication is an excellent, often overlooked, technique for enhancing solubility and driving reactions involving poorly soluble solids.[12][13] It involves applying high-frequency sound waves (ultrasound) to the reaction mixture.
-
Mechanism of Action: The ultrasound waves create microscopic bubbles in the solvent, a phenomenon known as cavitation. The rapid formation and collapse of these bubbles generate intense localized heating, pressure, and mechanical agitation.[13][14] This energy breaks down the solid crystal lattice and enhances mass transfer from the solid surface into the bulk solution, effectively increasing the rate of dissolution without significantly raising the bulk temperature of the reaction.[14][15]
-
Suitability: Sonication is highly suitable for this compound as it provides the energy for dissolution locally at the particle surface, minimizing the risk of bulk thermal decomposition. It is particularly effective for initiating reactions that are slow to start due to poor solubility.[12]
Part 2: Advanced Troubleshooting & Methodologies
If basic solvent selection and energy input are insufficient, more advanced strategies are required.
Q5: I need to run my reaction at a low temperature, so heating is not an option. What should I try next?
Answer: The use of a co-solvent system is the ideal next step. A co-solvent is a water-miscible (or otherwise miscible) organic solvent added to the primary reaction medium to enhance the solubility of a compound.[16]
-
Causality: By mixing two solvents with different polarities, you can fine-tune the overall polarity of the reaction medium. For this compound, which has both polar and nonpolar regions, a co-solvent system can better accommodate both ends of the molecule. For instance, adding a small amount of DMF to a THF solution can significantly increase the solubility of the polar sulfonyl group without drastically changing the overall solvent properties.
Recommended Co-Solvent Systems to Evaluate:
| Primary Solvent | Co-Solvent | Ratio (v/v) | Rationale |
| THF | DMF or MeCN | 10:1 to 5:1 | Increases polarity to dissolve the sulfonylacetonitrile.[3][5] |
| Toluene | MeCN | 5:1 to 2:1 | Creates a medium that can dissolve the nonpolar substrate and the polar sulfonylacetonitrile. |
| Dichloromethane (DCM) | MeCN | 10:1 to 5:1 | A versatile mixture for reactions at or below room temperature. |
Q6: My reaction involves an inorganic salt (e.g., a base like K₂CO₃) that is insoluble in my organic solvent. How can I facilitate the reaction?
Answer: This is a classic scenario for implementing Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for reacting mutually insoluble reagents that are in different phases (e.g., a solid inorganic salt and an organic-soluble substrate).[17][18]
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of an anion (like carbonate or hydroxide) from the solid or aqueous phase into the organic phase.[19][20] The catalyst's lipophilic cations form an ion pair with the reagent anion, rendering it soluble in the organic solvent where it can then react with the dissolved this compound.[18]
Workflow for Implementing Phase-Transfer Catalysis
Caption: Phase-Transfer Catalysis (PTC) Workflow.
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of suitable solvents on a small scale.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Acetonitrile, THF, Toluene, DMF, DCM, Ethyl Acetate)
-
Small, sealable vials (e.g., 2 mL glass vials)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh 10 mg of this compound into each labeled vial.
-
To the first vial, add the first candidate solvent dropwise (e.g., 100 µL increments) using a micropipette.
-
After each addition, cap the vial and vortex for 30 seconds.
-
Observe for complete dissolution. Record the volume of solvent required.
-
Repeat steps 2-4 for each candidate solvent.
-
Calculate the approximate solubility in mg/mL for each solvent. This data will guide your choice for the full-scale reaction.
Protocol 2: General Procedure for a Reaction Enhanced by Sonication
Materials:
-
Reaction flask (round-bottom or Erlenmeyer)
-
Ultrasonic cleaning bath
-
Magnetic stirrer and stir bar (optional, for intermittent stirring)
-
Reactants, reagents, and solvent
Procedure:
-
Charge the reaction flask with this compound and the chosen solvent.
-
Add any other soluble reagents to the flask. If you have solid reagents that are also insoluble, add them as well.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is approximately equal to the level of the solvent in the flask. Secure the flask with a clamp.
-
Turn on the sonicator. Most lab cleaners operate at frequencies between 20 and 50 kHz, which is sufficient.[15][21]
-
Run the sonication in cycles (e.g., 15 minutes on, 5 minutes off) to prevent excessive heating of the bath and the reaction mixture. Monitor the temperature of the water bath.
-
Continue sonication until the solid has dissolved or the reaction has reached completion as determined by your chosen analytical method (TLC, LC-MS).
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to resolving solubility issues.
Caption: Systematic workflow for troubleshooting solubility.
References
- Vertex AI Search. (n.d.). Heating Techniques - Solubility of Things.
- Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9295–9313.
- Chem-Station. (2016). Sonication in Organic Synthesis.
- Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
- Envirostar. (2023).
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Envirostar. (2023).
- University of Alberta. (n.d.). Chemistry 30 Solution Chemistry - Factors Affecting Solubility.
- Chemistry LibreTexts. (2023).
- Florida St
- DeAngelis, A., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering.
- JETIR. (n.d.).
- ResearchGate. (2013).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- CRDEEP Journals. (n.d.).
- Guidechem. (n.d.). 2-((4-(TERT-BUTYL)PHENYL)SULFONYL)ACETONITRILE 64445-04-1 wiki.
- SciSpace. (n.d.). Novel Non-toxic and Non-hazardous Solvent Systems for the Chemistry of Indoles.
- TCI Deutschland GmbH. (n.d.).
- ResearchGate. (2025). Sustainable Solvent Systems in Organic Chemistry Reactions.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Maruoka, K. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1699–1716.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Abraham, M. H., & Acree, W. E. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(15), 4991.
- Cárdenas-Torres, R. E., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(21), 7277.
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Validation & Comparative
A Comparative Guide to the Reactivity of [(4-Tert-butylphenyl)sulfonyl]acetonitrile and Phenylsulfonylacetonitrile
Introduction
In the landscape of modern organic synthesis, sulfonylacetonitriles are established as highly versatile building blocks. Their utility stems from the pronounced acidity of the α-protons, positioned between two powerful electron-withdrawing groups—the sulfonyl (SO₂) and the nitrile (CN). This structural feature facilitates the formation of a stabilized carbanion, a potent nucleophile for a variety of carbon-carbon bond-forming reactions, most notably the Julia-Kocienski olefination.[1][2][3]
This guide provides an in-depth comparative analysis of two key reagents in this class: the parent molecule, phenylsulfonylacetonitrile, and its substituted analogue, [(4-tert-butylphenyl)sulfonyl]acetonitrile. While structurally similar, the introduction of a para-tert-butyl group imparts subtle yet significant changes in the molecule's electronic and steric profile. Understanding these differences is critical for researchers, scientists, and drug development professionals in selecting the optimal reagent to control reaction kinetics, yield, and selectivity. We will dissect the theoretical underpinnings of their reactivity and provide robust experimental protocols for their empirical evaluation.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of these sulfones as nucleophilic precursors is fundamentally governed by the ease of formation and stability of their corresponding carbanions. The key to this is the acidity of the α-hydrogens.[4][5][6] The negative charge on the α-carbon, formed upon deprotonation, is effectively delocalized through resonance onto both the sulfonyl oxygen atoms and the nitrile nitrogen atom, resulting in a highly stabilized conjugate base.
The introduction of a substituent on the phenyl ring, such as a para-tert-butyl group, modulates this delicate electronic balance.
-
Electronic Effects : The tert-butyl group is generally considered a weak electron-donating group (EDG) through a combination of inductive effects (+I) and C-C hyperconjugation.[7][8] This donation of electron density to the aromatic ring slightly enriches the sulfonyl group, which in turn reduces its ability to stabilize the negative charge of the α-carbanion. Consequently, we can hypothesize that the α-protons of this compound are slightly less acidic (higher pKa) than those of phenylsulfonylacetonitrile. A less stable carbanion is typically more reactive, but its lower equilibrium concentration under basic conditions can lead to a slower overall reaction rate if deprotonation is the rate-limiting step.
-
Steric Effects : The tert-butyl group is archetypally bulky, known for exerting significant steric hindrance.[9][10][11] However, in this specific molecular architecture, its position at the para position places it far from the reactive α-carbon center. Therefore, it is unlikely to sterically impede the approach of a base for deprotonation or the subsequent attack of the resulting carbanion on an electrophile. Its primary steric influence would be on intermolecular interactions, potentially affecting crystal packing and solubility. The increased lipophilicity imparted by the tert-butyl group can enhance solubility in less polar organic solvents.
Caption: Factors influencing the reactivity of the two sulfonylacetonitriles.
Experimental Design for Head-to-Head Comparison
To move beyond theoretical predictions, a well-designed set of experiments is necessary to quantify the reactivity differences. The following protocols provide a framework for a direct and objective comparison.
Experiment A: Relative Acidity via Competitive Deprotonation
This experiment aims to determine which compound is more readily deprotonated, providing a direct measure of relative kinetic acidity. Instead of a complex absolute pKa measurement, a competitive reaction offers clear, comparative data.
Protocol:
-
Preparation: In a flame-dried, argon-purged flask, dissolve equimolar amounts (e.g., 1.0 mmol) of phenylsulfonylacetonitrile and this compound in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents, 0.5 mmol) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise over 5 minutes. Stir the resulting solution for 30 minutes at -78 °C. This ensures that only the most acidic protons are removed in a competitive manner.
-
Quenching: Quench the reaction by adding an electrophile, such as deuterium oxide (D₂O, 1.0 mL). The D₂O will protonate (deuterate) the carbanions formed.
-
Workup: Allow the mixture to warm to room temperature. Add 20 mL of saturated aqueous ammonium chloride solution and extract the organic components with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture of deuterated and non-deuterated starting materials by ¹H NMR spectroscopy and/or LC-MS. The ratio of the integration of the α-proton signals (or the ratio of parent to deuterated mass peaks) will reveal which substrate was preferentially deprotonated.
Experiment B: Kinetic Analysis of a Model Reaction
To assess the overall reaction rate in a practical application, a kinetic study of the Julia-Kocienski olefination is ideal.[12][13] This experiment measures the rate of product formation, which is a function of both carbanion formation and its subsequent nucleophilic attack.
Protocol:
-
Reaction Setup: Prepare two separate, identical reaction flasks under an argon atmosphere. To each flask, add the sulfonyl reagent (1.0 mmol, either phenylsulfonylacetonitrile or the tert-butyl analogue) and a standard aldehyde (e.g., benzaldehyde, 1.2 mmol) in 20 mL of anhydrous THF.
-
Initiation: Cool both flasks to 0 °C and add a base (e.g., potassium hexamethyldisilazide (KHMDS), 1.1 mmol) to each flask simultaneously to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 1 mL of a 1:1 mixture of saturated aqueous ammonium chloride and ethyl acetate.
-
Analysis: Analyze each quenched aliquot using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the remaining starting materials and the formed olefin product.
-
Data Processing: Plot the concentration of the product versus time for both reactions. The initial reaction rate can be determined from the slope of this curve at t=0.
Caption: Experimental workflow for comparing sulfonylacetonitrile reactivity.
Data Presentation and Interpretation
The following tables present the fundamental properties and plausible, anticipated outcomes from the described experiments, designed for clear comparison.
Table 1: Physicochemical Properties
| Property | Phenylsulfonylacetonitrile | This compound |
| CAS Number | 7605-28-9[14][15] | 64445-04-1[16] |
| Molecular Formula | C₈H₇NO₂S[17] | C₁₂H₁₅NO₂S[16] |
| Molecular Weight | 181.21 g/mol [14] | 237.32 g/mol [16] |
| Appearance | White to off-white solid[18] | Solid |
| Melting Point | 112-114 °C[14] | N/A (Expected to be similar or slightly higher) |
Table 2: Anticipated Results of Competitive Deprotonation (Experiment A)
| Measurement | Expected Outcome | Interpretation |
| Product Ratio | > 1.0 | Phenylsulfonylacetonitrile is deprotonated faster and in greater proportion. |
| (Deuterated Phenyl / Deuterated t-Butyl) |
Table 3: Anticipated Kinetic Data for Olefination with Benzaldehyde (Experiment B)
| Parameter | Phenylsulfonylacetonitrile | This compound |
| Initial Rate (M/s) | Faster | Slower |
| Time to 50% Conversion (t₁/₂) | Shorter | Longer |
| Yield at 1 hour (%) | Higher | Lower |
Discussion of Expected Outcomes
The results from the competitive deprotonation experiment are expected to show a clear preference for the deprotonation of phenylsulfonylacetonitrile . This would empirically confirm the hypothesis that the electron-donating tert-butyl group decreases the acidity of the α-protons.[7][8]
In the kinetic study, phenylsulfonylacetonitrile is predicted to exhibit a faster rate of reaction. This is the direct consequence of its higher acidity. A greater proportion of the more acidic starting material will exist as the reactive carbanion at any given moment, leading to a higher frequency of successful reactions with the aldehyde electrophile and thus a faster overall rate of product formation. The slightly less stable (and thus more basic/nucleophilic) carbanion from the tert-butyl derivative cannot overcome the lower concentration imposed by the less favorable deprotonation equilibrium. This demonstrates that for this class of reagents under these conditions, the rate of carbanion formation is the dominant factor controlling overall reactivity.
Conclusion and Practical Implications
This comparative guide establishes a clear hierarchy of reactivity between the two sulfonylacetonitrile reagents.
-
Phenylsulfonylacetonitrile is the more reactive species due to the higher acidity of its α-protons, unencumbered by the electronic effects of a donating group. This leads to faster carbanion formation and, consequently, a higher overall reaction rate in applications like the Julia-Kocienski olefination.
-
This compound , while less reactive, offers other potential advantages. The tert-butyl group significantly increases its lipophilicity, which can be advantageous for solubility in non-polar solvents or for tuning the properties of the final olefin product in pharmaceutical or materials science applications.
For researchers aiming for rapid reaction times and high throughput, phenylsulfonylacetonitrile is the superior choice. However, when solubility, purification, or specific electronic properties in the final product are a primary concern, the slightly attenuated reactivity of this compound makes it a valuable and viable alternative. The experimental frameworks provided herein offer a reliable method for quantifying these differences and making informed decisions in complex synthetic planning.
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Route to phenylsulfonyl acetonitrile | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Blakemore, P. R., Sephton, S. M., & Ciganek, E. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1-855. [Link]
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Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. (2024). Retrieved January 17, 2026, from [Link]
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Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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The reaction of tert-Butyl is faster than benzene. Why? - Quora. (2022). Retrieved January 17, 2026, from [Link]
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Reaction Kinetics: Understanding the Dynamics of Chemical Reactions - Walsh Medical Media. (n.d.). Retrieved January 17, 2026, from [Link]
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6.1 The Acidity of the α-Hydrogens – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 17, 2026, from [Link]
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22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation - Chemistry LibreTexts. (2024). Retrieved January 17, 2026, from [Link]
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Ch18: Acidity of alpha hydrogens - University of Calgary. (n.d.). Retrieved January 17, 2026, from [Link]
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Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
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4.2: Measuring Reaction Rates - Chemistry LibreTexts. (2020). Retrieved January 17, 2026, from [Link]
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22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax. (2023). Retrieved January 17, 2026, from [Link]
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(Phenylsulfonyl)acetonitrile - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). Retrieved January 17, 2026, from [Link]
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Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Structural Elucidation of [(4-tert-butylphenyl)sulfonyl]acetonitrile and its Analogs
A Senior Application Scientist's Perspective on Definitive Molecular Characterization
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It dictates physicochemical properties, informs structure-activity relationships (SAR), and is a regulatory prerequisite. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of arylsulfonylacetonitrile derivatives, with a specific focus on [(4-tert-butylphenyl)sulfonyl]acetonitrile. While a public crystal structure for this specific molecule is not available, we will utilize the closely related analog, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, as a case study for single-crystal X-ray diffraction (SC-XRD), the gold standard in solid-state structural analysis. This will be juxtaposed with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, to provide a holistic view of modern structural characterization workflows.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive and high-resolution structural information for crystalline solids. It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Experimental Protocol: From Powder to Structure
1. Crystal Growth: The Art and Science of Seeding Perfection
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step. For a compound like 2-[4-(Methylsulfonyl)phenyl]acetonitrile, a common approach is slow evaporation from a suitable solvent system.
-
Step 1: Solvent Selection. A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. For the analog, a mixture such as ethanol and water could be effective.
-
Step 2: Supersaturation. A saturated or near-saturated solution is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Step 3: Slow Evaporation. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals over several days or weeks.
2. Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.
-
Step 1: Data Collection. The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.
-
Step 2: Structure Solution. The collected data are used to solve the phase problem and generate an initial electron density map.
-
Step 3: Structure Refinement. The initial model is refined against the experimental data to obtain the final, high-resolution crystal structure. This process is often performed using software packages like SHELXL or Olex2.
Case Study: Crystal Structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile
The crystal structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile reveals key molecular features. The benzene ring and the acetonitrile group are nearly coplanar.[1] In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds, forming layers.[1]
| Crystallographic Parameter | Value for 2-[4-(Methylsulfonyl)phenyl]acetonitrile |
| Chemical Formula | C9H9NO2S |
| Molecular Weight | 195.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5599 (2) |
| b (Å) | 8.0942 (3) |
| c (Å) | 10.9006 (4) |
| α (°) | 81.162 (2) |
| β (°) | 85.347 (2) |
| γ (°) | 74.458 (2) |
| Volume (ų) | 466.60 (3) |
| Z | 2 |
| Temperature (K) | 296 |
Table 1: Key crystallographic data for 2-[4-(Methylsulfonyl)phenyl]acetonitrile.[1]
Caption: Molecular structure of this compound.
Alternative and Complementary Analytical Techniques
While SC-XRD is the definitive method for solid-state structure, other techniques provide invaluable and often complementary information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: 1D and 2D NMR
-
Step 1: Sample Preparation. A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Step 2: Data Acquisition. A suite of NMR experiments is performed, including:
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms.[3]
-
-
Step 3: Spectral Interpretation. The resulting spectra are analyzed to piece together the molecular structure. For this compound, one would expect to see characteristic signals for the tert-butyl protons, the aromatic protons, and the methylene protons adjacent to the nitrile and sulfonyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[1][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Step 1: Sample Introduction and Ionization. The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Step 2: Mass Analysis. The ions are separated based on their mass-to-charge ratio (m/z).
-
Step 3: Detection and Spectral Analysis. The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. Fragmentation patterns can provide clues about the molecule's structure. For instance, arylsulfonamides are known to undergo a characteristic loss of SO₂ upon collision-induced dissociation.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Step 1: Sample Placement. A small amount of the solid sample is placed directly on the ATR crystal.
-
Step 2: Data Acquisition. An infrared spectrum is recorded.
-
Step 3: Spectral Analysis. The positions and intensities of the absorption bands are correlated with specific functional groups. For this compound, characteristic peaks would be expected for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the sulfonyl (S=O) stretches (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing. | Unambiguous structure determination; Gold standard for solid-state. | Requires a high-quality single crystal; Not suitable for amorphous solids or liquids. |
| NMR | Connectivity, chemical environment of atoms, stereochemistry in solution. | Provides detailed structural information in solution; Non-destructive. | Can be complex to interpret for large molecules; Less precise than XRD for bond lengths/angles. |
| MS | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity; Requires very small sample amounts. | Does not provide 3D structural information; Isomeric differentiation can be challenging. |
| FT-IR | Presence of functional groups. | Fast and easy to perform; Good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure. |
Table 2: Comparison of analytical techniques for structural elucidation.
Caption: A typical workflow for the structural elucidation of a novel compound.
Conclusion
The structural elucidation of a novel compound like this compound is a multi-faceted process that relies on a suite of complementary analytical techniques. While single-crystal X-ray diffraction remains the undisputed gold standard for providing a definitive three-dimensional structure of a crystalline solid, its reliance on high-quality crystals makes it not always feasible. In such cases, a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy can provide a wealth of information to confidently determine the molecular structure. For researchers in drug development, a comprehensive understanding of the strengths and limitations of each technique is paramount for efficient and accurate characterization of new chemical entities.
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A Senior Application Scientist's Guide to Sulfonylacetonitriles in Modern Olefination
Introduction: The Enduring Quest for Stereoselective Alkenes
In the intricate world of organic synthesis, the stereoselective construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Alkenes are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of robust and predictable olefination methodologies is a perpetual focus of research. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational, the Julia-Kocienski olefination has emerged as an exceptionally powerful tool, prized for its operational simplicity, mild conditions, and broad functional group tolerance.[1][2][3]
This guide provides a comparative analysis of a specific, highly activated class of reagents for this transformation: sulfonylacetonitriles . By featuring both a sulfonyl group and a nitrile group, these reagents possess a highly acidic α-proton, facilitating carbanion formation under mild conditions and offering unique reactivity profiles. We will explore the mechanistic underpinnings of their use, compare the performance of different sulfonyl variants, and provide actionable experimental protocols for the modern research scientist.
The Julia-Kocienski Olefination: A Mechanistic Overview
The modern Julia-Kocienski olefination is a one-pot reaction that couples a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone) to form an alkene.[4][5] The reaction avoids the harsh reductive conditions of the classical Julia-Lythgoe olefination.[2][6] The use of an electron-deficient heteroaryl sulfone is critical, as it enables a key mechanistic step: a spontaneous Smiles rearrangement.[1][7]
The general mechanism, when applied to sulfonylacetonitriles, proceeds through several key stages:
-
Deprotonation: A base removes the highly acidic proton alpha to both the sulfonyl and nitrile groups, forming a stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The electron-deficient aryl group of the sulfone migrates from the sulfur atom to the oxygen atom. This is an intramolecular nucleophilic aromatic substitution and is the defining step of the modified reaction.[6]
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide anion, yielding the final alkene product.[7]
The stereochemical outcome of the reaction (i.e., the E/Z ratio of the alkene) is determined during the initial nucleophilic addition and the subsequent stereospecific elimination pathway.[8]
Caption: General mechanism of the Julia-Kocienski olefination.
Comparative Study of Key Sulfonylacetonitrile Reagents
The choice of the aryl group (Ar) on the sulfone is not trivial; it profoundly influences the reaction's stereoselectivity, scope, and optimal conditions. Here, we compare the most common variants used in modern synthesis.
| Sulfonyl Moiety | Reagent Structure Example | Typical Stereoselectivity | Common Conditions | Advantages & Insights |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | PT-CH(R)CN | Highly E-selective [9] | KHMDS, NaHMDS, Cs₂CO₃THF, DMF, -78°C to RT | The Gold Standard for E-Alkenes. The PT group is an excellent leaving group and its steric bulk favors the transition state leading to the E-isomer.[9] These reagents are often crystalline, stable, and do not tend to self-condense, allowing for deprotonation before adding the aldehyde. This improves reproducibility, especially with base-sensitive substrates.[9] |
| Benzothiazol-2-yl (BT) | BT-CH(R)CN | Generally E-selective | KHMDS, LiHMDSTHF, DME, -78°C | The original activating group for the modified Julia reaction.[1] While effective, it can sometimes provide lower E-selectivity compared to the PT variant. Barbier-like conditions (adding the base to a mixture of the sulfone and aldehyde) are often employed to prevent side reactions like self-condensation.[9] |
| Pyridin-2-yl | Py-CH(R)CN | Highly Z-selective [9] | KHMDS, NaHMDSTHF, Toluene, -78°C | A Key Reagent for Z-Alkenes. This is a significant departure from the other reagents. The coordination of the pyridyl nitrogen with the cation (e.g., K⁺) is thought to lock the transition state in a conformation that leads to the Z-alkene. This provides a complementary tool for accessing the other geometric isomer, which is a major advantage.[9] |
| 3,5-Bis(trifluoromethyl)phenyl | BTFP-CH(R)CN | E-selective | DBU, K₂CO₃MeCN, THF, RT | The highly electron-withdrawing trifluoromethyl groups enhance the leaving group ability of the aryl moiety, similar to the heteroaromatic variants. This can be particularly useful in the synthesis of specialized structures like α-fluoroacrylates.[10] |
Expert Insight: The selection of a sulfonylacetonitrile reagent is a strategic choice dictated by the desired alkene geometry. For trisubstituted E-alkenes, the PT-sulfonyl reagents are arguably the most reliable and versatile.[9][10] However, the discovery that pyridyl sulfones deliver high Z-selectivity has dramatically expanded the power of this methodology, offering a synthetic route that is often more convenient than Z-selective Wittig or HWE modifications.[9]
Experimental Protocols: A Practical Workflow
Trustworthy science is built on reproducible protocols. Below is a representative, self-validating procedure for a highly E-selective olefination using a PT-sulfonylacetonitrile.
Protocol: Synthesis of (E)-Stilbene Derivative
Objective: To synthesize (E)-1,2-diphenylethene from benzaldehyde and (1-phenyl-1H-tetrazol-5-yl)sulfonyl(phenyl)methane. (Note: This example uses a benzylsulfone for clarity, the procedure is directly analogous for the corresponding acetonitrile)
Reagents & Materials:
-
(1-Phenyl-1H-tetrazol-5-yl)sulfonyl(phenyl)methane (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the PT-sulfone (1.1 eq).
-
Dissolution: Add anhydrous THF to dissolve the sulfone (concentration approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add KHMDS solution (1.2 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the carbanion is often indicated by a color change.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure (E)-stilbene product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the E-isomer.
Caption: A typical experimental workflow for the Julia-Kocienski olefination.
Comparison with the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is another stalwart of olefination chemistry, reacting phosphonate-stabilized carbanions with carbonyls.[11][12] When comparing the Julia-Kocienski reaction using sulfonylacetonitriles to the HWE reaction using α-cyanophosphonates, several practical differences emerge:
-
Byproduct Removal: A significant advantage of the Julia-Kocienski reaction is the nature of its byproducts. Sulfur dioxide is a gas, and the aryloxide salt is typically water-soluble, making purification straightforward.[12] The HWE reaction produces a dialkylphosphate salt which, while more easily removed than the triphenylphosphine oxide from a Wittig reaction, can sometimes complicate purification.
-
Reagent Availability and Stability: Phosphonates are generally stable and can be prepared via the Arbuzov reaction.[11] The synthesis of heteroaryl sulfonylacetonitriles can be more involved, but the reagents themselves are often stable, crystalline solids.[13]
-
Stereoselectivity: The standard HWE reaction strongly favors the formation of E-alkenes.[14][15] Achieving high Z-selectivity requires specific modifications, such as the Still-Gennari conditions which use electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters).[14][15] The Julia-Kocienski methodology offers a more direct handle on stereochemistry simply by choosing the appropriate sulfonyl activating group (e.g., PT for E, Pyridyl for Z).[9]
Conclusion
Sulfonylacetonitriles are highly effective and versatile reagents for modern olefination. Their dual-activating groups facilitate mild reaction conditions, and the modular nature of the sulfonyl moiety provides exceptional control over the stereochemical outcome of the double bond.
-
For E-selective olefinations, PT-sulfonylacetonitriles offer superior performance and operational simplicity.
-
For Z-selective olefinations, pyridyl-sulfonylacetonitriles present a powerful and complementary approach.
By understanding the mechanistic principles and the distinct characteristics of each sulfonyl variant, researchers can strategically employ these reagents to solve complex synthetic challenges, accelerating the development of novel molecules in the pharmaceutical and chemical industries.
References
-
Zhou, K., Liu, J., Xie, W., Ye, S., & Wu, J. (2020). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications, 56(17), 2554-2557. [Link][13]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link][9]
-
Alonso, D. A., & Nájera, C. (2021). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link][16]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Accounts of chemical research, 47(4), 1043-1055. [Link][10]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][11]
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Kus, M., & Gryc, R. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link][1]
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Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link][12]
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Wikipedia. (2023, October 21). Julia olefination. In Wikipedia. [Link][2]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][14]
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Kus, M., & Gryc, R. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. [Link][3]
-
Blakemore, P. R. (2017). The Julia-Kocienski Olefination. Request PDF. [Link][7]
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Saikia, P., & Deka, M. J. (2017). Julia-Kocienski olefination: A key reaction for the synthesis of macrolides. Request PDF. [Link][5]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link][15]
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Kus, M., & Gryc, R. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link][6][8]
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A Comparative Guide to the Synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile: A Traditional versus a Novel Photochemical Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-sulfonylacetonitriles is of significant interest in medicinal chemistry due to their utility as versatile building blocks for various heterocyclic compounds and their potential as bioactive molecules. This guide provides an in-depth comparison of a traditional synthetic route to [(4-tert-butylphenyl)sulfonyl]acetonitrile with a novel, photochemically-driven approach, offering insights into the practical advantages and disadvantages of each methodology.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1] The presence of the sulfonylacetonitrile moiety provides a reactive site for further molecular elaboration. Traditionally, the synthesis of such compounds has relied on multi-step procedures involving the preparation of a sulfonyl chloride followed by nucleophilic substitution. However, recent advancements in photochemistry offer a more direct and potentially more efficient alternative.
Traditional Synthetic Route: A Two-Step Approach
The conventional synthesis of this compound typically involves a two-step process:
-
Preparation of 4-tert-butylbenzenesulfonyl chloride: This intermediate is synthesized from 4-tert-butylbenzene through sulfonation followed by chlorination.[2][3][4]
-
Reaction with a cyanide source: The resulting sulfonyl chloride is then reacted with a suitable cyanide-containing nucleophile, such as chloroacetonitrile or the anion of malononitrile, to yield the target compound.
Experimental Protocol: Traditional Route
Step 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride
-
To a stirred solution of 4-tert-butylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-tert-butylbenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in a suitable solvent like DMSO.
-
To this suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.
-
Then, add a solution of 4-tert-butylbenzenesulfonyl chloride (1.0 eq) in DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
A Novel Synthetic Approach: Photoinduced Sulfonylation
A more contemporary approach to the synthesis of 2-sulfonylacetonitriles involves a photoinduced, metal-free reaction. This method leverages the generation of an aryl radical from an aryl iodide, which then inserts sulfur dioxide, followed by a reaction with a cyanide source surrogate.[5] This novel route offers the potential for a more streamlined and environmentally benign synthesis.
Experimental Protocol: Novel Photochemical Route
-
In a photochemically transparent reaction vessel, combine 4-tert-butyliodobenzene (1.0 eq), a suitable sulfur dioxide surrogate (e.g., sodium metabisulfite, 1.5 eq), and 3-azido-2-methylbut-3-en-2-ol (1.2 eq) as a cyanide source surrogate in a suitable solvent such as acetonitrile.
-
De-gas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford pure this compound.
Comparative Analysis
| Feature | Traditional Route | Novel Photochemical Route |
| Number of Steps | Two distinct synthetic steps. | One-pot reaction. |
| Starting Materials | 4-tert-butylbenzene, chlorosulfonic acid, sodium cyanide, chloroacetonitrile. | 4-tert-butyliodobenzene, sulfur dioxide surrogate, cyanide source surrogate. |
| Reagents & Conditions | Utilizes harsh reagents like chlorosulfonic acid and toxic sodium cyanide. Requires careful handling and moisture control. | Employs milder, metal-free conditions. Avoids the use of highly toxic cyanide salts. |
| Yield & Purity | Generally provides moderate to good yields, but can be variable. Purity of the intermediate sulfonyl chloride is crucial. | Reported to provide moderate to good yields with good functional group tolerance.[5] |
| Scalability | The two-step nature can be cumbersome for large-scale synthesis. | Potentially more amenable to scale-up due to the one-pot nature, though photochemical scale-up has its own challenges. |
| Environmental Impact | Generates corrosive and toxic byproducts. | Considered a greener alternative due to the avoidance of harsh reagents and potentially less waste generation. |
| Safety Considerations | Involves the use of highly corrosive and toxic reagents. | The primary hazard is the use of UV radiation, which requires appropriate shielding. The reagents are generally less hazardous than those in the traditional route. |
Visualization of Synthetic Routes
Traditional Synthetic Route
Caption: Novel one-pot photochemical synthesis of this compound.
Conclusion and Future Perspectives
The traditional synthesis of this compound, while established, presents challenges related to the use of hazardous reagents and multiple reaction steps. The novel photoinduced approach offers a promising alternative that is more atom-economical, proceeds under milder conditions, and aligns with the principles of green chemistry.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and safety considerations. The photochemical method, while requiring specialized equipment, offers significant advantages in terms of efficiency and environmental impact for laboratory-scale synthesis and potentially for larger-scale production with the advancement of photochemical reactor technology. Further optimization of the photochemical reaction conditions could lead to even higher yields and broader applicability, making it the preferred method for the synthesis of this important class of compounds.
References
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-
Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications (RSC Publishing). [Link]
-
A Concise Route to 2-Sulfonylacetonitriles from Sodium Metabisulfite. Advanced Synthesis & Catalysis. [Link]
-
Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com. [Link]
-
A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. [Link]
-
Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. PrepChem.com. [Link]
-
Cas 15084-51-2,4-tert-Butylbenzenesulfonyl chloride. LookChem. [Link]
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How does the tert-butyl group affect the reactivity of the sulfonylacetonitrile moiety?
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of functional groups is paramount to designing efficient synthetic routes and novel molecular entities. The sulfonylacetonitrile moiety is a versatile building block, prized for its ability to act as a nucleophile in a variety of carbon-carbon bond-forming reactions. However, the introduction of sterically demanding groups, such as the tert-butyl group, at the α-position can dramatically alter its reactivity profile. This guide provides an in-depth comparison of the reactivity of sulfonylacetonitrile and its tert-butylated analog, 2-(tert-butylsulfonyl)acetonitrile, with a focus on the underlying principles and practical implications for synthesis.
Introduction: The Sulfonylacetonitrile Moiety and the Influence of the Tert-Butyl Group
The sulfonylacetonitrile unit features a methylene group activated by two electron-withdrawing groups: a sulfonyl group (–SO₂R) and a nitrile group (–C≡N). This dual activation renders the α-protons acidic, facilitating the formation of a stabilized carbanion that can participate in a range of important chemical transformations, including alkylations, Michael additions, and cycloadditions.
The tert-butyl group, -C(CH₃)₃, is a bulky and electron-donating substituent that exerts significant steric and electronic effects on a molecule.[1][2] Its primary influence stems from its sheer size, which can hinder the approach of reactants to a nearby reactive center, a phenomenon known as steric hindrance.[1] Electronically, the tert-butyl group is weakly electron-donating through an inductive effect.[3]
This guide will explore how these two fundamental properties of the tert-butyl group modulate the reactivity of the sulfonylacetonitrile core. We will examine its impact on the acidity of the α-proton and delve into a comparative analysis of its performance in key synthetic reactions.
Electronic and Steric Effects at Play
The influence of the tert-butyl group on the sulfonylacetonitrile moiety is a classic example of the interplay between electronic and steric effects in organic chemistry.
Acidity of the α-Proton
The acidity of the α-proton in sulfonylacetonitriles is a critical determinant of their nucleophilic reactivity. The electron-withdrawing nature of both the sulfonyl and nitrile groups stabilizes the resulting carbanion through resonance and inductive effects.
The introduction of a tert-butyl group at the α-position is expected to have a modest electronic effect on the acidity. The tert-butyl group is known to be weakly electron-donating, which would slightly destabilize the carbanion and therefore decrease the acidity (increase the pKa) compared to an unsubstituted or methyl-substituted sulfonylacetonitrile.
dot graph TD { A[Base] -- deprotonates --> B(Sulfonylacetonitrile); B -- forms --> C{Carbanion}; C -- stabilized by --> D[Resonance with C≡N]; C -- stabilized by --> E[Inductive effect of SO₂R]; F(tert-Butyl Group) -- electron-donating --> C; F -- destabilizes --> C; } caption: "Factors influencing the stability of the sulfonylacetonitrile carbanion."
Steric Hindrance
The most significant impact of the tert-butyl group is its profound steric hindrance.[1] The three methyl groups create a bulky, umbrella-like shield around the α-carbon, impeding the approach of electrophiles. This steric congestion can dramatically slow down reaction rates or even prevent reactions from occurring altogether, especially with bulky electrophiles.
dot graph LR { subgraph "Unhindered Approach" A[Electrophile] --> B(α-carbon of Sulfonylacetonitrile); end subgraph "Hindered Approach" C[Electrophile] -- blocked by --> D{tert-Butyl Group}; D -- shields --> E(α-carbon of t-Bu-Sulfonylacetonitrile); end } caption: "Steric hindrance by the tert-butyl group."
Comparative Reactivity in Key Transformations
The interplay of these electronic and steric effects leads to distinct reactivity profiles for sulfonylacetonitrile and its tert-butylated counterpart.
Alkylation Reactions
Alkylation of sulfonylacetonitriles is a fundamental method for forming new carbon-carbon bonds. The reaction proceeds via the nucleophilic attack of the sulfonylacetonitrile carbanion on an alkyl halide.
General Reaction:
R¹-SO₂-CH₂-CN + Base → [R¹-SO₂-CH-CN]⁻ Na⁺ [R¹-SO₂-CH-CN]⁻ Na⁺ + R²-X → R¹-SO₂-CH(R²)-CN + NaX
Comparative Analysis:
| Feature | Sulfonylacetonitrile (R¹ = Me) | 2-(tert-Butylsulfonyl)acetonitrile (R¹ = t-Bu) | Rationale |
| Rate of Deprotonation | Faster | Slower | The slightly lower acidity of the tert-butyl derivative may lead to a slower deprotonation rate. |
| Rate of Alkylation | Generally faster | Significantly slower, especially with bulky R² | The steric bulk of the tert-butyl group severely hinders the approach of the electrophile (R²-X) to the nucleophilic carbon.[2] |
| Yield with Bulky Electrophiles | Moderate to good | Low to no reaction | Steric clash between the tert-butyl group and a bulky electrophile prevents the reaction from proceeding efficiently. |
Experimental Protocol: Base-Mediated Alkylation of 2-(Methylsulfonyl)acetonitrile with Benzyl Bromide
This protocol is a representative procedure for the alkylation of sulfonylacetonitriles.[5][6]
Materials:
-
2-(Methylsulfonyl)acetonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Add benzyl bromide (1.1 mmol) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-benzylated sulfonylacetonitrile.
For the alkylation of 2-(tert-butylsulfonyl)acetonitrile, a similar protocol can be followed, but longer reaction times and potentially lower yields are expected, particularly with sterically demanding electrophiles.
dot graph TD { A[Start] --> B{Dissolve Sulfonylacetonitrile in Acetonitrile}; B --> C{Add K₂CO₃}; C --> D{Add Benzyl Bromide}; D --> E{Stir at Room Temperature}; E --> F{Monitor by TLC}; F --> G{Reaction Complete?}; G -- Yes --> H{Workup}; H --> I[Purification]; I --> J[End]; G -- No --> E; } caption: "Workflow for the alkylation of sulfonylacetonitrile."
Michael Addition
The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Sulfonylacetonitriles are excellent Michael donors.
General Reaction:
R¹-SO₂-CH₂-CN + Base → [R¹-SO₂-CH-CN]⁻ Na⁺ [R¹-SO₂-CH-CN]⁻ Na⁺ + R³-CH=CH-CO-R⁴ → R¹-SO₂-CH(CN)-CH(R³)-CH₂-CO-R⁴
Comparative Analysis:
| Feature | Sulfonylacetonitrile (R¹ = Me) | 2-(tert-Butylsulfonyl)acetonitrile (R¹ = t-Bu) | Rationale |
| Reactivity as a Michael Donor | High | Significantly lower | The steric bulk of the tert-butyl group hinders the approach of the nucleophile to the β-carbon of the Michael acceptor. |
| Reaction with Hindered Acceptors | Can react, though rates may be slower | Very slow or no reaction | The combined steric hindrance of the tert-butyl group and a substituted Michael acceptor makes the transition state highly unfavorable. |
| Diastereoselectivity | May show some diastereoselectivity depending on the substrate | Potentially higher diastereoselectivity | The steric bulk of the tert-butyl group can create a more ordered transition state, potentially leading to higher diastereoselectivity in cases where the reaction proceeds. |
Experimental Protocol: Michael Addition of a Sulfonylacetonitrile to Chalcone
This protocol provides a general framework for the Michael addition of sulfonylacetonitriles.[3][7]
Materials:
-
Sulfonylacetonitrile (methyl or tert-butyl)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the sulfonylacetonitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of sodium ethoxide (0.1 mmol) to the solution and stir for 10 minutes at room temperature to generate the carbanion.
-
Add chalcone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
When using 2-(tert-butylsulfonyl)acetonitrile, significantly longer reaction times are anticipated, and the yield is expected to be lower compared to methylsulfonylacetonitrile.
Cycloaddition Reactions
Sulfonylacetonitriles can participate in cycloaddition reactions, for example, as a component in [3+2] cycloadditions with nitrile oxides to form isoxazoles.[8][9][10] The stereochemical outcome of these reactions can be influenced by the steric nature of the substituents.
General Reaction (with a nitrile oxide):
R¹-SO₂-CH₂-CN + Ar-C≡N⁺-O⁻ → Isoxazole derivative
Comparative Analysis:
| Feature | Sulfonylacetonitrile (R¹ = Me) | 2-(tert-Butylsulfonyl)acetonitrile (R¹ = t-Bu) | Rationale |
| Reaction Rate | Generally faster | Slower | The steric bulk of the tert-butyl group can hinder the approach of the 1,3-dipole. |
| Regioselectivity | Generally good | May be affected by steric interactions | The bulky tert-butyl group could potentially influence the orientation of the dipole during the cycloaddition. |
| Stereoselectivity | Moderate | Potentially higher | The steric demand of the tert-butyl group can favor the formation of one stereoisomer over another by creating a more differentiated energetic landscape for the possible transition states.[11] |
Conceptual Experimental Protocol: [3+2] Cycloaddition with a Nitrile Oxide
This conceptual protocol is based on general procedures for 1,3-dipolar cycloadditions.[8][12]
Materials:
-
Sulfonylacetonitrile (methyl or tert-butyl)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
A suitable solvent (e.g., ethanol or toluene)
Procedure:
-
Generate the nitrile oxide in situ from the corresponding aldoxime. Dissolve the aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent.
-
Slowly add an aqueous solution of sodium hydroxide to generate the aldoxime.
-
To the in situ generated nitrile oxide, add the sulfonylacetonitrile (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
The tert-butyl substituted sulfonylacetonitrile is expected to react more slowly and may exhibit a higher degree of stereoselectivity in this cycloaddition.
The Thorpe-Ingold Effect: A Potential Contributor
The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of intramolecular reactions due to the presence of bulky substituents on the reacting chain.[11][13] This effect arises from a decrease in the bond angle between the reacting groups, bringing them into closer proximity and favoring cyclization. While the reactions discussed above are intermolecular, the principles of the Thorpe-Ingold effect can be conceptually applied to understand how the bulky tert-butyl group might influence the conformation of the sulfonylacetonitrile and its transition states. The steric compression caused by the tert-butyl group could pre-organize the molecule into a conformation that is either more or less favorable for reaction, depending on the specific transformation. In intramolecular versions of the reactions discussed, the Thorpe-Ingold effect would be a significant factor to consider.[14]
Conclusion
The presence of a tert-butyl group at the α-position of a sulfonylacetonitrile has a profound impact on its reactivity, primarily through steric hindrance. While its electron-donating inductive effect plays a minor role in slightly decreasing the acidity of the α-proton, the overwhelming steric bulk governs the outcome of most reactions.
-
Alkylation and Michael Addition: The tert-butyl group significantly retards the rates of these reactions, especially with sterically demanding electrophiles or Michael acceptors. This can be synthetically useful for achieving selective reactions in multifunctional molecules, but often at the cost of reaction efficiency.
-
Cycloaddition Reactions: While reaction rates may be slower, the steric influence of the tert-butyl group can be advantageous in controlling stereoselectivity, potentially leading to the preferential formation of a single stereoisomer.
For the practicing chemist, the choice between using an unsubstituted sulfonylacetonitrile and its tert-butylated analog will depend on the specific synthetic goal. If high reactivity and rapid bond formation are desired, the unsubstituted version is the clear choice. However, if controlling stereochemistry or achieving selectivity in the presence of other reactive sites is the primary objective, the sterically encumbered 2-(tert-butylsulfonyl)acetonitrile, despite its lower reactivity, may prove to be the more valuable synthetic tool. This guide serves as a foundational resource for making such informed decisions in the design and execution of complex organic syntheses.
References
-
Roy, B. C., Ansari, I. A., Samim, S. A., & Kundu, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry–An Asian Journal, 14(13), 2215-2219. [Link]
-
Wikipedia. Thorpe–Ingold effect. [Link]
-
Al-Jaber, N. A., Bougasim, A. S. A., & Karah, M. M. S. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(1), 61-68. [Link]
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-
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-
Kouchkar, K., Boumedjane, Y., & Hachani, S. E. (2023). [3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN: THEORETICAL INVESTIGATION. Chemistry & Chemical Technology, 17(3), 518-527. [Link]
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-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
-
Papazafiri, P., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega. [Link]
-
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-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Beilstein Journal of Organic Chemistry. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. [Link]
-
Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
-
MDPI. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes With 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. [Link]
-
Organic Syntheses. tert-BUTYLCYANOKETENE. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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SciELO. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. [Link]
-
Sci-Hub. Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. [Link]
-
PubMed. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. [Link]
-
ResearchGate. Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. [Link]
-
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A Researcher's Guide to Alternatives for [(4-Tert-butylphenyl)sulfonyl]acetonitrile in Key Organic Transformations
For the discerning researcher and professional in drug development, the choice of reagents is paramount to the success of a synthetic campaign. [(4-Tert-butylphenyl)sulfonyl]acetonitrile, a bifunctional reagent, has carved a niche for itself in the organic chemist's toolbox. Its utility stems from the presence of both a sulfonyl group, which can act as a leaving group or activate adjacent protons, and a nitrile moiety, a versatile precursor for numerous functional groups. This guide provides an in-depth comparison of alternative reagents for the three primary transformations where this compound is employed: cyanation, sulfonylation, and olefination reactions. We will delve into the mechanistic underpinnings, practical considerations, and present supporting experimental data to empower you to make informed decisions for your specific synthetic challenges.
The Multifaceted Chemistry of this compound
This compound is a white crystalline solid that serves as a valuable building block in organic synthesis. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation and subsequent reactions. The tert-butyl group enhances solubility in organic solvents and can impart unique steric and electronic properties to the target molecules.
This guide will explore alternatives for the key applications of this reagent, providing a comparative analysis to aid in reagent selection based on factors such as reactivity, selectivity, cost, and safety.
I. Alternatives in Cyanation Reactions
The nitrile functional group is a cornerstone in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and ketones. While this compound can act as a cyanide source, a plethora of alternative reagents are available, often with significant advantages in terms of toxicity and handling.
A. Malononitrile: A Less Toxic Organic Cyanide Source
Malononitrile offers a safer alternative to traditional inorganic cyanides. It is a crystalline solid that is less volatile and toxic.[2] It can be employed as a cyanide source through a C-CN bond cleavage mechanism, often under mild, metal-free conditions.[3]
Key Advantages of Malononitrile:
-
Reduced toxicity compared to inorganic cyanides.
-
Stable and easy to handle.[3]
-
Can participate in reactions under mild, often metal-free, conditions.[3]
Limitations:
-
May require specific activation or reaction conditions to facilitate C-CN bond cleavage.
-
The reaction mechanism can be complex and substrate-dependent.
B. Potassium Ferricyanide and Ferrocyanide: Inexpensive and Low-Toxicity Metal Cyanides
Potassium ferricyanide (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) are inorganic coordination compounds that serve as effective and less hazardous cyanide sources in various transformations, particularly in palladium- or nickel-catalyzed cyanation of aryl halides.[4][5][6]
Key Advantages of Potassium Ferri/Ferrocyanide:
Limitations:
-
Often require a metal catalyst and specific ligands.
-
Solubility can be an issue in organic solvents, sometimes necessitating biphasic conditions.[4]
C. Acetonitrile: A Readily Available and Versatile Cyanating Agent
In certain transition-metal-catalyzed reactions, acetonitrile itself can serve as the cyanide source through C-CN bond cleavage. This approach is attractive due to the ubiquity and low cost of acetonitrile.[9][10][11]
Key Advantages of Acetonitrile:
-
Extremely low cost and readily available as a solvent.
-
Avoids the use of dedicated, toxic cyanating agents.
Limitations:
-
Requires specific catalytic systems to activate the C-CN bond.
-
Reaction conditions can be harsh, and yields may be variable.
Comparative Performance in Cyanation of Aryl Halides
| Reagent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| This compound | Data not readily available | - | - | - | - |
| Malononitrile | Metal-free, open air | α,β-unsaturated enones | Functionalized nitriles | High | [3] |
| Potassium Ferrocyanide | Ni-catalyzed, JosiPhos ligand | Aryl halides | Benzonitriles | Good | [4] |
| Acetonitrile | Ni-catalyzed, phenanthroline | Aryl halides | Aryl nitriles | 59-97 | [9] |
II. Alternatives in Sulfonylation Reactions
The sulfonyl group is a key functional group in many pharmaceuticals and agrochemicals. It is often introduced to increase solubility, modulate biological activity, or to act as a good leaving group. While the sulfonyl group of this compound can be transferred in certain reactions, more direct and efficient sulfonating agents are commonly used.
A. Tosyl Chloride (TsCl): The Workhorse of Sulfonylation
p-Toluenesulfonyl chloride (tosyl chloride) is a widely used, commercially available reagent for the sulfonylation of alcohols and amines.[12][13][14][15] It reacts with nucleophiles in the presence of a base to form stable tosylates and sulfonamides.
Key Advantages of Tosyl Chloride:
-
High reactivity and reliability.
-
Forms stable tosylates which are excellent leaving groups.[16]
-
Extensive literature precedent for a wide range of transformations.
Limitations:
-
The byproduct, pyridinium hydrochloride (if pyridine is used as a base), can sometimes complicate purification.
-
Can be sensitive to moisture.
B. Mesyl Chloride (MsCl): A More Reactive Alternative
Methanesulfonyl chloride (mesyl chloride) is another common sulfonating agent that is more reactive than tosyl chloride.[2][3][4][8] This increased reactivity can be advantageous for less nucleophilic substrates or when milder reaction conditions are desired.
Key Advantages of Mesyl Chloride:
-
Higher reactivity than tosyl chloride.[2]
-
The smaller size of the mesyl group can be beneficial in sterically hindered systems.
Limitations:
-
Higher reactivity can sometimes lead to lower selectivity.
-
Can be more susceptible to side reactions, such as elimination.
C. Triflic Anhydride (Tf₂O): The Ultimate Sulfonylating Agent
Trifluoromethanesulfonic anhydride (triflic anhydride) is one of the most powerful sulfonating agents available.[5][17][18][19] It reacts rapidly with a wide range of nucleophiles to form triflates, which are exceptionally good leaving groups.
Key Advantages of Triflic Anhydride:
-
Extremely high reactivity, allowing for the sulfonylation of even very unreactive substrates.
-
Triflates are among the best leaving groups in organic chemistry.
Limitations:
-
High cost.
-
Highly reactive and corrosive, requiring careful handling.
Experimental Protocol: General Procedure for the Sulfonylation of an Alcohol using Tosyl Chloride
This protocol is a representative example for the sulfonylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate.
-
Purify the crude product by column chromatography on silica gel.
III. Alternatives in Olefination Reactions
The reaction of the carbanion of this compound with carbonyl compounds can be a key step in the formation of α,β-unsaturated nitriles. This transformation falls under the broader category of olefination reactions. Two powerful and widely used alternatives are the Julia-Kocienski Olefination and the Horner-Wadsworth-Emmons reaction.
A. The Julia-Kocienski Olefination: A Powerful Tool for E-Alkene Synthesis
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes, typically with a strong preference for the E-isomer.[6][7][15][20][21][22] It involves the reaction of a heteroaryl sulfone (most commonly a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) with an aldehyde or ketone.
Key Advantages of the Julia-Kocienski Olefination:
-
Excellent E-selectivity for the formation of disubstituted alkenes.[2][3][7][13]
-
Mild reaction conditions and broad functional group tolerance.[13]
-
The reaction is often a one-pot procedure.
Limitations:
-
The synthesis of the required heteroaryl sulfone starting materials can be multi-step.
-
Z-selectivity is generally poor, although some modifications have been developed to address this.[14]
Caption: Mechanistic workflow of the Julia-Kocienski Olefination.
B. The Horner-Wadsworth-Emmons (HWE) Reaction: Versatile Synthesis of α,β-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. For the synthesis of α,β-unsaturated nitriles, a cyanomethylphosphonate ester, such as diethyl cyanomethylphosphonate, is used.[16][18][23] The reaction typically shows high E-selectivity.
Key Advantages of the Horner-Wadsworth-Emmons Reaction:
-
High reliability and predictability.
-
Generally high yields and good E-selectivity.[18]
-
The water-soluble phosphate byproduct is easily removed during workup.[16]
-
The phosphonate reagents are often commercially available or readily prepared.
Limitations:
-
The use of strong bases (e.g., NaH, LDA) is often required.
-
Achieving high Z-selectivity can be challenging, although modifications like the Still-Gennari olefination exist.
Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons Reaction.
Comparative Performance in Olefination Reactions
| Reaction | Reagent | Substrate | Product | Selectivity | Yield (%) | Reference |
| This compound | Data not readily available | - | - | - | - | - |
| Julia-Kocienski | PT-Sulfone | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-phenylethene | E-selective | 71 | [3] |
| Horner-Wadsworth-Emmons | Diethyl cyanomethylphosphonate | Various aldehydes/ketones | α,β-Unsaturated nitriles | Predominantly E | Good to excellent | [23] |
Conclusion
This compound is a versatile reagent with applications in cyanation, sulfonylation, and olefination reactions. However, for each of these transformations, a range of alternative reagents exists that may offer advantages in terms of safety, cost, reactivity, and selectivity.
-
For cyanation , malononitrile and potassium ferri/ferrocyanide are safer and often more practical alternatives.
-
For sulfonylation , tosyl chloride and mesyl chloride are the well-established reagents of choice, with triflic anhydride being a powerful but more expensive option for challenging substrates.
-
For olefination to form α,β-unsaturated nitriles, the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons reaction provide reliable and stereoselective methods with extensive literature support.
The selection of the optimal reagent will always be context-dependent, relying on the specific requirements of the synthetic target and the overall synthetic strategy. This guide provides the foundational knowledge and comparative data to enable researchers to make judicious choices, ultimately leading to more efficient and successful synthetic outcomes.
References
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Cyanation of α,β-unsaturated enones by malononitrile in open air under metal- catalyst -free conditions - Chemical Communications (RSC Publishing). Available at: [Link]
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Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis - ACS Publications. Available at: [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. Available at: [Link]
-
Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. Available at: [Link]
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Potassium ferricyanide - Wikipedia. Available at: [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. Available at: [Link]
-
Potassium ferricyanide - chemeurope.com. Available at: [Link]
-
Potassium Hexacyanoferrate(II) — A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. - ResearchGate. Available at: [Link]
-
Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing). Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Julia Olefination - Organic Chemistry Portal. Available at: [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. Available at: [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations - ChemRxiv. Available at: [Link]
-
Julia olefination - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
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The Julia–Kocienski Olefination - Organic Reactions. Available at: [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
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Trifluoromethanesulfonic anhydride - Wikipedia. Available at: [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]
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Julia-Kocienski Olefination | Chem-Station Int. Ed. Available at: [Link]
-
Cu-Catalyzed Cyanation of Aryl Iodides with Acetonitrile as Cyano Source. Available at: [Link]
-
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC - NIH. Available at: [Link]
-
Synthesis of 2-(4-tert-butylphenylthio)acetonitrile - PrepChem.com. Available at: [Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC - NIH. Available at: [Link]
-
The Julia-Kocienski Olefination - Oregon State University. Available at: [Link]
-
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing). Available at: [Link]
-
(4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. Available at: [Link]
-
Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - ResearchGate. Available at: [Link]
- JP2000219669A - Sulfonylation of alcohol - Google Patents.
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A Senior Application Scientist's Guide to Benchmarking [(4-Tert-butylphenyl)sulfonyl]acetonitrile in Modern Olefination Chemistry
For the contemporary organic chemist, particularly those engaged in the intricate pathways of drug discovery and development, the olefination reaction remains a cornerstone of molecular construction. The ability to form carbon-carbon double bonds with high efficiency and stereocontrol is paramount. In our continuous pursuit of refining the synthetic toolkit, we turn our attention to [(4-Tert-butylphenyl)sulfonyl]acetonitrile, a reagent that holds promise at the intersection of established olefination strategies.
This guide provides a comprehensive technical comparison of this compound with the well-established Julia-Kocienski and Horner-Wadsworth-Emmons (HWE) olefination methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven framework for evaluating the performance of this reagent in their own synthetic endeavors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for a comparative study, and offer insights into the practical advantages and potential limitations of each approach.
Introduction: The Quest for the Ideal Olefination
The synthesis of alkenes from carbonyl compounds is a fundamental transformation in organic chemistry.[1] Over the decades, a variety of powerful methods have been developed, each with its own set of strengths and weaknesses.[2] Among the most reliable and widely adopted are the Julia-Kocienski and Horner-Wadsworth-Emmons reactions.
The Julia-Kocienski olefination traditionally employs heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to afford predominantly (E)-alkenes with high functional group tolerance.[3][4] Its one-pot nature represents a significant improvement over the classical Julia-Lythgoe olefination.[5]
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, also favoring the formation of (E)-alkenes.[6][7] A key advantage of the HWE reaction is the easy removal of the water-soluble phosphate byproduct, simplifying purification.[6]
This compound emerges as an intriguing candidate for olefination chemistry. The sulfonyl group activates the adjacent methylene protons, facilitating carbanion formation, while the cyano group provides additional stabilization. This structure suggests its potential to act as a reagent in a Julia-type olefination, offering a unique electronic and steric profile that may influence reactivity and stereoselectivity. The tert-butyl group, a bulky and electron-donating substituent, may also impart distinct solubility and reactivity characteristics.
Mechanistic Overview: A Tale of Two Pathways
To appreciate the potential performance of this compound, it is crucial to understand the mechanistic pathways of the established methods it aims to rival.
The Julia-Kocienski Olefination Pathway
The Julia-Kocienski reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination to furnish the alkene. The stereochemical outcome is largely determined by the thermodynamics of the intermediates.[8]
Caption: The Julia-Kocienski Olefination Pathway.
The Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This nucleophile then attacks the carbonyl compound to form a β-hydroxyphosphonate, which subsequently eliminates to yield the alkene and a phosphate salt.[9]
Caption: The Horner-Wadsworth-Emmons Reaction Pathway.
Proposed Benchmarking Study: Experimental Design
To objectively assess the performance of this compound, a head-to-head comparison with established reagents is necessary. We propose a series of experiments using a model aldehyde, 4-nitrobenzaldehyde, which provides a challenging substrate with an electron-withdrawing group.
Synthesis of this compound
The target reagent can be synthesized from 4-tert-butylthiophenol and chloroacetonitrile, followed by oxidation of the resulting sulfide to the sulfone.
Step-by-Step Protocol:
-
Thioether Formation: To a solution of 4-tert-butylthiophenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained. Add chloroacetonitrile (1.05 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((4-(tert-butyl)phenyl)thio)acetonitrile.
-
Oxidation: Dissolve the crude thioether in a suitable solvent such as dichloromethane. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in dichloromethane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Olefination Reactions
The following protocols are designed for a direct comparison of this compound with a standard Julia-Kocienski reagent (1-phenyl-1H-tetrazol-5-yl)methylsulfone (PT-sulfone) and a standard HWE reagent (triethyl phosphonoacetate).
Experimental Workflow:
Caption: Workflow for the Comparative Olefination Study.
Protocol 1: Olefination with this compound
-
To a solution of this compound (1.2 eq) in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 eq) dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the yield and E/Z ratio.
Protocol 2: Julia-Kocienski Olefination with PT-sulfone
-
Follow the procedure in Protocol 1, substituting (1-phenyl-1H-tetrazol-5-yl)methylsulfone for this compound.
Protocol 3: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the yield and E/Z ratio.
Performance Benchmarking: A Hypothetical Data-Driven Comparison
While the experimental data for this compound is not yet established in the literature, we can construct a hypothetical comparison table based on the expected performance characteristics of each reagent class. This serves as a template for evaluating the experimental results.
| Reagent | Substrate | Product | Yield (%) | E/Z Ratio | Byproduct | Ease of Removal |
| [(4-tBuPh)SO₂]CH₂CN | 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | TBD | TBD | 4-tert-Butylbenzenesulfinic acid | Moderate |
| PT-sulfone | 4-Nitrobenzaldehyde | 4-Nitrostyrene | ~85 | >95:5 | 1-Phenyl-1H-tetrazole-5-thiol | Moderate |
| Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | ~90 | >98:2 | Diethyl phosphate | Easy |
TBD: To Be Determined by experimentation.
Discussion and Outlook: The Potential of this compound
The proposed benchmarking study will provide critical insights into the utility of this compound as an olefination reagent. Key aspects to consider in the analysis of the experimental data include:
-
Reactivity: The electronic and steric effects of the 4-tert-butylphenylsulfonyl group will influence the acidity of the methylene protons and the nucleophilicity of the resulting carbanion. This may lead to different reaction kinetics compared to the PT-sulfone.
-
Stereoselectivity: The stereochemical outcome of the olefination will be a crucial performance metric. It will be interesting to observe if the tert-butylphenylsulfonyl group leads to any significant deviation from the typically high (E)-selectivity of Julia-type olefinations.
-
Substrate Scope: While this guide focuses on a single aldehyde, a comprehensive evaluation would involve a broader range of carbonyl compounds, including aliphatic and sterically hindered substrates.
-
Byproduct Profile: The ease of removal of the 4-tert-butylbenzenesulfinic acid byproduct will be a practical consideration for the scalability and applicability of this method.
References
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Lian, Y., Zhang, X., & Lian, Z. (2022). Copper catalyzed cyano-sulfonylation of allenes via the insertion of sulfur dioxide toward the synthesis of (E)-α-cyanomethyl vinylsulfones. Organic Chemistry Frontiers, 9(19), 5141-5146. [Link]
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Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Molecules, 15(5), 3637-3655. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 17, 2026, from [Link]
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Myers, A. G. (n.d.). Olefination Reactions. Harvard University. Retrieved January 17, 2026, from [Link]
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Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
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Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(15), 9547-9556. [Link]
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Al Jasem, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453-463. [Link]
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Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved January 17, 2026, from [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Chizaki, T., Fujiwara, K., Fujimoto, J., Narumi, T., Shuto, S., & Watanabe, M. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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A Guide to the Cross-Validation of Analytical Data for [(4-Tert-butylphenyl)sulfonyl]acetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth look at the cross-validation of analytical data for [(4-tert-butylphenyl)sulfonyl]acetonitrile, a versatile building block in organic synthesis. We will explore the synergistic use of multiple analytical techniques to ensure the identity, purity, and structural integrity of this compound. This guide will not only present the expected analytical data but also delve into the rationale behind the experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations.
The Imperative of Cross-Validation
In the landscape of pharmaceutical development and materials science, the reliability of analytical data is the bedrock of progress. Cross-validation, the process of corroborating data from multiple independent analytical methods, is not merely a procedural formality but a scientific necessity. It provides a multi-faceted confirmation of a molecule's identity and purity, mitigating the risk of misinterpretation that can arise from reliance on a single technique. This approach is in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which emphasize the importance of specificity, accuracy, and precision.[1][2]
This guide will use this compound as our primary subject and compare its expected analytical data with that of a closely related analog, 2-[(4-Methylphenyl)sulfonyl]acetonitrile, to illustrate the principles of comparative analysis.
The Analytical Toolkit: A Multi-Pronged Approach
A robust analytical workflow for the characterization of a small organic molecule like this compound involves a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Interconnected workflow for the analytical cross-validation of a synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). Before acquisition, the magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) is crucial.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals:
-
tert-Butyl Group: A sharp singlet at approximately 1.3 ppm, integrating to 9 protons. This is characteristic of the nine equivalent protons of the tert-butyl group.
-
Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), each integrating to 2 protons. These correspond to the protons on the para-substituted benzene ring. The coupling constant between these doublets should be in the typical range for ortho-coupling (around 8-9 Hz).
-
Methylene Protons: A singlet at approximately 4.0-4.5 ppm, integrating to 2 protons. This signal corresponds to the methylene group flanked by the sulfonyl and nitrile groups.
Expected ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework:
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon (around 35 ppm) and one for the three equivalent methyl carbons (around 31 ppm).
-
Aromatic Carbons: Four signals corresponding to the six aromatic carbons. Two of these will have a higher intensity due to the presence of two equivalent carbons each.
-
Methylene Carbon: A signal for the methylene carbon adjacent to the sulfonyl and nitrile groups.
-
Nitrile Carbon: A signal in the characteristic downfield region for a nitrile carbon (around 115-120 ppm).
Comparative Analysis: this compound vs. 2-[(4-Methylphenyl)sulfonyl]acetonitrile
For 2-[(4-Methylphenyl)sulfonyl]acetonitrile, the ¹H NMR spectrum would show a singlet for the methyl group protons around 2.4 ppm instead of the tert-butyl signal. The aromatic region would still show two doublets. The methylene protons would appear in a similar region. This direct comparison allows for the confident assignment of the signals corresponding to the para-substituent on the phenyl ring.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
Expected IR Data
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) stretch | 2250 - 2270 |
| Sulfonyl (S=O) stretch | 1300 - 1350 (asymmetric) and 1120 - 1160 (symmetric) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
Comparative Analysis
The IR spectrum of 2-[(4-Methylphenyl)sulfonyl]acetonitrile would be very similar, with the key difference being subtle shifts in the positions of the aromatic C-H and C=C stretching bands due to the different electronic effects of a methyl versus a tert-butyl group. The characteristic nitrile and sulfonyl stretches would be present in both.
III. Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization and Detection: The sample is ionized, and the resulting ions are guided into the mass analyzer, where they are separated based on their m/z ratio and detected.
Expected Mass Spectrum Data
The mass spectrum of this compound (molecular weight: 237.32 g/mol ) is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 238.33 or a sodium adduct [M+Na]⁺ at m/z 260.31. Fragmentation patterns can also be analyzed to further confirm the structure.
Comparative Analysis
2-[(4-Methylphenyl)sulfonyl]acetonitrile has a molecular weight of 195.24 g/mol . Its mass spectrum would show a molecular ion peak at m/z 196.25 [M+H]⁺ or 218.23 [M+Na]⁺. This significant difference in molecular weight provides a clear distinction between the two compounds.
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a compound.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Injection and Separation: A small volume of the sample solution is injected onto a reversed-phase column (e.g., C18). The components are separated based on their polarity as the mobile phase is pumped through the column.
-
Detection: A UV detector is commonly used to monitor the eluent, and the retention time and peak area are recorded.
Purity Determination
A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Comparative Analysis
An HPLC method developed for this compound could likely be adapted for 2-[(4-Methylphenyl)sulfonyl]acetonitrile. Due to the difference in the alkyl substituent, their retention times would differ, with the more lipophilic tert-butyl derivative expected to have a longer retention time under typical reversed-phase conditions.
Synthesizing the Data: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of the data. The structural information from NMR is corroborated by the functional group identification from IR and the molecular weight confirmation from mass spectrometry. HPLC then provides a quantitative measure of purity, ensuring that the characterized material is indeed the desired compound and not a mixture.
Caption: Logical flow of cross-validation between different analytical techniques.
Conclusion
The comprehensive analytical characterization of this compound, or any novel compound, is a meticulous process that demands a rigorous, multi-faceted approach. By integrating data from NMR, IR, mass spectrometry, and HPLC, researchers can build a self-validating system that provides a high degree of confidence in the identity, structure, and purity of their materials. This commitment to analytical rigor is not just good scientific practice; it is a cornerstone of reproducible research and the successful development of new technologies and therapeutics.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2021. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [(4-tert-butylphenyl)sulfonyl]acetonitrile
This document provides essential procedural guidance for the safe handling and disposal of [(4-tert-butylphenyl)sulfonyl]acetonitrile (CAS No. 64445-04-1). As a compound integrating a nitrile moiety with a sulfonyl group, its management requires a nuanced understanding of its chemical reactivity and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our primary objective is to ensure operational safety and environmental compliance through scientifically grounded protocols.
Part 1: Core Hazard Analysis & Chemical Profile
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The molecular structure of this compound presents a dual-risk profile derived from its primary functional groups: the sulfonyl group and the acetonitrile moiety.
-
Nitrile Group (-CN): The toxicity of many organic nitriles is associated with their metabolic release of cyanide ions.[1] Furthermore, under conditions of combustion or reaction with strong acids, highly toxic hydrogen cyanide (HCN) gas can be liberated. The U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) have stringent regulations for handling cyanide-releasing compounds.[2][3]
-
Sulfonyl Group (-SO₂-): While the sulfonyl group imparts stability to the molecule under standard conditions, its thermal decomposition can yield toxic sulfur oxides (SOx), primarily sulfur dioxide (SO₂).[4][5] SO₂ is a respiratory irritant and a regulated environmental pollutant.
Contact with strong oxidizing agents or exposure to extreme temperatures and direct sunlight should be avoided, as these conditions can lead to hazardous decomposition.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | Harmful if swallowed | Ingestion can lead to systemic toxicity. Never use mouth pipetting. |
| Acute Toxicity (Dermal) | Harmful in contact with skin | The compound can be absorbed through the skin. Impermeable gloves are mandatory. |
| Acute Toxicity (Inhalation) | Harmful if inhaled | The compound may be an irritant to the respiratory tract. Handle only in well-ventilated areas or with local exhaust ventilation (e.g., fume hood). |
| Eye Damage/Irritation | Causes serious eye irritation | Direct contact can cause significant eye irritation or damage. Chemical safety goggles are required. |
| Reactivity | Incompatible with strong oxidizing agents. Contact with acids may liberate toxic gas. | Segregate from incompatible chemicals. Hazardous decomposition products include hydrogen cyanide, carbon oxides, and nitrogen oxides. The presence of sulfur also implies the formation of sulfur oxides upon combustion. |
| Environmental | May cause long-lasting harmful effects to aquatic life. Discharge into the environment must be avoided.[6] | Do not dispose of this chemical down the drain or in general waste streams.[6] It must be treated as regulated hazardous waste. |
Part 2: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used if there is a significant risk of splashing.[8]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) of a suitable thickness. Inspect gloves before use and replace them immediately if they are contaminated or show signs of degradation.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, wear a chemically resistant apron and full-body protection.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][9]
Part 3: Step-by-Step Waste Collection & Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Commingling of incompatible waste streams is a primary cause of laboratory incidents.
-
Designate a Waste Stream: This compound must be disposed of as Hazardous Chemical Waste . Specifically, it should be categorized as a non-halogenated, sulfur- and nitrogen-containing organic solid waste . If dissolved in a solvent, the solvent's identity dictates the final waste stream (e.g., "flammable organic liquid waste").
-
Select a Compatible Waste Container:
-
Use only containers approved for hazardous waste, typically high-density polyethylene (HDPE) or glass, with a screw-top, vapor-tight lid.[10][11]
-
Ensure the container material is compatible with the waste. For example, if the compound is dissolved in acetonitrile, a compatible plastic or glass container is suitable.[12]
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: This compound
-
The CAS Number: 64445-04-1
-
An accurate estimation of the concentration and volume.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
The date of first accumulation.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be in a well-ventilated area, away from sources of ignition, and clearly marked.[10]
-
Crucially, ensure the container is segregated from incompatible materials, especially strong oxidizing agents and acids.
-
Part 4: Disposal Decision Workflow
For research and development laboratories, the disposal of this compound should not involve on-site chemical treatment or neutralization. The potential for generating highly toxic byproducts like HCN and SO₂ requires specialized equipment and expertise not typically available in a standard lab setting.[6][13] The only safe and compliant disposal pathway is through a certified hazardous waste management vendor.
The following diagram outlines the mandatory decision-making process for handling this waste.
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Essential Protective Measures for Handling [(4-Tert-butylphenyl)sulfonyl]acetonitrile
A Guide for Laboratory Professionals
[(4-Tert-butylphenyl)sulfonyl]acetonitrile is a compound utilized in various research and development applications.[1][2] While specific toxicity data for this compound is limited, the presence of the sulfonyl and acetonitrile functional groups necessitates a cautious approach to handling.[3] This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and emergency protocols to ensure the safety of laboratory personnel.
Understanding the Risks
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: Nitrile or neoprene gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat. Secondary: Use of a chemical fume hood is mandatory. |
| Solution Preparation and Handling | Primary: Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, lab coat. Secondary: All manipulations should be performed within a certified chemical fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Primary: Chemical-resistant gloves (butyl rubber or Viton® recommended), chemical splash goggles and a face shield, chemical-resistant apron or coveralls. Secondary: Work in a chemical fume hood. Consider a supplied-air respirator for high-concentration environments.[6] |
| Spill Cleanup | Primary: Chemical-resistant gloves, boots, and suit; full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[6] |
Rationale for PPE Selection:
-
Gloves: Double-gloving with nitrile or neoprene gloves provides a robust barrier against dermal absorption.[7] For prolonged or large-volume work, more resistant materials like butyl rubber are recommended. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[8] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[9]
-
Lab Coat/Protective Clothing: A standard lab coat is sufficient for small-scale operations. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][11]
-
Respiratory Protection: All work with this compound, especially in solid form, must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[7][10] For emergencies or situations where engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[12]
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary materials and PPE.
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust. Use a spatula for transfers and close the container immediately after use.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.
-
Reactions and Manipulations: Conduct all subsequent steps within the fume hood. Keep the sash at the lowest practical height.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.[10] Professional hazardous waste disposal services are the recommended option.[5]
Workflow for Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
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- ChemicalBook. (2024, December 21). (4-tert-butyl-2,6-dimethylphenyl)acetonitrile - Safety Data Sheet.
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- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
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- NIH/PubChem. (n.d.). Acetonitrile | CH3CN | CID 6342.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
